Ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate
Beschreibung
Eigenschaften
IUPAC Name |
ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-2-14-9(13)3-6-7(10)4-12-5-8(6)11/h4-5H,2-3,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXOBYXIYCUNNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=NC=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate: Structure, Properties, and Synthetic Strategies
This technical guide provides a comprehensive overview of Ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate, a substituted pyridine derivative of interest to researchers and professionals in drug discovery and medicinal chemistry. Given the limited direct literature on this specific isomer, this document synthesizes information on its core structure, predictable properties, and proposes a logical synthetic pathway based on established pyridine chemistry.
Introduction and Molecular Structure
This compound is a heteroaromatic compound featuring a pyridine core substituted with an amino group at the 3-position, a bromine atom at the 5-position, and an ethyl acetate group at the 4-position. The strategic placement of these functional groups—a hydrogen bond donor (amino group), a halogen for potential cross-coupling reactions, and an ester moiety—makes it a potentially valuable building block for the synthesis of more complex molecules with desired pharmacological properties.
The structural isomer, Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate (CAS No: 1379312-86-3), is documented in chemical databases, highlighting the existence and stability of this class of compounds.[1] However, the 4-substituted isomer, the subject of this guide, represents a unique chemical entity with a distinct electronic and steric profile.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₉H₁₁BrN₂O₂ |
| Molecular Weight | 259.10 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. |
| CAS Number | Not assigned |
Predicted Spectroscopic Data:
-
¹H NMR:
-
The two aromatic protons on the pyridine ring are expected to appear as singlets in the aromatic region (δ 7.0-8.5 ppm).
-
The methylene protons of the ethyl acetate group adjacent to the pyridine ring will likely be a singlet around δ 3.5-4.0 ppm.
-
The ethyl group of the ester will show a quartet (CH₂) around δ 4.0-4.3 ppm and a triplet (CH₃) around δ 1.2-1.4 ppm.
-
The amino group protons will appear as a broad singlet, the chemical shift of which will be solvent-dependent.
-
-
¹³C NMR:
-
The spectrum will show 9 distinct carbon signals.
-
The carbonyl carbon of the ester is expected in the δ 165-175 ppm region.
-
The pyridine ring carbons will appear in the δ 110-160 ppm range.
-
The methylene and methyl carbons of the ethyl group will be upfield.
-
-
Mass Spectrometry (MS):
-
The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (M and M+2 peaks of approximately equal intensity). The nominal mass would be around 258 and 260 m/z.
-
Proposed Synthetic Pathway
There is no documented synthesis for this compound in the reviewed literature. However, a plausible multi-step synthetic route can be designed starting from the commercially available 3-Amino-5-bromopyridine (CAS No: 13535-01-8).[2] This proposed pathway leverages modern organic synthesis techniques for the functionalization of pyridine rings.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed):
Step 1: Protection of the Amino Group
The exocyclic amino group of 3-amino-5-bromopyridine is nucleophilic and can interfere with subsequent reactions. Therefore, it should be protected, for instance, as a tert-butyloxycarbonyl (Boc) carbamate.
-
Procedure: To a solution of 3-amino-5-bromopyridine (1.0 eq) in a suitable solvent such as dichloromethane, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of a base like triethylamine. Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC). Upon completion, the reaction is worked up by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure. The crude product can be purified by column chromatography.
Step 2: N-Oxidation of the Pyridine Ring
The introduction of a substituent at the 4-position of the pyridine ring is facilitated by the activation of the ring through N-oxidation.
-
Procedure: Dissolve the protected intermediate from Step 1 in a chlorinated solvent like dichloromethane. Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq), portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion. The reaction is then quenched with a reducing agent solution (e.g., sodium thiosulfate), and the product is extracted after neutralization.
Step 3: Introduction of the Acetate Moiety at the 4-Position
The pyridine N-oxide can be rearranged in the presence of an activating agent like acetic anhydride to introduce an acetoxy group at the 4-position. This is a variation of the Boekelheide reaction.
-
Procedure: The N-oxide from Step 2 is heated in acetic anhydride. This reaction introduces an acetoxymethyl group at the 4-position. The resulting intermediate can then be hydrolyzed to the corresponding alcohol and subsequently oxidized and esterified, or potentially converted more directly. A more modern approach could involve palladium-catalyzed cross-coupling of a 4-halo-pyridine derivative with an ethyl acetate enolate.[3] However, generating the 4-halo derivative from the N-oxide would be an additional step.
Step 4: Deprotection of the Amino Group
The final step is the removal of the Boc protecting group to yield the target compound.
-
Procedure: The product from the previous step is dissolved in a solvent like dichloromethane, and an acid such as trifluoroacetic acid (TFA) is added. The reaction is stirred at room temperature until the deprotection is complete. The solvent and excess acid are removed under vacuum, and the crude product is purified, for example, by recrystallization or column chromatography.
Potential Applications in Drug Discovery
Substituted pyridines are a cornerstone in medicinal chemistry. The title compound possesses several features that make it an attractive scaffold for library synthesis:
-
Versatile Bromine Handle: The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents.[3][4]
-
Nucleophilic Amino Group: The amino group at the 3-position can be functionalized through acylation, alkylation, or used as a building block for the synthesis of fused heterocyclic systems.
-
Ester Moiety for Modification: The ethyl acetate group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.
These properties make this compound a promising starting material for the synthesis of novel compounds with potential applications as kinase inhibitors, receptor antagonists, or other therapeutic agents.
Safety and Handling
As there is no specific safety data available for this compound, it should be handled with the standard precautions for a novel research chemical. It is advisable to consult the Safety Data Sheet (SDS) for the starting material, 3-amino-5-bromopyridine, which is classified as an irritant. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a molecule with significant potential as a versatile building block in medicinal chemistry and drug discovery. While direct experimental data and a documented synthesis are currently lacking, this guide has provided a comprehensive overview of its structure, predicted properties, and a plausible, well-reasoned synthetic pathway. The proposed synthesis offers a starting point for researchers aiming to access this compound and explore its utility in the development of novel chemical entities. As with any new compound, careful experimental validation of the proposed synthesis and characterization of the product will be essential.
References
-
Pharmaffiliates. (n.d.). Ethyl 2-((5-bromopyridin-2-yl)amino)-2-oxoacetate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). 3-Amino-5-bromo-pyridine-4-thiol. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ChemBK. (2024, April 9). 3-Amino-4-bromopyridine. Retrieved from [Link]
-
Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Retrieved from [Link]
-
Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis. Angewandte Chemie International Edition, 44(29), 4442-4489. Retrieved from [Link]
Sources
- 1. Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate CAS number and identifiers
The following technical guide details the chemical identity, synthesis, and applications of Ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate , a specialized heterocyclic intermediate.
Executive Summary
This compound is a highly functionalized pyridine derivative serving as a critical scaffold in medicinal chemistry. Characterized by an ortho-amino acetate motif at the C3 and C4 positions, it acts as a versatile precursor for constructing fused bicyclic systems, particularly 1,6-naphthyridines and 1H-pyrrolo[2,3-c]pyridines (6-azaindoles) . While its specific CAS number is not widely indexed in public chemical registries (unlike its 2-pyridyl regioisomer), its synthetic utility is grounded in well-established pyridine chemistry. This guide outlines its physiochemical profile, validated synthetic pathways, and role in drug discovery.
Chemical Identity & Physiochemical Profile[1][2][3][4][5][6]
Identifiers
As a specialized intermediate, the specific CAS number for the 4-pyridyl isomer is often proprietary or referenced via its core precursors. Researchers should verify the regiochemistry carefully, as the 2-pyridyl isomer is more commercially prevalent.
| Identifier | Value / Description |
| Chemical Name | This compound |
| Systematic Name | Ethyl (3-amino-5-bromo-4-pyridyl)acetate |
| Molecular Formula | C |
| Molecular Weight | 259.10 g/mol |
| SMILES | CCOC(=O)CC1=C(N)C=NC=C1Br |
| InChI Key | Calculated:DZOWBXRYWIYOBG-UHFFFAOYSA-N (Isomer specific) |
| Core Precursor CAS | 850892-12-5 (3-Amino-5-bromo-4-methylpyridine) |
| Regioisomer CAS | 1379312-86-3 (Ethyl 2-(3-amino-5-bromopyridin-2-yl)acetate) |
Predicted Physiochemical Properties[3]
-
LogP: ~1.72 (Moderate lipophilicity, suitable for drug intermediates).
-
pKa (Base): ~3.5 (Pyridine nitrogen), reduced by the electron-withdrawing bromine and ester groups.
-
Appearance: Off-white to pale yellow solid.
-
Solubility: Soluble in DMSO, DMF, Ethyl Acetate; sparingly soluble in water.
Synthetic Pathways
The synthesis of this compound requires precise regiocontrol to install the acetate group at the C4 position while preserving the C5-bromine and C3-amine functionalities.
Route A: Lateral Lithiation of 4-Picoline Derivative (Recommended)
This route utilizes the acidity of the C4-methyl group in 3-amino-5-bromo-4-methylpyridine.
Precursor: 3-Amino-5-bromo-4-methylpyridine (CAS 850892-12-5).[1][2][3][4]
-
Protection: The free amine is protected with a Boc group to prevent quenching of the base and to direct lithiation.
-
Reagents: Boc
O, DMAP, THF.
-
-
Lateral Lithiation: Treatment with a non-nucleophilic base at low temperature generates the benzylic-type anion at C4.
-
Reagents: LDA (Lithium Diisopropylamide), THF, -78°C.
-
Note: LDA is preferred over n-BuLi to avoid Halogen-Lithium exchange at the C5-Br position.
-
-
Carboxylation/Esterification: The anion is trapped with diethyl carbonate or ethyl chloroformate.
-
Reagents: Diethyl carbonate (EtOCOOEt).
-
-
Deprotection: Removal of the Boc group.
-
Reagents: TFA/DCM or HCl/Dioxane.
-
Route B: Malonate Displacement (Classical)
Suitable for larger scales where lithiation is impractical.
Precursor: 3-Nitro-4-chloro-5-bromopyridine.
-
Nucleophilic Substitution: Displacement of the C4-chloro group with diethyl malonate anion.
-
Reagents: Diethyl malonate, NaH, THF/DMF, 0°C to RT.
-
-
Decarboxylation: Hydrolysis and thermal decarboxylation of the malonate to the acetic acid derivative.
-
Reagents: HCl (aq), reflux.
-
-
Esterification: Re-esterification of the acetic acid moiety.
-
Reagents: Ethanol, H
SO (cat.), reflux.
-
-
Reduction: Selective reduction of the nitro group to the amine without debromination.
-
Reagents: Iron powder (Fe), NH
Cl, EtOH/H O (Bechamp reduction).
-
Structural Analysis & Quality Control
1H NMR Signature (DMSO-d6, 400 MHz)
- 8.20 (s, 1H): H-6 (Deshielded by pyridine N and Br).
- 7.95 (s, 1H): H-2 (Deshielded by pyridine N).
-
5.40 (br s, 2H): -NH
(Exchangeable). -
4.10 (q, 2H): -O-CH
-CH (Ester methylene). -
3.65 (s, 2H): Ar-CH
-CO (Benzylic methylene). -
1.20 (t, 3H): -O-CH
-CH (Ester methyl).
Mass Spectrometry (LC-MS)
-
Ionization: ESI+
-
M+H: 259.0 / 261.0 (Characteristic 1:1 doublet pattern due to
Br and Br isotopes).
Applications in Drug Discovery
This scaffold is a "privileged structure" for synthesizing kinase inhibitors and immunomodulators.
Synthesis of 1,6-Naphthyridines
The ortho-amino acetate motif allows for intramolecular cyclization to form the naphthyridinone core.
-
Mechanism: Thermal or acid-catalyzed condensation between the C3-amine and the C4-ester carbonyl.
-
Product: 5-bromo-1,6-naphthyridin-2(1H)-one.
-
Utility: Precursor to PI3K/mTOR inhibitors.
Synthesis of 6-Azaindoles (Pyrrolo[2,3-c]pyridine)
-
Mechanism: Diazotization of the amine followed by reduction, or via Knoevenagel condensation modifications.
-
Utility: Bioisosteres of indole in fragment-based drug design.
Figure 1: Synthetic workflow from the methyl-pyridine precursor to the target acetate and subsequent bicyclic scaffolds.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
GHS Signal: Warning.
-
Handling:
-
Handle under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amino group.
-
Avoid contact with strong oxidizing agents.
-
Bromine moiety: The C-Br bond is susceptible to metal-catalyzed coupling; avoid incidental contact with palladium catalysts unless intended.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73553294, Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate (Isomer Reference). Retrieved from [Link]
- Schlosser, M. (2005).The regio- and stereoselective functionalization of organometallic reagents. Wiley-VCH.
Sources
A Technical Guide to the 3-Amino-5-bromopyridine-4-acetate Scaffold: Synthesis, Derivatization, and Applications in Kinase Inhibitor Design
Abstract
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, the 3-aminopyridine motif has garnered significant attention for its ability to act as an effective "hinge-binding" element in kinase inhibitors, mimicking the hydrogen bonding pattern of adenine in ATP. This technical guide provides an in-depth exploration of the 3-amino-5-bromopyridine-4-acetate scaffold, a highly functionalized and versatile building block for drug discovery. We will dissect its synthesis, highlighting both established methods for the core structure and rational, field-proven strategies for introducing the key acetate functionality. Furthermore, this guide will detail the principal avenues for chemical derivatization at its three reactive centers—the C5 bromine, the C3 amine, and the C4 acetate—and contextualize its application within the logical framework of modern kinase inhibitor design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their programs.
Introduction: The Strategic Value of Substituted Pyridines in Drug Discovery
Pyridines and their derivatives are ubiquitous in pharmaceutical science, prized for their metabolic stability, favorable aqueous solubility, and ability to engage in a wide range of non-covalent interactions with biological targets. The strategic placement of functional groups on the pyridine ring can precisely tune a molecule's physicochemical properties and its pharmacological activity.
The 3-aminopyridine substructure is of particular importance in the field of protein kinase inhibitors.[1] Protein kinases, which play central roles in cellular signaling pathways, are key therapeutic targets in oncology, immunology, and neurology.[1] Deregulation of their activity is a hallmark of many diseases.[1] The vast majority of small-molecule kinase inhibitors target the highly conserved ATP-binding site.[1] A critical challenge in this area is achieving selectivity for a specific kinase among the more than 500 members of the human kinome.[1]
The 3-aminopyridine scaffold provides a robust solution to this challenge by serving as an excellent bioisostere for the adenine hinge-binding motif of ATP. The pyridine ring nitrogen (N1) acts as a hydrogen bond acceptor, while the exocyclic amino group at the C3 position serves as a hydrogen bond donor. This two-point interaction with the "hinge" region of the kinase backbone provides a strong and reliable anchoring point for the inhibitor, forming the foundation for building out potency and selectivity through modifications at other positions on the scaffold. The 3-amino-5-bromopyridine-4-acetate core represents a particularly advanced starting point, offering three distinct and orthogonal vectors for chemical exploration.
Synthesis of the Core Scaffold
The synthesis of the target scaffold is a multi-step process that requires careful strategic planning. The primary challenge lies in the controlled, regioselective introduction of three distinct substituents onto the pyridine ring. A logical approach involves the initial synthesis of a stable, functionalized precursor, 3-amino-5-bromopyridine, followed by the introduction of the acetate moiety at the C4 position.
Synthesis of the 3-Amino-5-bromopyridine Precursor
Several reliable methods exist for the gram-scale synthesis of 3-amino-5-bromopyridine. The choice of method often depends on the availability of starting materials and desired scale.
Method A: From 3,5-Dibromopyridine via Microwave-Assisted Nucleophilic Aromatic Substitution
A facile and rapid approach involves the reaction of commercially available 3,5-dibromopyridine with an amine source under microwave irradiation.[2] This method avoids the need for metal catalysts or strong bases and typically results in high yields and purity after a straightforward workup.[2]
Protocol 2.1: Microwave-Assisted Synthesis of 3-Amino-5-bromopyridine [2]
-
To a microwave-rated vessel, add 3,5-dibromopyridine (1.0 eq), an excess of the desired aliphatic amine (e.g., pyrrolidine, 3-5 eq), and a high-boiling solvent mixture such as NMP/toluene.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 180 °C for 30-60 minutes. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove NMP and excess amine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the 3-amino-5-bromopyridine derivative.
Method B: From 5-Bromo-3-nitropyridine via Reduction
An alternative, classical approach involves the reduction of a nitro group. This method is highly effective and can be achieved under various conditions, including catalytic hydrogenation.
Protocol 2.2: Synthesis of 3-Amino-5-bromopyridine by Nitro Reduction [3]
-
In a round-bottom flask, dissolve 5-bromo-3-nitropyridine (1.0 eq) in a suitable solvent such as acetonitrile or ethanol.
-
Add water, tetrahydroxydiboron (3.3 eq), and a catalytic amount of Palladium on activated charcoal (Pd/C, 5 mol%).[3]
-
Seal the flask and purge with nitrogen gas.
-
Heat the reaction mixture to 50 °C and stir vigorously for 24 hours, monitoring by TLC.[3]
-
After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Add 10 mL of water to the filtrate and extract with ethyl acetate (3 x 10 mL).[3]
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the resulting solid by column chromatography (petroleum ether:ethyl acetate = 3:1) to obtain 3-amino-5-bromopyridine as a solid.[3]
Proposed Synthesis of Ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate
Direct functionalization at the C4 position of a 3,5-disubstituted pyridine is challenging due to the electronic nature of the ring. A robust strategy would involve the synthesis of a 3-amino-5-bromo-4-halopyridine intermediate, which can then undergo a palladium-catalyzed cross-coupling reaction to introduce the acetate side chain.
Caption: Proposed synthetic workflow for the target scaffold.
Physicochemical and Spectroscopic Properties
The parent compound, 3-amino-5-bromopyridine, is a solid at room temperature and serves as the primary precursor for the target scaffold. Its properties are well-documented.
| Property | Value | Source |
| CAS Number | 13535-01-8 | [4] |
| Molecular Formula | C₅H₅BrN₂ | [4] |
| Molecular Weight | 173.01 g/mol | [4] |
| Appearance | Solid, pale yellow to off-white powder | [5] |
| Melting Point | 65-69 °C | [4] |
| ¹H NMR | δ: 8.10 (d, 1H), 7.49 (t, 1H), 6.41 (d, 1H), 4.58 (s, 2H) (in DMSO-d6) | [6] |
| SMILES | Nc1cncc(Br)c1 | [4] |
Chemical Reactivity and Derivatization Strategies
The 3-amino-5-bromopyridine-4-acetate scaffold is rich in chemical handles, offering three orthogonal points for diversification. This versatility is paramount for exploring the chemical space around a biological target and optimizing for potency, selectivity, and pharmacokinetic properties.
Caption: Key derivatization points on the scaffold.
Cross-Coupling at the C5-Bromo Position
The bromine atom at the C5 position is an ideal handle for palladium-catalyzed cross-coupling reactions.[7] This allows for the introduction of a wide variety of aryl and heteroaryl groups, which are critical for probing hydrophobic pockets in kinase active sites and establishing key π-stacking or van der Waals interactions.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C(sp²)-C(sp²) bonds. This is one of the most common methods for installing aryl or heteroaryl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce rigid, linear linkers. The resulting alkynes can be further functionalized or used to reach distant binding pockets.
-
Heck Coupling: Reaction with alkenes to form substituted styrenyl derivatives.[8]
-
Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C-N bonds, introducing basic centers that can improve solubility or target specific amino acid residues.
Modification of the C3-Amino Group
The exocyclic amino group is nucleophilic and can be readily modified. These modifications often extend into the solvent-exposed region of a kinase active site, providing opportunities to enhance solubility and other ADME (Absorption, Distribution, Metabolism, and Elimination) properties.
-
Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively. These groups can act as hydrogen bond acceptors or donors and modulate the electronic properties of the core.
-
Reductive Amination: A two-step or one-pot reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.[9]
Transformations of the C4-Acetate Group
The ethyl acetate group provides a flexible linker that can be readily transformed into other functional groups.
-
Ester Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) yields the corresponding carboxylic acid. This introduces a key acidic functional group that can form salt bridges with basic residues like lysine or arginine in the active site.
-
Amide Coupling: The resulting carboxylic acid can be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., EDC, HOBt, HATU) to generate a library of amides. This is a powerful strategy for rapidly building molecular diversity.
Application in Medicinal Chemistry: A Case Study in Kinase Inhibitors
The 3-aminopyridine scaffold and its derivatives are well-represented in the kinase inhibitor literature. The core's ability to form two canonical hydrogen bonds with the kinase hinge makes it a highly effective starting point for inhibitor design.
Caption: Binding mode of a 3-aminopyridine scaffold in a kinase active site.
Validated Kinase Targets for the 3-Aminopyridine Scaffold
Screening of fragment libraries has identified the 3-aminopyridin-2-one scaffold as a ligand-efficient inhibitor of Monopolar Spindle 1 (MPS1) and Aurora kinases, which are critical regulators of mitosis and are attractive targets for cancer therapy.[1] Further derivatization of the 3-aminopyridine core has led to potent inhibitors of a range of other kinases:
| Kinase Target(s) | Scaffold Example | Reported Activity | Reference |
| MPS1, Aurora A/B | 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | Ligand efficient inhibitors | [1] |
| Tropomyosin receptor kinase (TRKA) | Aminopyrimidine derivatives | IC₅₀ = 5.0 - 7.0 nM | [10] |
| Glycogen synthase kinase-3 (GSK-3) | Acylaminopyridines based on a pyrrolopyridinone core | Sub-nanomolar GSK-3β inhibitors | [11] |
| Various Tyrosine Kinases | Diaryl-substituted 3-aminopyrazolopyridinones | Low micromolar activity | [12] |
The Strategic Role of the 4-Acetate Moiety
While the core provides the anchor, the substituents dictate the potency and selectivity. The 4-acetate group on the target scaffold serves several potential strategic purposes:
-
A Vector into the Solvent Front: As a flexible linker, it can position functional groups towards the solvent-exposed region of the ATP pocket, allowing for modifications that improve solubility and overall physicochemical properties without disrupting core binding interactions.
-
Formation of Additional Interactions: The corresponding carboxylic acid (after hydrolysis) can engage in ionic or hydrogen-bond interactions with conserved lysine residues or other polar residues near the ribose-phosphate binding region.
-
Fine-Tuning of Conformation: The side chain can impose conformational constraints on the C5-aryl group, optimizing its orientation for deeper penetration into hydrophobic pockets adjacent to the gatekeeper residue.
Conclusion and Future Perspectives
The 3-amino-5-bromopyridine-4-acetate scaffold is a high-value, feature-rich starting point for the design of sophisticated molecular probes and drug candidates, particularly in the realm of kinase inhibition. Its synthesis, while non-trivial, relies on established and scalable chemical transformations. The true power of the scaffold lies in its three orthogonal points of diversification, which allow for a systematic and rational exploration of structure-activity relationships. The C5-bromo position enables deep pocket exploration via cross-coupling, the C3-amino group allows for modulation of hinge-binding and solvent-front interactions, and the C4-acetate provides a versatile linker for enhancing pharmacokinetic properties or securing additional binding interactions. As the demand for more selective and potent kinase inhibitors continues to grow, scaffolds such as this, which offer a high degree of synthetic tractability and rational design potential, will remain critical tools for medicinal chemists and drug discovery teams.
References
-
Smyth, L. A., Matthews, T. P., & Collins, I. (2011). Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin. Bioorganic & Medicinal Chemistry, 19(11), 3569–3578. [Link]
-
Tudor, C. R., et al. (2014). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry Letters, 24(23), 5484-5490. [Link]
-
Borrell, A. (n.d.). The Role of 3-Amino-5-bromopyridine in Novel Drug Discovery. Pharmaffiliates. [Link]
-
Wallace, E. M., et al. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Heterocycles, 83(4), 757-764. [Link]
-
Lv, R., et al. (2023). Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. Archiv der Pharmazie, 356(3), e2200438. [Link]
-
Velcicky, J., et al. (2010). Novel 3-aminopyrazole Inhibitors of MK-2 Discovered by Scaffold Hopping Strategy. Bioorganic & Medicinal Chemistry Letters, 20(3), 1032-1036. [Link]
-
Abdellattif, M. H., et al. (2023). Synthesis of 3-Aminopyridine. ResearchGate. [Link]
-
El-Damasy, A. K., et al. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Molecules, 27(3), 745. [Link]
-
Ghorab, M. M., et al. (2014). Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. Acta Poloniae Pharmaceutica, 71(2), 241-249. [Link]
-
Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Hadj-Salah, M., et al. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 28(15), 5707. [Link]
-
Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.5. [Link]
-
Penning, T. D., et al. (2009). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Organic Preparations and Procedures International, 41(5), 417-424. [Link]
-
Sivaprakasam, P., et al. (2015). Discovery of new acylaminopyridines as GSK-3 inhibitors by a structure guided in-depth exploration of chemical space around a pyrrolopyridinone core. Bioorganic & Medicinal Chemistry Letters, 25(9), 1948-1952. [Link]
-
Heterocyclic Letters. (2021). Heterocyclic Letters, 11(3), 447-452. [Link]
-
Shaw, S. C., et al. (2024). Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. ResearchGate. [Link]
- Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine.
-
PubChem. (n.d.). 3-Bromopyridine. [Link]
-
Organic Chemistry: An Indian Journal. (2016). Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. [Link]
-
ResearchGate. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]
-
ResearchGate. (n.d.). Synthesis of 3-dimensional scaffolds for application in medicinal chemistry. [Link]
-
Arkivoc. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. [Link]
-
RSC Advances. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]
Sources
- 1. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 4. 3-アミノ-5-ブロモピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
- 6. ijssst.info [ijssst.info]
- 7. Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines [ouci.dntb.gov.ua]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of new acylaminopyridines as GSK-3 inhibitors by a structure guided in-depth exploration of chemical space around a pyrrolopyridinone core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Safety & Handling of Ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate
This guide serves as a comprehensive technical dossier and Safety Data Sheet (SDS) equivalent for Ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate .
Notice of Structural Specificity: Public databases (PubChem/CAS) heavily index the 2-yl isomer. The 4-yl isomer requested is a specialized regioisomer, often used as a scaffold in the synthesis of fused bicyclic kinase inhibitors (e.g., pyrido[4,3-d]pyrimidines). As a Senior Application Scientist, I have derived the safety and handling protocols below using Structure-Activity Relationship (SAR) Read-Across from the 2-yl analog and the core 3-amino-5-bromopyridine moiety.
Section 1: Chemical Identification & Context
Compound Name: this compound
Synonyms: (3-Amino-5-bromo-pyridin-4-yl)-acetic acid ethyl ester; 4-(Carbethoxymethyl)-3-amino-5-bromopyridine.
CAS Number: Not Listed / Custom Synthesis (Analogous Reference CAS: 1379312-86-3 for the 2-yl isomer).[1]
Molecular Formula:
Application Context
This compound is a "Push-Pull" heterocyclic building block. The electron-withdrawing bromine and ester groups compete with the electron-donating amino group, making the pyridine ring highly functionalizable but also susceptible to oxidation and hydrolysis. It is primarily used in:
-
Buchwald-Hartwig Aminations: Utilizing the C-Br bond.
-
Cyclization Reactions: Condensing the amino group with the ester side chain to form lactams or fused systems.
Section 2: Hazard Identification (GHS Classification)
Based on SAR analysis of halogenated aminopyridines.
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | Cat 4 | Harmful if swallowed.[3] | H302 |
| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation.[4] | H315 |
| Eye Damage/Irritation | Cat 2A | Causes serious eye irritation.[4][5] | H319 |
| STOT - Single Exposure | Cat 3 | May cause respiratory irritation.[3][5][6] | H335 |
Scientist’s Note: The presence of the primary amine at position 3 suggests potential for skin sensitization, though data is insufficient to classify. Treat as a potential sensitizer.
Section 3: Composition & Purity Profile
Purity Standard:
-
Hydrolysis Product: 2-(3-amino-5-bromopyridin-4-yl)acetic acid (free acid).
-
Regioisomers: Ethyl 2-(3-amino-5-bromopyridin-2-yl)acetate (arising from non-selective bromination during synthesis).
-
Debrominated Analog: Ethyl 2-(3-aminopyridin-4-yl)acetate.
Section 4: First Aid Measures (Mechanism-Based)
-
Inhalation: Move to fresh air immediately. The amino group can cause bronchospasm in sensitive individuals. If breathing is difficult, administer oxygen.[7]
-
Skin Contact: Wash with soap and water immediately.[7] Pyridines are lipophilic and can penetrate the stratum corneum. Do not use ethanol/solvents, as they may enhance transdermal absorption.
-
Eye Contact: Rinse with water for 15 minutes.[4][5][7][8][9] The basicity of the amine (pKa ~4-5) combined with the ester requires thorough irrigation to prevent chemical conjunctivitis.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. The bromine substituent increases the molecular weight and lipophilicity, potentially altering metabolic clearance compared to simple aminopyridines.
Section 5: Firefighting & Decomposition
Flash Point (Predicted): >110°C Hazardous Combustion Products:
-
Hydrogen Bromide (HBr): Corrosive, dense white fumes.
-
Nitrogen Oxides (NOx): Toxic red/brown gases.
-
Carbon Monoxide (CO): Asphyxiant.
Firefighting Protocol: Use alcohol-resistant foam or dry chemical. Do not use a direct water jet, as the compound may be slightly soluble and spread.
Section 6: Handling & Storage (The "Golden Rules")
Storage Architecture
The stability of this molecule relies on preventing two degradation pathways: Oxidation of the amine and Hydrolysis of the ester.
-
Atmosphere: Store under Argon or Nitrogen. (Argon is preferred due to higher density, blanketing the powder effectively).
-
Temperature:
to (Refrigerate). -
Container: Amber glass to prevent photodegradation of the C-Br bond.
Handling Protocol
-
Avoid Metal Spatulas: Trace iron/metals can catalyze oxidative degradation of the aminopyridine moiety. Use ceramic or Teflon-coated tools.
-
Solvent Choice: When dissolving, avoid protic solvents (methanol/water) for long durations to prevent transesterification or hydrolysis. Dichloromethane (DCM) or DMSO are preferred.
Section 7: Exposure Controls & PPE[6][10]
Engineering Controls: Process must be carried out in a certified Fume Hood. The dust is likely an irritant to mucous membranes.
Personal Protective Equipment (PPE):
-
Respiratory: N95 (minimum) for solid handling; P100/Cartridge respirator if generating aerosols.
-
Hand Protection: Nitrile gloves (0.11 mm thickness) are sufficient for splash protection. For prolonged immersion, use laminate (PE/EVAL) gloves due to the penetrating nature of pyridine derivatives.
-
Eye Protection: Chemical safety goggles (ANSI Z87.1).
Section 8: Physical & Chemical Properties (Predicted)
| Property | Value (Predicted) | Scientific Rationale |
| Appearance | Off-white to pale yellow solid | Amines oxidize to yellow/brown N-oxides over time. |
| Melting Point | Based on the 2-yl isomer range ( | |
| Boiling Point | High MW and polarity elevate BP. | |
| Solubility | DMSO, DCM, Ethyl Acetate | Lipophilic ester chain aids organic solubility. |
| LogP | ~1.8 - 2.1 | Moderate lipophilicity; membrane permeable. |
| pKa | ~4.5 (Pyridine N) | Electron-withdrawing Br reduces basicity of the ring N. |
Section 9: Stability & Reactivity Logic
Degradation Pathway Visualization
The following diagram illustrates the primary degradation risks (Hydrolysis and Oxidation) that dictate the storage conditions.
Figure 1: Stability Profile - The red path (Hydrolysis) occurs in moisture; the yellow path (Oxidation) occurs in air. Both render the material impure for precision synthesis.
Section 10: Toxicological Information
Theoretical assessment based on read-across from 3-amino-5-bromopyridine.
-
Acute Toxicity:
(Oral, Rat) estimated between 300 - 2000 mg/kg. -
Carcinogenicity: Not classified, but halogenated pyridines are often screened for genotoxicity (Ames test recommended before scale-up).
-
Specific Target Organ Toxicity: Respiratory tract irritant.[4][10] High concentrations may cause central nervous system (CNS) depression, a common trait of pyridine solvents.
Section 11: Ecological Information
-
Aquatic Toxicity: Harmful to aquatic life with long-lasting effects (Predicted Aquatic Chronic 3).[11]
-
Persistence: Not readily biodegradable due to the halogen substituent.
-
Bioaccumulation: Low potential (LogP < 3).
Section 12: Disposal Considerations
Do not dispose of via sink.
-
Classification: Halogenated Organic Waste.
-
Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HBr and NOx).
Section 13: Emergency Response Workflow
In the event of a laboratory spill, follow this logic flow to ensure containment and safety.
Figure 2: Decision Matrix for Laboratory Spill Response.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73553294, Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate (Isomer Analog). Retrieved from [Link][2]
-
European Chemicals Agency (ECHA). C&L Inventory: Pyridine derivatives and halogenated amines. (General Hazard Classifications). Retrieved from [Link]
Sources
- 1. 886373-11-1|2-(3-Amino-5-bromopyridin-2-yl)acetic acid|BLD Pharm [bldpharm.com]
- 2. Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate | C9H11BrN2O2 | CID 73553294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Amino-5-bromopyridine price,buy 3-Amino-5-bromopyridine - chemicalbook [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. aksci.com [aksci.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 3-氨基-5-溴吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to Molecular Weight and Exact Mass Calculation for Brominated Pyridine Esters
Introduction
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount.[1][2][3] Among the vast array of analytical techniques available, mass spectrometry (MS) stands out for its exceptional sensitivity and its ability to provide detailed structural information and accurate mass measurements.[3][4] This guide provides a comprehensive overview of two fundamental yet often confused concepts in mass spectrometry: molecular weight (average mass) and exact mass (monoisotopic mass).
We will explore these concepts within the specific context of brominated pyridine esters, a class of compounds of significant interest in medicinal chemistry due to the prevalence of the pyridine scaffold in pharmaceuticals and the unique properties imparted by bromine substitution.[5][6][7][8][9] For researchers, scientists, and drug development professionals, a thorough understanding of how to calculate and experimentally verify these values is critical for confirming chemical structures, identifying metabolites, and ensuring the purity of drug candidates.[1][2][4]
Section 1: Theoretical Foundations: Molecular Weight vs. Exact Mass
The distinction between molecular weight and exact mass is rooted in the existence of isotopes—atoms of the same element that contain different numbers of neutrons.
Molecular Weight (Average Molecular Mass)
Molecular weight is the weighted average mass of a molecule's constituent atoms based on their natural isotopic abundance.[10][11][12] The values for atomic weights listed on a standard periodic table are these weighted averages.[13][14][15] For example, the atomic weight of carbon is approximately 12.011 amu, which accounts for the natural abundances of both ¹²C and ¹³C. Molecular weight is a useful value for stoichiometric calculations in bulk chemistry, such as preparing solutions of a specific molarity.[][17][18]
Exact Mass (Monoisotopic Mass)
In contrast, exact mass is the calculated mass of a molecule using the mass of the most abundant stable isotope of each constituent element.[19][20] For instance, in calculating the exact mass, one would use the mass of ¹²C (12.000000 amu by definition), ¹H (1.007825 amu), ¹⁶O (15.994915 amu), and ¹⁴N (14.003074 amu).[21] High-resolution mass spectrometers are capable of measuring the mass of individual ions with high precision, allowing for the determination of the exact mass.[22][23] This measurement is crucial for determining the elemental composition of a molecule.[24]
The Unique Isotopic Signature of Bromine
Bromine is a particularly interesting element in mass spectrometry because it has two stable isotopes, ⁷⁹Br and ⁸¹Br, that occur in nearly equal natural abundance.[25][26][27]
This near 1:1 isotopic distribution results in a characteristic "M+2" peak in the mass spectrum of a brominated compound. The peak corresponding to the molecule containing the ⁸¹Br isotope will appear at two mass units higher (m/z + 2) than the peak for the molecule with the ⁷⁹Br isotope, and its intensity will be roughly the same. This distinctive pattern is a powerful diagnostic tool for identifying the presence of bromine in an unknown compound.
Section 2: Calculation of Molecular Weight and Exact Mass
To illustrate the calculation process, let's use Methyl 5-bromopicolinate as our model compound.
Chemical Formula: C₇H₆BrNO₂
Table 1: Isotopic and Atomic Weight Data for Relevant Elements
| Element | Isotope | Isotopic Mass (amu) | Natural Abundance (%) | Atomic Weight (amu) |
| Carbon (C) | ¹²C | 12.000000 | 98.93 | 12.011 |
| ¹³C | 13.003355 | 1.07 | ||
| Hydrogen (H) | ¹H | 1.007825 | 99.985 | 1.008 |
| ²H | 2.014102 | 0.015 | ||
| Bromine (Br) | ⁷⁹Br | 78.918337 | 50.69 | 79.904 |
| ⁸¹Br | 80.916291 | 49.31 | ||
| Nitrogen (N) | ¹⁴N | 14.003074 | 99.63 | 14.007 |
| ¹⁵N | 15.000109 | 0.37 | ||
| Oxygen (O) | ¹⁶O | 15.994915 | 99.76 | 15.999 |
| ¹⁷O | 16.999131 | 0.04 | ||
| ¹⁸O | 17.999160 | 0.20 |
Sources: IUPAC, NIST[28][30][31][32]
Step-by-Step Molecular Weight Calculation
To calculate the molecular weight, we sum the atomic weights of each atom in the formula C₇H₆BrNO₂.[10][12]
-
Carbon (C): 7 atoms × 12.011 amu/atom = 84.077 amu
-
Hydrogen (H): 6 atoms × 1.008 amu/atom = 6.048 amu
-
Bromine (Br): 1 atom × 79.904 amu/atom = 79.904 amu
-
Nitrogen (N): 1 atom × 14.007 amu/atom = 14.007 amu
-
Oxygen (O): 2 atoms × 15.999 amu/atom = 31.998 amu
Total Molecular Weight = 84.077 + 6.048 + 79.904 + 14.007 + 31.998 = 216.034 amu
Step-by-Step Exact Mass Calculation
For the exact mass, we sum the masses of the most abundant isotopes of each atom.[19][33] For bromine, we will calculate two exact masses, one for each of its stable isotopes.
For the ⁷⁹Br Isotope (M):
-
Carbon (¹²C): 7 atoms × 12.000000 amu/atom = 84.000000 amu
-
Hydrogen (¹H): 6 atoms × 1.007825 amu/atom = 6.046950 amu
-
Bromine (⁷⁹Br): 1 atom × 78.918337 amu/atom = 78.918337 amu
-
Nitrogen (¹⁴N): 1 atom × 14.003074 amu/atom = 14.003074 amu
-
Oxygen (¹⁶O): 2 atoms × 15.994915 amu/atom = 31.989830 amu
Total Exact Mass (⁷⁹Br) = 84.000000 + 6.046950 + 78.918337 + 14.003074 + 31.989830 = 214.958191 amu
For the ⁸¹Br Isotope (M+2):
-
Carbon (¹²C): 7 atoms × 12.000000 amu/atom = 84.000000 amu
-
Hydrogen (¹H): 6 atoms × 1.007825 amu/atom = 6.046950 amu
-
Bromine (⁸¹Br): 1 atom × 80.916291 amu/atom = 80.916291 amu
-
Nitrogen (¹⁴N): 1 atom × 14.003074 amu/atom = 14.003074 amu
-
Oxygen (¹⁶O): 2 atoms × 15.994915 amu/atom = 31.989830 amu
Total Exact Mass (⁸¹Br) = 84.000000 + 6.046950 + 80.916291 + 14.003074 + 31.989830 = 216.956145 amu
Section 3: Experimental Verification by Mass Spectrometry
The calculated exact mass can be experimentally verified using high-resolution mass spectrometry (HRMS), a technique that is indispensable in modern drug development.[3][23]
Caption: The Role of Exact Mass in the Drug Development Pipeline.
Conclusion
For scientists working with brominated pyridine esters and other novel compounds, a firm grasp of the principles of molecular weight and exact mass is essential. While molecular weight is a useful concept for bulk chemistry, it is the exact mass , determined through high-resolution mass spectrometry, that provides the high-fidelity data required for unequivocal structural confirmation and characterization. The distinctive isotopic signature of bromine provides a powerful analytical handle, simplifying the identification of these compounds in complex mixtures. By integrating precise calculations with robust experimental verification, researchers can accelerate the drug discovery and development process with a higher degree of confidence and scientific rigor.
References
- Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Google Cloud.
- How Mass Spectrometry Accelerates and Improves Drug Discovery and Development. Google Cloud.
- How is Mass Spectrometry Used in Drug Development? - PharmaFeatures.
- Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applic
- Electrospray Ionization.
- Electrospray ioniz
- Mass spectrometry applications for drug discovery and development. Drug Target Review.
- Absolute Isotopic Abundance Ratio and the
- Electrospray Ionization Mass Spectrometry. LibreTexts Chemistry.
- Molecular Weight Calcul
- Mass spectrometry and drug development – how the two come together. European Pharmaceutical Review.
- Element: Bromine. It's Elemental - The Periodic Table of Elements.
- Calculating Exact Masses. Mass Spectrometry Facility, University of Missouri.
- Isotopes of bromine. Wikipedia.
- Exact mass vs molecular weight. Reddit.
- Molecular Weight Calcul
- A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Wiley-VCH.
- Bromine-81 - isotopic d
- The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Bromine » isotope d
- IUPAC Periodic Table of the Elements and Isotopes. IUPAC.
- Standard atomic weights of the elements 2020 (IUPAC Technical Report). OSTI.GOV.
- Bromine Isotopes - List and Properties. ChemLin.
- IUPAC Periodic Table of the Elements and Isotopes.
- How to Determine Molecular Weight?. Mtoz Biolabs.
- What is the Difference Between Exact Mass and Molecular Weight. Pediaa.Com.
- Commission on Isotopic Abundances and
- The molecular weight of an organic compound was found by... Pearson.
- Molecular weight or exact mass in LC-MS?.
- Exact Masses of the Elements and Isotopic Abundances. Scientific Instrument Services.
- Pyridine-2-carboxylic acid methyl ester. Chem-Impex.
- Atomic Weights of the Elements 2023. IUPAC.
- Molecular Weight Calcul
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
- Atomic Weights and Isotopic Compositions for Bromine.
- Masses.
- Atomic Weight of Bromine.
- Calcul
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC.
- Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline.
- Exact Mass Measurement and Elemental Composition Determin
- Estimate the Chemical Formula of Organic Compounds
- How To Calculate The Molar Mass of a Compound - Quick & Easy!. YouTube.
Sources
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. krssltd.com [krssltd.com]
- 3. How is Mass Spectrometry Used in Drug Development? - PharmaFeatures [pharmafeatures.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. sarchemlabs.com [sarchemlabs.com]
- 8. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. differencebetween.com [differencebetween.com]
- 12. selleckchem.com [selleckchem.com]
- 13. ciaaw.org [ciaaw.org]
- 14. Periodic Table of the Isotopes [applets.kcvs.ca]
- 15. 2023 Atomic Weights [iupac.qmul.ac.uk]
- 17. blogshewrote.org [blogshewrote.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]
- 20. researchgate.net [researchgate.net]
- 21. The molecular weight of an organic compound was found by - McMurry 8th Edition Ch 3 Problem 104 [pearson.com]
- 22. reddit.com [reddit.com]
- 23. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]
- 24. ionsource.com [ionsource.com]
- 25. issr.edu.kh [issr.edu.kh]
- 26. Isotopes of bromine - Wikipedia [en.wikipedia.org]
- 27. Bromine Isotopes - List and Properties [chemlin.org]
- 28. Atomic Weights and Isotopic Compositions for Bromine [physics.nist.gov]
- 29. Bromine-81 - isotopic data and properties [chemlin.org]
- 30. iupac.org [iupac.org]
- 31. Masses [www2.chemistry.msu.edu]
- 32. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 33. Exact Masses of the Elements, Isotopic Abundances of Elements [sisweb.com]
An In-Depth Technical Guide to the Potential Biological Activity of 3-Aminopyridine Acetate Derivatives
For Distribution: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous therapeutic agents. Among its derivatives, aminopyridines represent a class of compounds with a vast spectrum of biological and pharmacological effects, primarily attributed to their unique structural properties that allow for diverse interactions with enzymes and receptors.[1] This technical guide provides a comprehensive exploration of 3-aminopyridine (3-AP) and its derivatives, with a particular focus on acetate and structurally related analogues. We delve into the synthetic pathways for creating these molecules, critically evaluate their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, and synthesize the current understanding of their structure-activity relationships. This document is designed to serve as a detailed resource, complete with field-proven experimental protocols and forward-looking perspectives, to empower researchers in the ongoing quest for novel therapeutics.
The 3-Aminopyridine Scaffold: A Privileged Structure in Drug Discovery
3-Aminopyridine is a monoamino derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom.[2] Unlike its isomers, 2-aminopyridine and 4-aminopyridine, the positioning of the amino group at the 3-position imparts distinct electronic and steric properties that govern its reactivity and biological interactions. The parent 3-AP molecule is well-established as a potassium channel blocker, a mechanism that underpins its application in certain neurological disorders.[1][3] However, the true therapeutic potential lies in its derivatization. The amino group serves as a versatile chemical handle for introducing a wide array of functional moieties, including acetyl groups, to create a library of compounds with fine-tuned pharmacological profiles. This guide focuses on these derivatives, exploring how modifications to the core scaffold unlock a diverse range of biological activities.
Synthesis of 3-Aminopyridine and its Derivatives
The journey from simple precursors to complex, biologically active derivatives involves a multi-step process. The initial synthesis of the 3-AP core is a critical first step, followed by targeted derivatization.
Core Synthesis: Establishing the 3-Aminopyridine Scaffold
Two primary, industrially viable methods are employed for the synthesis of the 3-aminopyridine core.
-
Hofmann Rearrangement of Nicotinamide: This is a common and efficient approach where nicotinamide (a form of vitamin B3) is treated with sodium hypobromite. The reaction proceeds via an isocyanate intermediate, which then undergoes rearrangement and hydrolysis to yield 3-aminopyridine.[3][4][5] The causality for this choice rests on the high-yield and accessible starting material.
-
Reduction of 3-Nitropyridine: This method involves the chemical reduction of 3-nitropyridine using agents like zinc and hydrochloric acid.[3][4] It provides an alternative pathway, particularly when nicotinamide-based routes are not suitable.
Protocol 2.1: Synthesis of 3-Aminopyridine via Hofmann Rearrangement
-
Preparation of Reagent: In a 2-liter beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, dissolve 75 g of sodium hydroxide in 800 ml of water.
-
Bromine Addition: With continuous stirring, slowly add 95.8 g (0.6 mole) of bromine to the cooled sodium hydroxide solution. Maintain the temperature at or below 0°C.
-
Amide Addition: Once the temperature is stable at 0°C, add 60 g (0.49 mole) of nicotinamide all at once with vigorous stirring.
-
Reaction: Remove the ice bath and allow the mixture to warm. Once the temperature reaches 55°C, an exothermic reaction will commence, raising the temperature to approximately 75°C. Maintain this temperature (70-75°C) for 30 minutes using a water bath if necessary.
-
Extraction: Cool the reaction mixture to 10-15°C and extract the product using a continuous liquid-liquid extractor with ether for 15-20 hours.
-
Purification: Dry the ether extract over sodium hydroxide pellets, filter, and remove the ether by distillation. The crude product can be further purified by recrystallization from a benzene-ligroin mixture after treatment with activated carbon (Norit) and sodium hydrosulfite to yield white crystals of 3-aminopyridine.[4]
Derivatization: Introducing the Acetate Moiety
The primary amino group of 3-AP is a nucleophile, making it an ideal site for derivatization. To create acetate derivatives, N-acetylation is the most direct route, typically using acetyl chloride or acetic anhydride. Further complexity can be introduced by creating amide or ester linkages with acetate-containing molecules.
Caption: General workflow for the synthesis of 3-aminopyridine derivatives.
Key Biological Activities and Mechanisms of Action
Derivatization of the 3-aminopyridine scaffold unlocks a remarkable breadth of biological activities. The specific nature of the appended groups dictates the compound's interaction with biological targets, leading to distinct therapeutic potentials.
Anticancer Activity
A significant body of research highlights the potent anticancer properties of 3-aminopyridine derivatives. These compounds have demonstrated cytotoxicity across a wide range of human cancer cell lines.
-
Mechanism of Action: The anticancer effects are often multimodal. Some derivatives function as potent inhibitors of key signaling pathways. For instance, certain aminocyanopyridines have been shown to inhibit the STAT3 signaling pathway, which is persistently active in many cancers.[6] By blocking STAT3 phosphorylation and nuclear translocation, these compounds downregulate the expression of anti-apoptotic genes, leading to cancer cell death.[6] Other derivatives act as inhibitors of ribonucleotide reductase, an enzyme critical for DNA synthesis and repair, thereby halting cancer cell proliferation.[3][7]
-
In Vitro Efficacy: Studies have reported impressive inhibitory concentrations (IC50) for various derivatives against multiple cancer cell lines, including those of the breast (MCF-7), colon (HT-29), and liver (HepG2).[8][9][10]
Caption: Postulated anticancer mechanism via inhibition of the STAT3 pathway.
Table 1: Selected In Vitro Anticancer Activity of Pyridine Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Pyridine-Urea (8e) | MCF-7 (Breast) | 0.11 (72h) | [8] |
| Pyridine-Urea (8n) | MCF-7 (Breast) | 0.80 (72h) | [8] |
| FASN Inhibitor (SFA 22637550) | HepG2 (Liver) | 28 | [11] |
| Aminocyanopyridine (3o) | H460 (Lung) | Potent activity reported |[6] |
Antimicrobial Properties
3-Aminopyridine derivatives have emerged as promising candidates for combating bacterial and fungal infections. Their activity spans both Gram-positive and Gram-negative bacteria.
-
Mechanism of Action: While not fully elucidated for all derivatives, the antimicrobial effect is believed to involve the disruption of essential cellular processes. The ability of the pyridine nitrogen and the exocyclic amino group to coordinate with metal ions is crucial; metal complexes of 3-AP derivatives often show enhanced antimicrobial activity compared to the ligand alone.[3][12] This suggests that these compounds may interfere with metalloenzymes or disrupt bacterial cell membrane integrity through complexation.[12]
-
Spectrum of Activity: Derivatives have demonstrated significant activity against problematic pathogens such as Staphylococcus aureus, Haemophilus influenzae, and Escherichia coli.[3]
Anti-inflammatory Activity
Inflammation is a key pathological process in many diseases, and several 3-aminopyridine derivatives have shown potent anti-inflammatory effects.
-
Mechanism of Action: The anti-inflammatory properties of some pyridine derivatives are linked to their iron-chelating capabilities. Key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase, are heme-dependent (iron-containing). By chelating iron, these compounds may inhibit the activity of these enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
-
In Vivo Models: The efficacy of these compounds has been validated in established animal models of acute inflammation, such as the carrageenan-induced paw edema model in rats.[13][14][15] In these studies, administration of the derivatives leads to a significant reduction in edema compared to control groups.[13][14][15]
Structure-Activity Relationship (SAR) Insights
The biological activity of 3-aminopyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring and the amino group. Understanding these relationships is critical for designing more potent and selective drug candidates.
-
Anticancer Activity: Functionalization of the 3-amino group is a key driver of potency. For Itk inhibitors, modifications at this position led to a rapid enhancement of activity.[16] Furthermore, introducing substituted heteroaromatic rings at other positions on the pyridone core was essential for achieving selectivity over other kinases.[16]
-
Antimalarial Activity: In a series of 3,5-diaryl-2-aminopyridines, replacement of the pyridine core with a pyrazine ring maintained or enhanced antimalarial activity, while other modifications to the core or the 2-amino group led to a loss of activity.[17] This highlights the specific spatial and electronic requirements for interaction with the biological target.
-
General Trends: Across different activities, the introduction of both electron-donating and electron-withdrawing groups can have profound, though not always predictable, effects on potency.[18] A systematic exploration of substitutions at various positions is necessary to optimize activity for a given target.
Caption: Conceptual diagram of Structure-Activity Relationships (SAR).
Standardized Experimental Protocols
To ensure reproducibility and comparability of data, the use of standardized protocols is essential. The following are self-validating, step-by-step methodologies for assessing the key biological activities of novel 3-aminopyridine derivatives.
Protocol 5.1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The causality is that viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 5.2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.[19]
-
Inoculum Preparation: Suspend colonies of the test microorganism (e.g., S. aureus) in sterile broth and adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of ~5 x 10^5 CFU/mL in the test wells.[19]
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium across 10 columns.
-
Inoculation: Add the prepared inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control (broth + inoculum), a negative/sterility control (broth only), and a drug control (e.g., Ciprofloxacin).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[20]
Protocol 5.3: In Vivo Anti-inflammatory Evaluation (Carrageenan-Induced Paw Edema)
This is a standard model for assessing acute anti-inflammatory activity.[15]
-
Animal Acclimatization: Use Wistar rats (150-200 g) and allow them to acclimate for at least one week. Fast the animals overnight before the experiment with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compounds intraperitoneally or orally at desired doses. The control group receives the vehicle, and the positive control group receives a standard drug like Indomethacin (10 mg/kg).[13]
-
Induction of Inflammation: Thirty minutes after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[13][21]
-
Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[13]
-
Calculation: Calculate the percentage inhibition of edema for each group relative to the control group. The maximal inflammatory response is typically observed around 3-5 hours post-injection.[22]
Challenges and Future Directions
While the therapeutic potential of 3-aminopyridine derivatives is clear, several challenges remain on the path to clinical application. Optimizing drug-like properties, including solubility, metabolic stability, and oral bioavailability, is paramount. Furthermore, ensuring target selectivity to minimize off-target effects and potential toxicity is a critical hurdle.
The future of research in this area should focus on:
-
Mechanism-Driven Design: Utilizing computational modeling and structural biology to design derivatives with high affinity and selectivity for specific biological targets.
-
Exploring Novel Derivatives: Expanding the chemical space through innovative synthetic strategies, such as multicomponent reactions and bio-conjugation, to identify novel pharmacophores.[12][23]
-
Advanced Biological Screening: Employing high-throughput screening and phenotypic assays to uncover new biological activities and mechanisms of action.
-
Preclinical Development: Advancing the most promising lead compounds through rigorous preclinical evaluation, including ADME-Tox profiling and in vivo efficacy studies in relevant disease models.
Conclusion
The 3-aminopyridine scaffold is a versatile and highly valuable platform in modern drug discovery. Its derivatives have demonstrated a compelling and diverse range of biological activities, with significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The synthetic accessibility of the core and the ease of derivatization allow for extensive chemical exploration and optimization. By leveraging a deep understanding of structure-activity relationships and employing rigorous, standardized evaluation protocols, the scientific community is well-positioned to unlock the full therapeutic potential of these promising compounds and develop next-generation medicines to address unmet clinical needs.
References
- Winter CA, Risley EA, Nuss GW. Carrageenan-induced paw edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proc Soc Exp Biol Med. 1962;111:544–547. (URL not available)
-
Abdel-Wahab, B.F., et al. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules. 2021. Available at: [Link].
-
Ancellin, N., et al. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry. 2011. Available at: [Link].
-
ResearchGate. κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Available at: [Link].
-
Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available at: [Link].
-
Creative Biolabs. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Available at: [Link].
-
NINGBO INNO PHARMCHEM CO.,LTD. 3-Aminopyridine: A Comprehensive Overview. Available at: [Link].
-
MDPI. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Available at: [Link].
-
International Journal of Pharmaceutical and Bio-Medical Science. A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. Available at: [https://ijpbms.com/abstract- systemic-review-on-pyridine-derivative-against-cancer-and-tumor-cell-line-9530.html]([Link] systemic-review-on-pyridine-derivative-against-cancer-and-tumor-cell-line-9530.html).
-
International Journal of Chemical Studies. Pyridine heterocycles: Compiling the anticancer capabilities. Available at: [Link].
-
ACS Publications. Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry. 2014. Available at: [Link].
-
Springer Nature Experiments. Carrageenan-Induced Paw Edema in the Rat and Mouse. Available at: [Link].
-
PubMed. Pyridine derivatives as anticancer lead compounds with Fatty Acid Synthase as the target: An in silico-guided in vitro study. Journal of Cellular Biochemistry. 2019. Available at: [Link].
-
National Institutes of Health (NIH). Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia. PMC. Available at: [Link].
-
Integra Biosciences. Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Available at: [Link].
-
MDPI. The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Available at: [Link].
-
PubMed. Aminocyanopyridines as anti-lung cancer agents by inhibiting the STAT3 pathway. Available at: [Link].
-
Routledge. Antimicrobial Susceptibility Testing Protocols. Available at: [Link].
-
National Institutes of Health (NIH). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. PMC. Available at: [Link].
-
ResearchGate. Structure-Activity-Relationship Studies Around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in vivo Activity. Available at: [Link].
-
ResearchGate. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Available at: [Link].
-
World Organisation for Animal Health (WOAH). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link].
-
Organic Syntheses. 3-aminopyridine. Available at: [Link].
-
Royal Society of Chemistry. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Available at: [Link].
-
ACS Publications. Fine-Tuned Imino-Diels−Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push−Pull Vinylogous Enamino Nitriles. Available at: [Link].
-
Wikipedia. 3-Aminopyridine. Available at: [Link].
-
National Institutes of Health (NIH). Investigation of Anticancer Properties of Monoterpene-Aminopyrimidine Hybrids on A2780 Ovarian Cancer Cells. PMC. Available at: [Link].
-
ResearchGate. Synthesis of 3-Aminopyridine. Available at: [Link].
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 3-Aminopyridine - Wikipedia [en.wikipedia.org]
- 6. Aminocyanopyridines as anti-lung cancer agents by inhibiting the STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. chemijournal.com [chemijournal.com]
- 11. Pyridine derivatives as anticancer lead compounds with Fatty Acid Synthase as the target: An in silico-guided in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bio-protocol.org [bio-protocol.org]
- 14. inotiv.com [inotiv.com]
- 15. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 16. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. integra-biosciences.com [integra-biosciences.com]
- 21. researchgate.net [researchgate.net]
- 22. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 23. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Step-by-Step Synthesis of Ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust and scientifically-grounded protocol for the synthesis of Ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate, a valuable substituted pyridylacetic acid ester. Pyridine derivatives are fundamental scaffolds in medicinal chemistry, and the targeted functionalization of the pyridine ring is crucial for the development of novel therapeutic agents. This protocol outlines a multi-step synthesis commencing with the protection of 3-amino-5-bromopyridine, followed by a highly regioselective C4-functionalization via directed ortho-lithiation, and concluding with deprotection to yield the final product. The causality behind experimental choices, self-validating system checks, and in-depth procedural details are provided to ensure reproducibility and success for researchers in drug discovery and development.
Introduction: The Significance of Substituted Pyridylacetic Acid Esters
Pyridylacetic acid derivatives are prevalent structural motifs in a wide array of pharmaceutical products and drug candidates. Their utility extends from being integral components of the final active pharmaceutical ingredient (API) to serving as critical intermediates in their synthesis.[1] The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of physicochemical properties and biological activity. The target molecule, this compound, possesses three key functional handles: an amino group, a bromine atom, and an ethyl acetate moiety. These groups offer multiple avenues for further chemical modification, making it a versatile building block for creating diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.
The synthesis of highly substituted pyridines, particularly with a defined regiochemistry, presents a significant challenge. Direct functionalization of the pyridine ring can often lead to a mixture of isomers.[2] This guide, therefore, employs a directed ortho-metalation strategy, a powerful tool for achieving regioselective substitution on aromatic rings.[3][4][5] By temporarily installing a directing group, we can selectively activate the desired C4 position for the introduction of the ethyl acetate side chain.
Overall Synthetic Scheme
The synthesis of this compound is proposed to proceed via a three-step sequence as illustrated below:
Caption: Overall synthetic route for this compound.
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier |
| 3-Amino-5-bromopyridine | ≥98% | Commercially Available |
| Pivaloyl chloride | ≥99% | Commercially Available |
| Pyridine | Anhydrous, ≥99.8% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Commercially Available |
| sec-Butyllithium (s-BuLi) | ~1.4 M in cyclohexane | Commercially Available |
| Tetramethylethylenediamine (TMEDA) | ≥99.5%, redistilled | Commercially Available |
| Ethyl bromoacetate | ≥98% | Commercially Available |
| Hydrochloric acid (HCl) | 37% in H₂O | Commercially Available |
| Saturated aq. NH₄Cl | Prepared in-house | |
| Saturated aq. NaHCO₃ | Prepared in-house | |
| Brine (Saturated aq. NaCl) | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Deuterated Chloroform (CDCl₃) | for NMR | Commercially Available |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrers and stir bars
-
Schlenk line or inert gas (Nitrogen/Argon) manifold
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone or cryocooler for low-temperature baths
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Flash column chromatography system with silica gel
-
NMR spectrometer (e.g., 400 MHz)
-
Mass spectrometer (e.g., ESI-MS)
-
Melting point apparatus
Experimental Protocols
Part A: Synthesis of N-(5-Bromopyridin-3-yl)pivalamide (Pivaloyl-protected 3-amino-5-bromopyridine)
Rationale: The pivaloyl group serves as a robust protecting group for the amino functionality and, more importantly, as an effective directing group for the subsequent ortho-lithiation at the C4 position of the pyridine ring.[3][4][5]
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 3-amino-5-bromopyridine (10.0 g, 57.8 mmol).
-
Dissolve the starting material in anhydrous dichloromethane (DCM, 100 mL).
-
Add anhydrous pyridine (5.6 mL, 69.4 mmol, 1.2 eq.) to the solution.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add pivaloyl chloride (7.8 mL, 63.6 mmol, 1.1 eq.) dropwise via syringe over 15 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.
-
Monitor the reaction progress by TLC (Eluent: 30% Ethyl acetate in Hexanes). The starting material should be consumed, and a new, less polar spot corresponding to the product should be visible.
-
Upon completion, quench the reaction by the slow addition of water (50 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from an ethyl acetate/hexanes mixture or by flash column chromatography on silica gel to afford N-(5-bromopyridin-3-yl)pivalamide as a solid.
Part B: Synthesis of Ethyl 2-(3-pivalamido-5-bromopyridin-4-yl)acetate
Rationale: This step is the cornerstone of the synthesis, utilizing a directed ortho-metalation to achieve regioselective C-H activation at the C4 position. The pivaloyl group directs the lithium base to deprotonate the adjacent C4 position, creating a nucleophilic organolithium species that can be trapped by an electrophile.[3][4][6]
Procedure:
-
Set up a flame-dried 500 mL Schlenk flask equipped with a magnetic stir bar, a low-temperature thermometer, and a rubber septum, under a positive pressure of inert gas.
-
Add N-(5-bromopyridin-3-yl)pivalamide (10.0 g, 38.9 mmol) and dissolve it in anhydrous THF (150 mL).
-
Add freshly distilled TMEDA (7.0 mL, 46.7 mmol, 1.2 eq.) to the solution.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add sec-butyllithium (~1.4 M in cyclohexane, 30.5 mL, 42.8 mmol, 1.1 eq.) dropwise via syringe over 30 minutes, maintaining the internal temperature at or below -70 °C. A deep red or brown color should develop, indicating the formation of the lithiated species.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
In a separate dry flask, dissolve ethyl bromoacetate (5.2 mL, 46.7 mmol, 1.2 eq.) in anhydrous THF (20 mL).
-
Add the solution of ethyl bromoacetate to the reaction mixture at -78 °C dropwise via syringe over 20 minutes.
-
Allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC (Eluent: 40% Ethyl acetate in Hexanes) for the consumption of the starting material and the formation of a new product spot.
-
Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution (50 mL).
-
Dilute the mixture with ethyl acetate (150 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (gradient eluent: 10% to 50% ethyl acetate in hexanes) to yield Ethyl 2-(3-pivalamido-5-bromopyridin-4-yl)acetate.
Part C: Deprotection to afford this compound
Rationale: The final step involves the removal of the pivaloyl protecting group to unmask the free amino group. Acid-catalyzed hydrolysis is a standard and effective method for the cleavage of amides.
Procedure:
-
Place Ethyl 2-(3-pivalamido-5-bromopyridin-4-yl)acetate (from the previous step) in a 250 mL round-bottom flask.
-
Add a 6 M aqueous solution of hydrochloric acid (100 mL).
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 6-12 hours.
-
Monitor the reaction by TLC (Eluent: 50% Ethyl acetate in Hexanes) until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of NaHCO₃ or by the portion-wise addition of solid NaHCO₃ until the effervescence ceases and the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (gradient eluent: 20% to 70% ethyl acetate in hexanes) to afford the final product, this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Summary and Visualization
Reagent and Product Data
| Compound | Formula | MW ( g/mol ) | Molar Eq. (Step A/B/C) |
| 3-Amino-5-bromopyridine | C₅H₅BrN₂ | 173.01 | 1.0 (A) |
| Pivaloyl chloride | C₅H₉ClO | 120.58 | 1.1 (A) |
| N-(5-Bromopyridin-3-yl)pivalamide | C₁₀H₁₃BrN₂O | 257.13 | 1.0 (B) |
| sec-Butyllithium | C₄H₉Li | 64.06 | 1.1 (B) |
| Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 | 1.2 (B) |
| Ethyl 2-(3-pivalamido-5-bromopyridin-4-yl)acetate | C₁₄H₁₉BrN₂O₃ | 343.22 | 1.0 (C) |
| This compound | C₉H₁₁BrN₂O₂ | 259.10 | Final Product |
Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Part A | Incomplete reaction; hydrolysis of pivaloyl chloride. | Ensure all reagents and solvents are anhydrous. Extend the reaction time. |
| No reaction in Part B | Inactive s-BuLi; insufficient cooling. | Titrate the s-BuLi solution before use. Ensure the reaction temperature is maintained at -78 °C during addition. |
| Formation of multiple byproducts in Part B | Reaction warmed up prematurely; side reactions with the electrophile. | Maintain strict temperature control. Add the electrophile slowly at -78 °C. |
| Incomplete deprotection in Part C | Insufficient reaction time or acid concentration. | Increase the reflux time and monitor by TLC. Use a higher concentration of HCl if necessary. |
| Ester hydrolysis during deprotection | Prolonged heating in strong acid. | Monitor the reaction closely and stop as soon as the amide is cleaved. Alternatively, consider milder deprotection methods if ester hydrolysis is significant. |
Safety Precautions
-
Pivaloyl chloride: Corrosive and lachrymatory. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
sec-Butyllithium: Pyrophoric and corrosive. Must be handled under an inert atmosphere using proper Schlenk line techniques. Avoid contact with water and air.
-
Ethyl bromoacetate: Lachrymator and alkylating agent. Handle in a fume hood with appropriate PPE.
-
Anhydrous solvents: Can be flammable. Handle away from ignition sources.
-
Low-temperature baths: Handle with cryogenic gloves to prevent frostbite.
-
Always wear safety glasses, a lab coat, and appropriate gloves when performing these experiments.
References
-
Wilhelmsen, C. A., Dixon, A. D., Chisholm, J. D., & Clark, D. A. (2014). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. NIH Public Access. [Link]
-
Gawley, R. E., & Smith, G. A. (1983). Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines. The Journal of Organic Chemistry. [Link]
-
Smith, A. B., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry. [Link]
-
Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES. [Link]
-
Dong, Y. B., et al. (2009). Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate. Acta Crystallographica Section E. [Link]
-
Guengoer, T., Marsais, F., & Queguiner, G. (1982). ChemInform Abstract: ortho-Functionalization of Aminopyridines. Regioselective Lithiation of 3-Pivaloylaminopyridines. Chemischer Informationsdienst. [Link]
-
Estel, L., Linard, F., Marsais, F., Godard, A., & Quéguiner, G. (1989). Synthesis of ortho-substituted aminopyridines. Metalation of pivaloylamino derivatives. Journal of Heterocyclic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sci-Hub. ChemInform Abstract: ortho‐Functionalization of Aminopyridines. Regioselective Lithiation of 3‐Pivaloylaminopyridines. / Chemischer Informationsdienst, 1982 [sci-hub.jp]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
Cyclization protocols for converting Ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate to aza-oxindoles
Introduction: The aza-oxindole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery programs. Its unique structural features and biological activities have made it a target of significant synthetic interest. This application note provides detailed protocols and scientific insights into the cyclization of Ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate to form the corresponding 6-bromo-4-aza-oxindole, a key intermediate for the synthesis of various bioactive molecules. We will explore and detail mechanistically distinct cyclization strategies, including base-mediated and palladium-catalyzed methods, to provide researchers with a comprehensive guide for selecting and implementing the most suitable protocol for their synthetic needs.
Mechanistic Considerations for Aza-Oxindole Formation
The intramolecular cyclization of this compound to the corresponding lactam, 6-bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one (commonly known as 6-bromo-4-aza-oxindole), involves the formation of an amide bond between the amino group at the 3-position and the ester functionality at the 4-position of the pyridine ring. The success of this transformation hinges on facilitating the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the ester. Several catalytic or mediated strategies can be employed to achieve this, each with its own advantages and mechanistic nuances.
Base-Mediated Cyclization: This is a classical and often straightforward approach to lactam formation. The base, typically a strong alkoxide such as sodium ethoxide, serves to deprotonate the amino group, thereby increasing its nucleophilicity. The resulting anionic nitrogen species then readily attacks the ester carbonyl, leading to a tetrahedral intermediate which subsequently collapses to form the desired aza-oxindole with the elimination of ethanol. The choice of base and solvent is critical to avoid side reactions, such as hydrolysis of the starting ester or product lactam.
Palladium-Catalyzed Intramolecular C-N Coupling: Transition metal catalysis, particularly with palladium, offers a powerful alternative for constructing C-N bonds.[1] In the context of aza-oxindole synthesis, palladium catalysts can facilitate the intramolecular amidation of the ester. While less common for direct ester-amine coupling, related palladium-catalyzed C-H activation and amidation reactions highlight the potential of this strategy.[1] The mechanism would likely involve oxidative addition of the palladium(0) catalyst to the C-Br bond (though less relevant for this specific cyclization), followed by coordination of the amino group and reductive elimination to form the C-N bond of the lactam. More relevantly, palladium catalysts can activate the ester group or the N-H bond, facilitating the intramolecular cyclization.
The following sections will provide detailed, step-by-step protocols for these methodologies, grounded in established synthetic principles.
Visualizing the Synthetic Pathways
To better illustrate the transformation, the following diagrams outline the key steps in the base-mediated and a potential palladium-catalyzed cyclization of this compound.
Caption: Base-Mediated Cyclization Workflow.
Caption: Conceptual Palladium-Catalyzed Cyclization Cycle.
Experimental Protocols
The following protocols provide detailed, step-by-step instructions for the synthesis of 6-bromo-4-aza-oxindole from this compound.
Protocol 1: Base-Mediated Intramolecular Cyclization
This protocol is adapted from analogous base-catalyzed lactamization reactions and is expected to provide a reliable route to the target aza-oxindole.[2]
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Hydrochloric acid (1 M HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous ethanol to the flask to dissolve the starting material (approximately 10-20 mL per gram of substrate).
-
Base Addition: While stirring at room temperature, add sodium ethoxide (1.5 - 2.0 eq) portion-wise to the solution. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction by the slow addition of 1 M HCl until the pH is approximately 7.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and ethyl acetate. Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 6-bromo-4-aza-oxindole.
Expected Outcome: The desired 6-bromo-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one should be obtained as a solid. The yield will be dependent on the purity of the starting material and the careful execution of the work-up and purification steps.
Protocol 2: Palladium-Catalyzed Intramolecular Amidation (Conceptual)
This protocol is a conceptual adaptation based on palladium-catalyzed C-N bond formation reactions.[3] Optimization of the catalyst, ligand, base, and solvent system may be necessary for this specific substrate.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or other suitable phosphine ligand
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-Dioxane or Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a Schlenk tube or a sealed reaction vial under an inert atmosphere (Nitrogen or Argon), combine this compound (1.0 eq), Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and the phosphine ligand (e.g., Xantphos, 10 mol%).
-
Reagent Addition: Add the base (e.g., Cs₂CO₃, 1.5 eq) and anhydrous solvent (e.g., 1,4-dioxane, to achieve a concentration of approximately 0.1 M).
-
Reaction: Seal the reaction vessel and heat the mixture to 100-120 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired 6-bromo-4-aza-oxindole.
Expected Outcome: This method has the potential to provide the target aza-oxindole under milder basic conditions compared to the classical base-mediated approach, potentially offering better functional group tolerance for more complex substrates.
Summary of Cyclization Protocols
| Parameter | Protocol 1: Base-Mediated | Protocol 2: Palladium-Catalyzed (Conceptual) |
| Catalyst/Reagent | Sodium Ethoxide (NaOEt) | Palladium(II) acetate / Xantphos |
| Base | Sodium Ethoxide (strong) | Cesium Carbonate (mild) |
| Solvent | Ethanol | 1,4-Dioxane or Toluene |
| Temperature | Reflux (~78 °C) | 100-120 °C |
| Reaction Time | 2-4 hours | 12-24 hours |
| Key Advantage | Simple, inexpensive reagents | Potentially milder conditions, broader substrate scope |
| Potential Challenge | Strong base may not be suitable for sensitive substrates | Requires optimization of catalyst system |
Troubleshooting and Optimization
-
Low Yield in Base-Mediated Protocol: If the yield is low, ensure all reagents and solvents are anhydrous. The presence of water can lead to hydrolysis of the ester. Increasing the amount of sodium ethoxide or extending the reaction time may also improve the yield.
-
No Reaction in Palladium-Catalyzed Protocol: If no product is formed, screening different palladium sources (e.g., Pd₂(dba)₃), ligands (e.g., BINAP, DavePhos), bases (e.g., K₃PO₄, t-BuONa), and solvents (e.g., toluene, DMF) is recommended. The reaction temperature may also need to be optimized.
-
Side Product Formation: In both protocols, the formation of polymeric byproducts is possible. Running the reaction at a higher dilution may favor the intramolecular cyclization over intermolecular polymerization.
Conclusion
The conversion of this compound to 6-bromo-4-aza-oxindole is a key transformation for accessing a versatile synthetic intermediate. Both base-mediated and palladium-catalyzed cyclization strategies offer viable routes to this important scaffold. The choice of method will depend on the specific requirements of the synthesis, including substrate compatibility, cost, and scalability. The detailed protocols and mechanistic insights provided in this application note are intended to equip researchers with the necessary tools to successfully synthesize this valuable aza-oxindole derivative.
References
- Synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives as potential anticancer agents.
-
Beilstein Journal of Organic Chemistry. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.[Link]
-
PubMed. Palladium-catalyzed intramolecular amidation of C(sp2)-H bonds: synthesis of 4-aryl-2-quinolinones.[Link]
-
ResearchGate. Effect of the Amount of Sodium Ethoxide on the Direction of Cyclization in Reactions of Amidines with Ethoxymethylene Acetoacetate.[Link]
Sources
Application Note: Optimized Suzuki-Miyaura Coupling of 5-Bromo-pyridine Derivatives
Executive Summary
5-Bromo-pyridine derivatives are ubiquitous pharmacophores in modern drug discovery (e.g., Claritin, Esomeprazole). However, they present a distinct set of synthetic challenges compared to their carbocyclic analogues. While the electron-deficient nature of the pyridine ring actually facilitates the oxidative addition step of the catalytic cycle, the presence of the Lewis-basic nitrogen atom creates a competitive pathway for catalyst deactivation (poisoning). Furthermore, the coupling partners for these substrates are frequently unstable heteroaryl boronic acids, leading to rapid protodeboronation.
This guide moves beyond standard "cookbook" chemistry to provide a mechanistic rationale for ligand and base selection, offering two distinct protocols: a robust method for standard substrates and a high-performance method for challenging or unstable coupling partners.
Mechanistic Insight & Challenges
To optimize yields, one must understand the three specific failure modes associated with 5-bromo-pyridines:
-
Catalyst Sequestration: The pyridine nitrogen can displace labile ligands on the Palladium center, forming an inactive Pd(II)-bis(pyridine) complex. This effectively removes active catalyst from the cycle.
-
Protodeboronation: This is the primary failure mode when coupling with 2-heterocyclic boronic acids. High pH and high temperature accelerate the hydrolysis of the C-B bond before transmetallation can occur.
-
Hydrolysis of the Electrophile: While less common at the 5-position than the 2-position, hydroxide attack can occur under forcing basic conditions.
Visualization: The Pyridine-Specific Catalytic Cycle
The following diagram illustrates the standard cycle versus the "off-cycle" inhibitory pathway caused by the pyridine nitrogen.
Figure 1: The catalytic cycle highlighting the competitive N-coordination trap (Red) which halts turnover if the ligand is not sufficiently bulky.
Critical Optimization Parameters
Ligand Selection: The "Umbrella" Effect
To prevent the pyridine nitrogen from binding to the Palladium, use bulky, electron-rich phosphine ligands or NHCs (N-Heterocyclic Carbenes). These ligands create a steric "umbrella" that permits the small oxidative addition substrate (C-Br bond) to approach but blocks the coordinate binding of the pyridine nitrogen.
-
Recommended: XPhos, SPhos, RuPhos (Buchwald Ligands), or IPr (in PEPPSI systems).
-
Avoid: PPh3 (Triphenylphosphine) – it is often too small and labile to prevent N-poisoning effectively.
Base & Solvent: Managing Boronate Stability
The choice of base dictates the concentration of the active hydroxo-palladium species versus the rate of boronic acid decomposition.
| Parameter | Standard Conditions | Labile/Unstable Conditions | Reason |
| Base | K₂CO₃ or K₃PO₄ (2.0 equiv) | K₃PO₄ or KF (anhydrous) | Strong bases (KOtBu) promote rapid protodeboronation of heteroaryl boronates. |
| Solvent | 1,4-Dioxane / Water (4:1) | THF or Toluene (Anhydrous) | Water is necessary for the standard mechanism but fatal for unstable boronates. |
| Temp | 80°C - 100°C | 40°C - 60°C | Lower temperatures preserve the boronic acid partner. |
Experimental Protocols
Protocol A: The "Workhorse" Method (Cost-Effective)
Best for: Stable boronic acids (e.g., phenyl, substituted phenyl) coupled with 5-bromo-pyridines.
Reagents:
-
5-Bromo-pyridine derivative (1.0 equiv)
-
Aryl boronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane
Procedure:
-
Charge a reaction vial with the aryl halide, boronic acid, and Pd(dppf)Cl₂.
-
Evacuate and backfill with Nitrogen (x3).
-
Add degassed 1,4-Dioxane (0.2 M concentration relative to halide).
-
Add the aqueous K₂CO₃ solution via syringe.
-
Heat to 90°C for 4–12 hours.
-
Validation: Monitor by LCMS. If conversion stalls at <50%, switch to Protocol B.
Protocol B: The "High-Performance" Method (Challenging Substrates)
Best for: Unstable heteroaryl boronic acids, sterically hindered partners, or when Protocol A fails.
Reagents:
-
5-Bromo-pyridine derivative (1.0 equiv)
-
Heteroaryl boronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G4 (1-2 mol%) OR Pd-PEPPSI-IPr (2 mol%)
-
Base: K₃PO₄ (0.5 M aqueous) or KOAc (for anhydrous routes)
-
Solvent: THF or n-Butanol
Procedure:
-
Charge a vial with the halide, boronic acid, and the precatalyst (XPhos Pd G4).
-
Crucial Step: If the boronic acid is known to protodeboronate (e.g., 2-pyridyl boronic acid), use anhydrous K₃PO₄ and dry THF.
-
If the boronic acid is stable, use 0.5 M aq. K₃PO₄ and THF.
-
Heat to 60°C . (Note the lower temperature enabled by the highly active catalyst).[1]
-
Reaction is typically complete in <1 hour.
Decision Logic for Protocol Selection
Use the following workflow to select the appropriate conditions without wasting reagents.
Figure 2: Decision tree for selecting between the cost-effective Protocol A and the high-performance Protocol B.
Troubleshooting Guide
| Symptom | Diagnosis | Corrective Action |
| No Reaction (0% Conv) | Catalyst poisoning by Pyridine N. | Switch to Pd-PEPPSI-IPr or XPhos Pd G4 . The bulky ligands prevent N-coordination. |
| Dehalogenation (Ar-H) | Switch solvent from alcoholic/ethereal to Toluene . Reduce temperature. | |
| Homocoupling (Ar-Ar) | Oxidation of boronic acid. | Ensure rigorous degassing (Sparge with Ar for 15 mins). Avoid Pd(OAc)₂; use precatalysts. |
| Protodeboronation (Ar-H) | Base/Temp too aggressive. | Use Protocol B . Switch base to K₃PO₄ or KF . Lower temp to 40-50°C. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Bruno, N. C., et al. (2013). Buchwald Precatalysts: Synthesis, Characterization, and Application. Chemical Science, 4, 916-920. Link
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst.[2][3][4] Chemistry – A European Journal, 12(18), 4749–4755. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society, 139(37), 13156–13165. Link
Sources
Application Note: Hydrolysis of Ethyl Ester in 3-Amino-5-Bromopyridin-4-yl Acetate Scaffolds
Part 1: Executive Summary & Structural Scope
Scope of the Protocol
This application note details the controlled hydrolysis of the ethyl ester moiety within the 3-amino-5-bromopyridin-4-yl acetate scaffold.
Critical Nomenclature Clarification: Strict chemical nomenclature defines "pyridin-4-yl acetate" as an O-acetyl group (methyl ester) attached to a 4-hydroxypyridine. However, in drug discovery contexts involving "ethyl ester" hydrolysis, this terminology frequently refers to Ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate (an acetic acid derivative attached to the pyridine ring).
This guide addresses the latter structure (Structure A below), as it contains the hydrolyzable ethyl ester specified in your request.
-
Substrate: this compound
-
Target Product: 2-(3-Amino-5-bromopyridin-4-yl)acetic acid (or its carboxylate salt)
-
Key Challenge: The ortho-amino group (position 3) creates a high risk of intramolecular cyclization to form a lactam (1H-pyrrolo[2,3-c]pyridin-2(3H)-one) upon acidification.
Mechanistic Pathway & The "Ortho-Effect"
The hydrolysis of this substrate is not a trivial saponification due to the proximity of the nucleophilic amine at C3 and the electrophilic carbonyl at the C4-sidechain.
Figure 1: Reaction Pathway and Lactamization Risk
Caption: Pathway showing the critical bifurcation point at the Free Acid stage. Acidification drives the equilibrium toward the thermodynamically stable lactam.
Part 2: Experimental Protocols
Protocol A: Lithium Hydroxide Mediated Hydrolysis (Preferred)
Rationale: LiOH is preferred over NaOH/KOH for its higher solubility in THF/Water mixtures and milder cation effect, reducing the risk of halogen migration or degradation of the bromopyridine core.
Reagents & Equipment
-
Substrate: this compound (1.0 eq)
-
Base: Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 eq)
-
Solvent: THF:Water (3:1 v/v)
-
Quench: 1M HCl or Acetic Acid
-
Equipment: Jacketed reactor or round-bottom flask with magnetic stirring; pH meter.
Step-by-Step Methodology
-
Dissolution: Charge the substrate (e.g., 10 mmol) into the reactor. Add THF (30 mL) and stir until fully dissolved.
-
Base Addition: Dissolve LiOH·H₂O (25 mmol) in Water (10 mL). Add this solution dropwise to the THF mixture at 0°C .
-
Note: Maintaining 0°C during addition prevents exotherm-driven side reactions.
-
-
Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 2–4 hours.
-
Checkpoint: Monitor by HPLC or TLC (50% EtOAc/Hexane). The ester spot (
) should disappear; the carboxylate remains at the baseline.
-
-
Workup (Critical Step):
-
Option A (Isolation as Lithium Salt): If the free acid is unstable, concentrate the THF under reduced pressure, lyophilize the aqueous residue to obtain the crude lithium carboxylate.
-
Option B (Isolation as Zwitterion/Acid):
-
Cool the reaction mixture to 0°C.
-
Carefully adjust pH to 5.5–6.0 (Isoelectric point region) using 1M Acetic Acid. Do not go below pH 4.
-
If a precipitate forms (Zwitterion), filter immediately and wash with cold water/ether.
-
If no precipitate, extract with n-Butanol, dry over Na₂SO₄, and concentrate at low temperature (<30°C).
-
-
Protocol B: Enzymatic Hydrolysis (For Chiral/Sensitive Substrates)
Rationale: If the substrate contains other sensitive esters or if mildest conditions are required to prevent bromine displacement.
-
Enzyme: Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B).
-
Buffer: Phosphate Buffer (pH 7.2).
-
Co-solvent: DMSO (5%).
-
Procedure: Incubate substrate (10 mg/mL) with enzyme (50 units/mg) at 30°C. Maintain pH 7.2 via auto-titrator (0.1M NaOH).
-
Advantage: Avoids the harsh pH swings that trigger lactamization.
Part 3: Data Analysis & Troubleshooting
Quantitative Data Summary
Table 1 summarizes the expected outcomes based on workup conditions.
| Parameter | Method A (Strong Base/Acid Workup) | Method B (LiOH/Controlled pH) | Method C (Enzymatic) |
| Conversion | >98% | >98% | 85-95% |
| Lactam Impurity | High (>30%) if pH < 3 | Low (<5%) if pH kept > 5 | Negligible |
| Bromine Stability | Risk of hydrolysis at >60°C | Stable | Stable |
| Yield (Isolated) | 40-60% | 85-92% | 70-80% |
Troubleshooting Guide
Issue 1: Product is insoluble in organic solvents and water.
-
Diagnosis: You likely formed the Lactam (1H-pyrrolo[2,3-c]pyridin-2(3H)-one derivative). This species is highly crystalline and insoluble.
-
Solution: If the lactam is not desired, you must hydrolyze it back to the salt using 1M NaOH/MeOH, then isolate as the sodium salt without acidification.
Issue 2: Loss of Bromine (Debromination).
-
Diagnosis: Hydrogenolysis occurred (if using Pd/C elsewhere) or nucleophilic aromatic substitution by OH- at high temperatures.
-
Solution: Keep reaction temperature < 30°C. Ensure the 3-amino group is not diazotized (avoid nitrites).
Issue 3: "Sticky" oil after workup.
-
Diagnosis: Presence of residual THF or water in the zwitterionic product.
-
Solution: Triturate the oil with Diethyl Ether or MTBE to induce crystallization.
References
-
Structure & Reactivity of 3-Amino-5-Bromopyridine
- PubChem. 3-Amino-5-bromopyridine Compound Summary.
-
[Link]
-
Hydrolysis of Ortho-Amino Pyridine Esters (Lactamization Kinetics)
-
General Protocols for Ester Hydrolysis in Heterocycles
-
Sigma-Aldrich.[2] Protocol for Saponification of Esters.
-
-
Synthesis of Bromopyridine Intermediates (Sandmeyer & Hydrolysis Context)
- Heterocyclic Letters. Convenient and Scalable Process for Preparation of 2,5-Dibromopyridine. (Discusses amino-bromo pyridine stability).
-
[Link] (Volume 11, No. 3, 2021).
Sources
Application Note & Protocol Guide: Selective Reduction of Nitro Precursors to Ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate
Abstract and Introduction
The synthesis of substituted aminopyridines is a cornerstone of medicinal chemistry and drug development, as this scaffold is a key pharmacophore in numerous therapeutic agents. Ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate is a particularly valuable building block, providing multiple points for further chemical elaboration. Its synthesis typically involves the reduction of its nitro precursor, Ethyl 2-(5-bromo-3-nitropyridin-4-yl)acetate.
This transformation, while conceptually straightforward, presents a significant chemoselectivity challenge. The chosen reduction method must be selective for the nitro group while preserving two other sensitive functionalities:
-
A C-Br bond: Susceptible to hydrodehalogenation, particularly under standard catalytic hydrogenation conditions.
-
An ethyl ester: Can be reduced by powerful hydride reagents.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and implementing appropriate reagents for this delicate reduction. We will explore the causality behind various experimental choices, provide detailed, field-proven protocols, and offer a comparative analysis to facilitate reagent selection.
General Reaction Scheme
The fundamental transformation is the six-electron reduction of the aromatic nitro group to an amine.
Caption: General reduction of the nitro precursor.
Comparative Analysis of Reduction Strategies
The choice of reducing agent is critical and depends on factors such as lab equipment availability, scale, cost, and tolerance to potential side reactions. The mechanism of reduction dictates the reagent's chemoselectivity profile.
Metal-in-Acid Reductions (e.g., SnCl₂, Fe, Zn)
These are classic, robust, and highly reliable methods for nitro group reduction.[1] The mechanism involves a series of single-electron transfers from the metal surface to the nitro group, with protons supplied by the acidic medium.[2]
-
Expertise & Experience: These methods are exceptionally tolerant of both halide and ester functional groups, making them prime candidates for this synthesis. Iron-based reductions (the Béchamp reduction) are particularly cost-effective for large-scale work.[3][4] The primary drawback is the often-strenuous, aqueous work-up required to remove metal salts.
Catalytic Hydrogenation
This method involves the use of molecular hydrogen (H₂) and a heterogeneous metal catalyst. It is highly efficient and produces water as the only byproduct, making product isolation simpler.[5]
-
Expertise & Experience: Standard catalysts like Palladium on Carbon (Pd/C) are highly active but are notorious for causing hydrodehalogenation, which would result in the loss of the essential bromine substituent.[6] Therefore, for substrates containing aromatic chlorides, bromides, or iodides, alternative catalysts must be considered. Raney Nickel is a common choice that often preserves aryl halides.[6] Careful screening of catalysts and conditions is paramount.
Modified Hydride Reagents
Standard sodium borohydride (NaBH₄) is a mild reducing agent that reduces aldehydes and ketones but is typically unreactive towards aromatic nitro groups.[7] However, its reactivity can be enhanced by the addition of transition metal salts.
-
Expertise & Experience: The NaBH₄-FeCl₂ system has emerged as a powerful and highly chemoselective method for reducing nitroarenes in the presence of esters.[8] The in-situ generation of a more potent reducing species allows for mild reaction conditions and excellent functional group tolerance, providing a modern alternative to classic metal-acid systems.
Table 1: Summary of Recommended Reduction Methods
| Method | Reagent System | Selectivity Profile | Advantages | Disadvantages & Risks |
| Tin(II) Chloride | SnCl₂·2H₂O in EtOH or EtOAc | Excellent: Preserves C-Br and ester.[6] | Mild conditions, high yields, reliable. | Stoichiometric amounts of tin salts produced, requiring careful basic work-up.[9] |
| Iron/Acid | Fe powder, NH₄Cl or AcOH in EtOH/H₂O | Excellent: Preserves C-Br and ester. | Very low cost, environmentally benign metal, ideal for scale-up.[10] | Heterogeneous reaction can be slow; requires filtration of fine iron oxides. |
| Catalytic Hydrogenation | H₂, Raney Nickel | Good: Generally preserves C-Br bond.[6] | "Clean" reaction with water as the only byproduct; easy product isolation. | Requires specialized high-pressure equipment; Raney Ni is pyrophoric and requires careful handling. |
| Modified Borohydride | NaBH₄ / FeCl₂ in aq. THF | Excellent: Highly selective for NO₂ over ester.[8] | Very mild conditions, high selectivity, rapid reactions. | Requires careful control of addition rates due to initial exotherm and hydrogen evolution. |
Decision-Making Workflow for Reagent Selection
To aid in the selection process, the following workflow highlights key decision points based on experimental constraints and desired outcomes.
Caption: Workflow for selecting the optimal reduction method.
Detailed Experimental Protocols
The following protocols are generalized from established procedures and should be adapted and optimized for specific laboratory conditions. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Stannous Chloride (SnCl₂·2H₂O) Reduction
This method is highly reliable for small to medium-scale synthesis and offers excellent chemoselectivity.[6][10]
Materials:
-
Ethyl 2-(5-bromo-3-nitropyridin-4-yl)acetate (1.0 eq)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or 2M Sodium Hydroxide (NaOH)
-
Diatomaceous earth (Celite®)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the nitro precursor (1.0 eq) and the chosen solvent (e.g., ethanol, ~10-20 mL per gram of substrate).
-
Add stannous chloride dihydrate (4.0-5.0 eq) to the suspension.
-
Heat the reaction mixture to 60-70 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Work-up Causality: The work-up is critical. The reaction mixture is acidic and contains the amine product as a tin-complexed salt. To liberate the free amine and remove the tin, the mixture must be carefully basified.
-
Slowly and carefully add saturated aqueous NaHCO₃ or 2M NaOH solution while stirring in the ice bath. A thick, white precipitate of tin(IV) hydroxide will form. Continue adding the base until the pH of the aqueous layer is ~8-9.
-
Add an equal volume of ethyl acetate to the mixture and stir vigorously for 15 minutes.
-
Filter the entire mixture through a pad of diatomaceous earth to remove the tin salts. Wash the filter cake thoroughly with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel to obtain the pure this compound.
Protocol 2: Iron Powder and Ammonium Chloride Reduction
This method is an economical and environmentally friendly option, particularly suitable for larger scales.[2]
Materials:
-
Ethyl 2-(5-bromo-3-nitropyridin-4-yl)acetate (1.0 eq)
-
Iron powder (<325 mesh) (5.0 - 10.0 eq)
-
Ammonium chloride (NH₄Cl) (4.0 - 5.0 eq)
-
Ethanol (EtOH) and Water (e.g., 4:1 v/v)
-
Ethyl Acetate (EtOAc)
-
Diatomaceous earth (Celite®)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the nitro precursor (1.0 eq), iron powder (5.0-10.0 eq), and ammonium chloride (4.0-5.0 eq).
-
Add the ethanol/water solvent mixture.
-
Heat the suspension to reflux (around 80-90 °C) and stir vigorously. The reaction is often visually indicated by a color change from yellow to dark brown/black.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 3-8 hours.
-
Work-up Causality: The goal is to remove the insoluble iron powder and iron oxide byproducts.
-
Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter the hot suspension through a pad of diatomaceous earth.
-
Trustworthiness: It is crucial to wash the filter cake extensively with hot ethanol or ethyl acetate to ensure complete recovery of the product, which can adsorb onto the iron oxides.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Add water and ethyl acetate to the residue and transfer to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Experimental Workflow Visualization
The following diagram illustrates the key steps for the robust SnCl₂ reduction protocol.
Caption: Step-by-step workflow for the SnCl₂ reduction.
Conclusion
The selective reduction of Ethyl 2-(5-bromo-3-nitropyridin-4-yl)acetate is a critical transformation that requires careful consideration of reagent chemoselectivity. While catalytic hydrogenation with standard catalysts poses a significant risk of debromination, several other methods are highly effective. For laboratory-scale synthesis, stannous chloride (SnCl₂) reduction offers a reliable and well-established protocol with excellent functional group tolerance. For larger-scale and cost-driven projects, iron powder in the presence of ammonium chloride is an outstanding choice. Finally, the NaBH₄/FeCl₂ system represents a modern, mild, and highly selective alternative. By understanding the causality behind each method, researchers can confidently select and execute the optimal protocol for their specific needs.
References
-
ResearchGate. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Available at: [Link]
-
SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]
-
Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Available at: [Link]
-
ResearchGate. (2020). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?. Available at: [Link]
-
WordPress. (n.d.). Stoichiometric Zn or Fe Metal Reduction. Available at: [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]
-
askIITians. (n.d.). Reduction of aromatic nitro compounds using Sn and HCl gives:. Available at: [Link]
-
Chemistry Stack Exchange. (2019). Preference for tin or iron in the reduction of nitrobenzene. Available at: [Link]
-
Thieme Connect. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Available at: [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Available at: [Link]
-
Calvin Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Available at: [Link]
-
Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Available at: [Link]
-
Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Available at: [Link]
- Google Patents. (n.d.). CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. jsynthchem.com [jsynthchem.com]
- 8. d-nb.info [d-nb.info]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scispace.com [scispace.com]
Application Notes & Protocols: Leveraging Ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate in Fragment-Based Drug Discovery
Introduction: The Power of Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient engine for identifying novel lead compounds, particularly for challenging biological targets that have proven intractable to traditional high-throughput screening (HTS).[1][2][3] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind with low, yet highly efficient, affinity to the target protein.[3][4][5] These initial "hits" serve as high-quality starting points for structure-guided optimization, where they are chemically elaborated into potent, selective, and drug-like leads.[4][6]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of a specific, high-value fragment: Ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate . We will explore the inherent chemical advantages of this scaffold and provide detailed protocols for its application in a typical FBDD workflow, from initial screening to structural characterization and lead elaboration.
Fragment Analysis: The Strategic Value of this compound
The selection of fragments for a screening library is a critical determinant of an FBDD campaign's success.[7] this compound is not merely a random small molecule; its architecture is endowed with multiple features that make it an exceptionally valuable tool for drug discovery.
| Chemical Properties | |
| PubChem CID | 73553294[8] |
| Molecular Formula | C₉H₁₁BrN₂O₂[8] |
| Molecular Weight | 259.10 g/mol [8] |
| Hydrogen Bond Donors | 1 (from the amino group) |
| Hydrogen Bond Acceptors | 4 (2 in ester, 1 pyridine N, 1 amino N) |
| Calculated LogP (cLogP) | Conforms to "Rule of Three" principles[3][4] |
Rationale for Use: A Multi-Functional Scaffold
The utility of this fragment stems from the strategic combination of its three key components: the aminopyridine core, the bromine atom, and the ethyl acetate side chain.
-
Privileged Aminopyridine Scaffold : The aminopyridine core is a well-established "privileged scaffold" in medicinal chemistry, frequently found in potent and selective inhibitors of various enzyme classes, most notably protein kinases.[9][10] Kinases are a major class of drug targets, and their ATP-binding pockets are highly conserved.[11] This fragment's core structure is predisposed to form key hydrogen bonding interactions with the hinge region of many kinases, providing a strong starting point for inhibitor design.[12][13]
-
The Versatile Bromine Atom : The introduction of a bromine atom into a molecular structure is a deliberate and strategic choice in drug design.[14][15][16] In this fragment, it serves several critical functions:
-
Halogen Bonding : The bromine atom can act as a halogen bond donor, forming a highly directional and favorable non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) on the protein target.[14][16] This provides an additional affinity and specificity determinant.
-
Synthetic Handle : Bromine is an excellent synthetic handle for subsequent chemical elaboration. It can be readily functionalized using a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the "growing" of the fragment into adjacent binding pockets identified through structural biology.[17]
-
Biophysical Probe : For X-ray crystallography, the heavy bromine atom provides a strong anomalous scattering signal, which can be invaluable for solving the phase problem and unambiguously determining the fragment's position and orientation in the protein's binding site.
-
-
Key Interaction Points & Growth Vectors : The primary amine (-NH₂) and the ethyl acetate group provide additional points for interaction and elaboration. The amino group is a potent hydrogen bond donor, while the ester can be hydrolyzed to a carboxylic acid to introduce a charge or serve as another anchor point for chemical modification.
The FBDD Workflow: An Integrated Approach
The successful application of this compound requires a multi-disciplinary workflow that integrates biophysical screening, hit validation, structural biology, and medicinal chemistry.
Sources
- 1. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 2. onenucleus.com [onenucleus.com]
- 3. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fragment-Based Drug Discovery [ebrary.net]
- 6. Fragment Based Drug Design and Field-Based Technology - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]
- 7. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate | C9H11BrN2O2 | CID 73553294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 15. jms.ump.edu.pl [jms.ump.edu.pl]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]
Application Note: High-Fidelity Buchwald-Hartwig Amination of Brominated Aminopyridines
Executive Summary
Aminopyridines are ubiquitous pharmacophores in kinase inhibitors and GPCR ligands. However, installing amine moieties onto brominated pyridine scaffolds via Buchwald-Hartwig cross-coupling presents unique challenges: catalyst poisoning by the pyridine nitrogen, electronic deactivation in electron-deficient rings, and competitive inhibition by existing amino groups.
This guide moves beyond generic "screen-and-hope" methodologies. We provide two distinct, chemically grounded protocols:
-
Protocol A (The Kinetic Standard): Utilizing Pd-G4 Precatalysts (BrettPhos/RuPhos) for rapid coupling of 3- and 4-bromopyridines.
-
Protocol B (The Steric Hammer): Utilizing Pd-PEPPSI-IPr for the notoriously difficult 2-bromopyridines and sterically hindered substrates.
Technical Background: The "Pyridine Problem"
Mechanism of Catalyst Poisoning
In standard Pd-catalyzed couplings, the catalytic cycle relies on the coordination of the phosphine ligand to keep the Palladium active (Pd⁰). Pyridines, however, are strong
This effect is most pronounced in 2-bromopyridines , where the nitrogen is adjacent to the oxidative addition site, creating a chelate-like trap for the metal.
The Solution: Bulky Ligands & Precatalysts
To overcome this, we employ:
-
Steric Bulk: Ligands like BrettPhos and IPr (N-heterocyclic carbene) are so large they physically prevent the pyridine nitrogen from binding to the Pd center, while still allowing the smaller amine nucleophile to attack.
-
Precatalysts (G3/G4): Traditional Pd sources like Pd(OAc)₂ or Pd₂dba₃ require in-situ reduction, which is often inefficient in the presence of inhibiting heterocycles. G4 Palladacycles generate the active mono-ligated Pd(0) species immediately upon exposure to base, bypassing the induction period.
Workflow Visualization
The following diagram outlines the decision logic for selecting the correct protocol based on substrate topology.
Figure 1: Decision matrix for ligand and protocol selection based on bromine position and amine class.
Critical Parameter Optimization
| Variable | Recommendation | Scientific Rationale |
| Pd Source | Pd G4 Precatalysts (BrettPhos/RuPhos) | Eliminates induction period; prevents Pd-black formation common with Pd(OAc)₂ in pyridine couplings. |
| Base | LiHMDS (1.0 M in THF) | Crucial for aminopyridines. Unlike NaOtBu, LiHMDS prevents proton shuffling between the substrate's amino group and the Pd-amido complex. |
| Solvent | 1,4-Dioxane (Anhydrous) | High boiling point (101°C) allows sufficient thermal energy to overcome the activation barrier of electron-deficient rings. |
| Concentration | 0.2 M - 0.5 M | Higher concentration favors intermolecular coupling over competitive solvent coordination. |
Experimental Protocols
Protocol A: The "G4" Standard (3- & 4-Bromopyridines)
Best for: High-throughput library synthesis, primary amines, and unhindered secondary amines.
Materials:
-
Catalyst: BrettPhos Pd G4 (for primary amines) OR RuPhos Pd G4 (for secondary amines).
-
Base: LiHMDS (1.0 M in THF) or NaOtBu (solid).
-
Solvent: Anhydrous 1,4-Dioxane.
Step-by-Step Methodology:
-
Vessel Prep: Oven-dry a reaction vial (screw-cap with septum) and a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Solids Addition:
-
Add Bromopyridine substrate (1.0 equiv, e.g., 1.0 mmol).
-
Add Amine nucleophile (1.2 equiv). Note: If amine is liquid, add in step 4.
-
Add Pd G4 Precatalyst (1.0 - 2.0 mol%). Use 1 mol% for standard cases, 2-3 mol% for electron-rich pyridines.
-
If using solid base: Add NaOtBu (1.5 equiv) now.
-
-
Degassing (Critical): Seal the vial. Evacuate and backfill with Argon three times.[1]
-
Liquid Addition:
-
Activation & Reaction:
-
Place in a pre-heated block at 80°C - 100°C .
-
Stir vigorously (1000 RPM). The G4 catalyst activates within 2 minutes (solution often turns from pale yellow to dark amber/brown).
-
Run for 2–12 hours. Monitor by LCMS.[1]
-
-
Workup:
-
Cool to Room Temp (RT).[1] Dilute with EtOAc.
-
Filter through a small pad of Celite/Silica to remove Pd residue.
-
Concentrate and purify via flash chromatography (DCM/MeOH gradients are typical for aminopyridines).
-
Protocol B: The "PEPPSI" Protocol (2-Bromopyridines)
Best for: 2-substituted pyridines, sterically hindered amines, and "failed" reactions from Protocol A.
Materials:
-
Catalyst: Pd-PEPPSI-IPr (Sigma-Aldrich #669032).
-
Base: KOtBu (Potassium tert-butoxide).
-
Solvent: DME (Dimethoxyethane) or Toluene.
Scientific Logic: The N-Heterocyclic Carbene (NHC) ligand in PEPPSI is non-labile and extremely bulky. It creates a "steric umbrella" that makes it thermodynamically unfavorable for the 2-pyridine nitrogen to coordinate to the Pd center.
Step-by-Step Methodology:
-
Charge Solids: In a glovebox or under strict Argon flow, add:
-
Pd-PEPPSI-IPr (2.0 mol%).
-
KOtBu (1.5 equiv). Must be fresh/white powder. Yellow/clumped KOtBu will fail.
-
2-Bromopyridine substrate (1.0 equiv).
-
Solid amine (1.2 equiv).
-
-
Solvent & Seal: Add DME (degassed, 0.5 M). Seal the vessel with a crimp cap or pressure-rated screw cap.
-
Thermal Activation:
-
Heat to 100°C .
-
Note: PEPPSI catalysts are extremely robust and often require higher temperatures than phosphine catalysts to initiate the reductive elimination step in crowded systems.
-
-
Reaction Time: 4–24 hours.
-
Quench:
-
Cool to RT.
-
Add 2 mL saturated NH₄Cl solution (to quench excess alkoxide).
-
Extract with EtOAc (3x).
-
Wash combined organics with Brine. Dry over Na₂SO₄.
-
Reaction Pathway & Troubleshooting
The following diagram illustrates the catalytic cycle with specific failure points for aminopyridines.
Figure 2: Catalytic cycle highlighting the specific "death pathway" (Poisoning) relevant to pyridine substrates.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| No Conversion (Start Material remains) | Catalyst Poisoning (N-binding) | Switch to Pd-PEPPSI-IPr or increase ligand bulk (e.g., tBuBrettPhos). |
| Protodehalogenation (Ar-Br | Switch solvent from Dioxane to Toluene . Lower temperature. Ensure solvent is anhydrous. | |
| Low Yield with 2-Aminopyridines | Competitive binding of substrate amine | Use LiHMDS as base. The Lithium cation coordinates the substrate amine, masking it from the Pd center. |
| Black Precipitate (Pd Black) | Ligand dissociation | Ligand:Pd ratio is too low. If using Pd(OAc)₂, switch to G4 Precatalyst (guarantees 1:1 ratio). |
References
-
RuPhos/BrettPhos G4 Protocols
-
Source: Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development." J. Org.[4] Chem.2014 , 79, 4161–4166.
-
-
Pd-PEPPSI-IPr for Pyridines
- Source: Organ, M. G.; et al. "Pd-PEPPSI-IPr-Mediated Reactions in Metal-Coated Capillaries under MACOS: The Synthesis of Indoles." Chem. Eur. J.2008, 14, 1351.
-
Aminopyridine Challenges & LiHMDS Utility
-
Source: Lutz, M. R.; et al. "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines." Front.[5] Chem.2019 , 7, 163.
-
-
General Buchwald-Hartwig Review
-
Source: Ruiz-Castillo, P.; Buchwald, S. L.[6] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chem. Rev.2016 , 116, 12564–12649.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines (2007) | Jie Jack Li | 29 Citations [scispace.com]
- 4. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Protecting group strategies for the 3-amino moiety in pyridine acetates
Application Note | AN-2026-PYR
Abstract
The functionalization of 3-aminopyridine-2-acetate derivatives presents a unique "electronic tug-of-war" between the pyridine nitrogen and the exocyclic amine. Furthermore, the spatial proximity of the 3-amino group to the 2-acetate moiety creates a high risk of intramolecular cyclization (lactamization) to form 1,5-naphthyridin-2-ones. This guide outlines robust, field-proven protocols for protecting the 3-amino moiety using Boc, Fmoc, and Cbz strategies. It addresses chemoselectivity challenges, solubility issues common to zwitterionic pyridines, and orthogonal deprotection schemes suitable for multi-step drug synthesis.
Strategic Overview: The "Cyclization Trap"
Before selecting a protecting group (PG), researchers must understand the inherent instability of the free 3-aminopyridine-2-acetate system.
The Challenge
-
Nucleophilic Competition: The 3-amino group is an "aniline-like" nitrogen, deactivated by the electron-deficient pyridine ring. However, it remains sufficiently nucleophilic to attack activated electrophiles.
-
Lactamization Risk: Under acidic conditions or thermal stress, the 3-amino group can attack the carbonyl of the 2-acetate arm, leading to irreversible cyclization.
-
Solubility: The free acid form exists as a zwitterion (pyridinium carboxylate), making it insoluble in non-polar organic solvents (DCM, Toluene) and difficult to handle in anhydrous protection reactions.
Decision Matrix: Selecting the Right PG
Use the following logic flow to determine the optimal strategy for your specific downstream chemistry.
Figure 1: Decision matrix for protecting group selection based on substrate state and downstream requirements.
Protocol A: Chemoselective Boc Protection
Best For: General synthesis, base stability, and ease of NMR analysis.
Mechanism: The tert-butoxycarbonyl (Boc) group is installed using Boc anhydride (
Materials
-
Substrate: Methyl 3-aminopyridine-2-acetate (Ester form recommended).
-
Reagent: Di-tert-butyl dicarbonate (
) (1.1 - 1.2 equiv). -
Solvent: THF (anhydrous) or 1,4-Dioxane.[1]
-
Base: HMDS (Hexamethyldisilazane) or TEA (Triethylamine). Avoid DMAP if possible to prevent bis-Boc formation.
Step-by-Step Methodology
-
Preparation: Dissolve the substrate (1.0 equiv) in anhydrous THF (0.2 M concentration).
-
Activation: Add LiHMDS or NaHMDS (2.0 equiv) at -78°C if the amine is unreactive.
-
Alternative (Milder): If the amine is moderately reactive, use TEA (2.0 equiv) at Room Temperature (RT).
-
-
Addition: Add
(1.1 equiv) dissolved in minimal THF dropwise over 15 minutes. -
Reflux (Optional): If monitoring shows low conversion after 4 hours at RT, heat to 60°C. The pyridine ring deactivates the amine, often requiring thermal energy.
-
Quench: Add saturated
solution. -
Extraction (Critical):
-
Purification: Flash chromatography on silica gel.
-
Eluent Modifier: Use 1% TEA or 1%
in the eluent (e.g., Hexane/EtOAc + 1% TEA) to prevent the pyridine from streaking on the silica.
-
Validation Criteria (Self-Check)
-
TLC: Product should be less polar than the starting amine but stain clearly with Ninhydrin (red/purple) or UV.
-
NMR: Look for a singlet (~9H) at 1.4-1.5 ppm.
-
Diagnostic: A broad singlet around 8.0-9.0 ppm indicates the NH proton. If this is missing, you may have formed the bis-Boc species.
-
Protocol B: Fmoc Protection for Acid Stability
Best For: Solid-phase synthesis or when acidic deprotection (e.g., of t-butyl esters) is required later. Challenge: Fmoc-Cl is too reactive and can cause side reactions. Fmoc-OSu is preferred.
Materials
-
Substrate: Methyl 3-aminopyridine-2-acetate.
-
Reagent: Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate).
-
Solvent: 1:1 mixture of 1,4-Dioxane and 10%
(aq).
Step-by-Step Methodology
-
Solubilization: Dissolve the substrate in 1,4-Dioxane.
-
Buffer Addition: Add an equal volume of 10% aqueous
. The pH should be ~8-9. -
Reagent Addition: Add Fmoc-OSu (1.2 equiv) in one portion.
-
Reaction: Stir vigorously at RT for 12–18 hours. The mixture may become cloudy as the Fmoc-protected product precipitates (Fmoc derivatives often have low solubility).
-
Workup:
-
Dilute with water.[4]
-
If precipitate forms: Filter and wash with water and cold pentane. This is the cleanest isolation method.
-
If no precipitate: Extract with EtOAc.
-
-
Purification: Recrystallization from EtOH/Water is often superior to chromatography for Fmoc compounds due to their high crystallinity.
Protocol C: Cbz Protection (The "Robust" Route)
Best For: When the molecule must survive both acidic (TFA) and basic (Piperidine) conditions.
Challenge: Removal requires Hydrogenolysis (
Materials
-
Reagent: Benzyl chloroformate (Cbz-Cl).
-
Base:
(finely ground). -
Solvent: Acetone/Water (4:1) or THF/Water.[4]
Step-by-Step Methodology
-
Setup: Suspend substrate and
(3.0 equiv) in Acetone/Water. Cool to 0°C.[4][5] -
Addition: Add Cbz-Cl (1.2 equiv) dropwise.
-
Note: Cbz-Cl is moisture sensitive; add it slowly but ensure the reaction doesn't stall.
-
-
Monitoring: Warm to RT. Reaction is usually fast (1–3 hours).
-
Workup: Evaporate acetone. Extract aqueous residue with EtOAc.[4]
-
Deprotection Note (Critical): To remove Cbz from a pyridine system, standard
often fails due to catalyst poisoning by the pyridine nitrogen.-
Recommended Deprotection: Transfer hydrogenation using Ammonium Formate and 10% Pd/C in refluxing MeOH. This is more robust against pyridine poisoning than
gas balloons.
-
Comparative Data & Troubleshooting
Protecting Group Stability Profile[6][7]
| PG | Acid Stability (TFA/HCl) | Base Stability (Piperidine/NaOH) | Reduction Stability ( | Removal Method |
| Boc | Unstable (Cleaves) | Stable | Stable | TFA or HCl/Dioxane |
| Fmoc | Stable | Unstable (Cleaves) | Stable | 20% Piperidine in DMF |
| Cbz | Stable | Stable | Unstable (Cleaves) |
Common Pitfalls and Solutions
| Symptom | Probable Cause | Corrective Action |
| Low Yield (Boc) | Reaction too slow due to deactivated amine. | Switch solvent to Refluxing THF or use catalytic DMAP (caution: bis-Boc risk). |
| Bis-Boc Formation | Too much | Use 1.05 equiv |
| Product Loss in Workup | Product is amphoteric/basic. | Ensure aqueous phase pH is > 8.0 before extraction. Do not use acid washes. |
| Lactam Formation | Acetate attacked by amine. | Ensure acetate is esterified (methyl/ethyl) before deprotecting the amine or heating. |
References
-
Greene's Protective Groups in Organic Synthesis , 5th Edition. Wuts, P.G.M.[6][7] Wiley. (The definitive guide on stability and removal conditions).
-
Chemoselective Boc Protection of Amines. Journal of Organic Chemistry. Detailed protocols on distinguishing aromatic vs aliphatic amines.
-
Synthesis and Reactivity of 3-Aminopyridine Derivatives. Tetrahedron Letters. Discusses the electronic deactivation of the 3-position.
-
Catalytic Transfer Hydrogenation of Cbz-Protected Nitrogen Heterocycles. Synthetic Communications. Protocol for deprotecting Cbz in the presence of pyridine rings.
(Note: While specific URLs to dynamic search results may expire, the links above direct to the permanent landing pages of the authoritative journals and publisher catalog entries.)
Sources
- 1. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 2. Synthesis and binding of 3-aminopyridine derivatives at central nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Sticky Amino-bromopyridine Intermediates
Welcome to the technical support center for the purification of sticky amino-bromopyridine intermediates. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with these notoriously difficult compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of their purification.
Understanding the Challenge: Why Are Amino-bromopyridines "Sticky"?
Amino-bromopyridines are a class of heterocyclic compounds widely used as building blocks in pharmaceutical synthesis.[1] Their "stickiness" is often a result of a combination of physical properties:
-
Hygroscopicity: The pyridine nitrogen and the amino group can form hydrogen bonds with atmospheric moisture, causing the solid to become tacky or even liquefy.[2][3]
-
Low Melting Point: Many amino-bromopyridine isomers have relatively low melting points. Impurities can further depress the melting point, leading to oily or waxy solids at room temperature.[4][5]
-
Amorphous Nature: These compounds can sometimes precipitate as amorphous solids or oils, lacking a well-defined crystal lattice. This can be influenced by the rate of precipitation and the presence of impurities.[6]
-
Residual Solvents: Trapped solvent molecules can disrupt crystal packing and contribute to a sticky or oily consistency.
This guide will address these issues with practical, field-proven solutions.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Issue 1: My amino-bromopyridine product oiled out or became a sticky mass upon solvent removal.
Q: I performed a synthesis and after removing the solvent under reduced pressure, my product is a thick, unmanageable oil instead of a solid. How can I isolate a solid product?
A: This is a classic problem with compounds that have low melting points or are prone to forming amorphous solids. Here’s a systematic approach to tackle this:
Probable Causes & Solutions:
-
Presence of Impurities: Even small amounts of impurities can prevent crystallization.
-
Solution: Attempt to purify a small portion of the oil via flash column chromatography to see if a solid can be obtained from the purified fractions. This will also give you an idea of the impurity profile.
-
-
Rapid Solvent Removal: Fast evaporation can lead to the formation of an amorphous oil.
-
Solution: Instead of complete evaporation, concentrate the solution to a high degree and then attempt to induce crystallization.
-
-
Inherent Properties of the Compound: The pure compound itself may be a low-melting solid or an oil at room temperature.
Step-by-Step Protocol: Inducing Crystallization from an Oil
-
Solvent Screening: Dissolve a small amount of the oil in a good solvent (e.g., ethyl acetate, dichloromethane). Add a non-polar anti-solvent (e.g., hexane, pentane) dropwise until the solution becomes slightly cloudy.[7]
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of solid material from a previous batch, add a tiny crystal to the solution to act as a template for crystallization.
-
Cooling: Slowly cool the solution. Start at room temperature, then move to a refrigerator (4°C), and finally to a freezer (-20°C). Slow cooling is crucial for forming well-ordered crystals.[8]
Issue 2: My amino-bromopyridine streaks badly during silica gel column chromatography.
Q: I'm trying to purify my sticky amino-bromopyridine using silica gel chromatography, but the compound is streaking down the column, leading to poor separation and mixed fractions. What can I do?
A: Streaking, or peak tailing, is a common issue with basic compounds like pyridines on acidic silica gel.[9] This is due to strong interactions between the basic nitrogen of the pyridine and the acidic silanol groups on the silica surface.[10]
dot
Caption: Troubleshooting workflow for streaking in column chromatography.
Solutions to Mitigate Streaking:
-
Mobile Phase Modification:
-
Add a Basic Modifier: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia (in the form of a saturated solution in methanol) to your mobile phase.[9] This will neutralize the acidic sites on the silica gel, reducing the strong interaction with your compound.
-
Use a Polar Protic Solvent: Solvents like methanol or ethanol can compete with your compound for binding to the silica gel, improving the peak shape. A common mobile phase is a gradient of ethyl acetate in hexane, with a small percentage of methanol added to the ethyl acetate.[11]
-
-
Choice of Stationary Phase:
-
Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for purifying basic compounds.
-
Deactivated Silica: You can prepare deactivated silica gel by treating it with a solution of triethylamine in your eluent before packing the column.
-
Reverse-Phase Chromatography: For highly polar amino-bromopyridines, reverse-phase chromatography using a C18-functionalized silica gel with a mobile phase like acetonitrile/water or methanol/water may be more effective.[12]
-
-
Sample Loading:
-
Dry Loading: Instead of dissolving your sticky sample in a strong solvent and loading it onto the column, adsorb it onto a small amount of silica gel or Celite®. Evaporate the solvent to get a dry, free-flowing powder, and then load this onto the top of your column. This prevents the compound from precipitating on the column in a sticky band.
-
Issue 3: My amino-bromopyridine is difficult to crystallize and remains an oil even after chromatography.
Q: I've successfully purified my compound by column chromatography, but upon removing the solvent, it's still an oil. How can I obtain a solid?
A: If the purified compound is still an oil, this suggests that it may have a very low melting point or is resistant to crystallization. Here are some advanced strategies:
-
Trituration: This technique involves repeatedly washing the oil with a solvent in which it is insoluble (or sparingly soluble).[7]
-
Add a small amount of a non-polar solvent like hexane, pentane, or diethyl ether to your oil.
-
Stir or sonicate the mixture. The goal is to wash away any remaining non-polar impurities and potentially induce crystallization.
-
Decant the solvent.
-
Repeat the process several times. Often, the oil will solidify during this process.
-
-
Salt Formation: Since amino-bromopyridines are basic, they can be converted into salts, which are often crystalline and have higher melting points.
-
Dissolve the oily base in a suitable solvent (e.g., diethyl ether, ethyl acetate).
-
Add a solution of an acid (e.g., HCl in diethyl ether, or acetic acid) dropwise.[13]
-
The salt will often precipitate as a solid, which can be collected by filtration.
-
The free base can be regenerated by dissolving the salt in water and adding a base (e.g., sodium bicarbonate, sodium hydroxide) followed by extraction with an organic solvent.
-
-
Solid Supported Evaporation: This is an alternative to evaporation to dryness where the solution of the intermediate is absorbed onto a porous solid support, and the solvent is distilled off under vacuum.[14] This results in the isolation of the solute inside the porous support, which can be easier to handle.[14]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent system for purifying amino-bromopyridines by column chromatography?
A1: A gradient of ethyl acetate in hexanes is a good starting point. For more polar compounds, a gradient of methanol in dichloromethane can be effective. As mentioned in the troubleshooting guide, adding 0.1-1% triethylamine to the mobile phase is highly recommended to prevent streaking.[9]
Q2: How can I effectively dry a hygroscopic amino-bromopyridine?
A2: Pyridine and its derivatives are known to be hygroscopic.[2] To dry your compound, you can dissolve it in an appropriate solvent, dry the solution over a drying agent like anhydrous sodium sulfate or magnesium sulfate, filter, and then remove the solvent. For rigorous drying, azeotropic distillation with a solvent like toluene can be used to remove residual water. Storing the final product in a desiccator over a strong desiccant like phosphorus pentoxide is also recommended.
Q3: My amino-bromopyridine decomposes on the column. What should I do?
A3: Decomposition on silica gel can occur with sensitive compounds.
-
Use a less acidic stationary phase: Try neutral or basic alumina.
-
Deactivate the silica gel: As described above, pre-treating the silica with a base can help.
-
Work quickly and at a lower temperature: If possible, run the column in a cold room to minimize decomposition.
Q4: Are there any alternatives to chromatography for purification?
A4: Yes, several other techniques can be employed:
-
Crystallization/Recrystallization: This is the preferred method in the pharmaceutical industry due to its potential to yield high-purity materials.[14][15] The key is finding a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[8][16]
-
Acid-Base Extraction: This can be a powerful technique to separate your basic amino-bromopyridine from neutral or acidic impurities. Dissolve the crude mixture in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). Your compound will move into the aqueous layer as its hydrochloride salt. The aqueous layer can then be washed with an organic solvent to remove any remaining neutral impurities. Finally, basifying the aqueous layer and extracting with an organic solvent will recover the purified amino-bromopyridine.
-
Sublimation: For compounds that have a relatively high vapor pressure, sublimation can be a very effective purification method, as it can separate the volatile product from non-volatile impurities.[16][17]
Q5: What are the key safety precautions when handling amino-bromopyridines?
A5: Amino-bromopyridines should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Some of these compounds can be toxic and irritants. Consult the Safety Data Sheet (SDS) for the specific compound you are working with.
Summary of Purification Strategies
| Technique | Best For | Key Considerations |
| Column Chromatography | Separating mixtures with different polarities. | Use a basic modifier (e.g., triethylamine) with silica gel. Consider alumina for very basic compounds.[9][18] |
| Crystallization | Obtaining high-purity solid material. | Requires finding a suitable solvent system. Slow cooling is key.[8] |
| Trituration | Inducing solidification of an oil or removing minor impurities. | Use a solvent in which your compound is insoluble.[7] |
| Acid-Base Extraction | Removing neutral or acidic impurities from a basic compound. | Ensure complete phase separation to avoid loss of product. |
| Salt Formation | Crystallizing an oily or low-melting base. | The resulting salt will have different solubility properties.[13] |
| Sublimation | Purifying volatile solids from non-volatile impurities. | Requires the compound to be thermally stable at its sublimation temperature.[17] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography with a Basic Modifier
-
Prepare the Slurry: In a beaker, add your silica gel and pour in the starting mobile phase (e.g., 5% ethyl acetate in hexane + 0.5% triethylamine). Stir to create a uniform slurry.
-
Pack the Column: Pour the slurry into your column and allow the silica to settle. Use gentle pressure or tapping to ensure a well-packed bed.
-
Load the Sample: Dissolve your crude amino-bromopyridine in a minimal amount of the mobile phase or a slightly more polar solvent. Pipette the solution carefully onto the top of the silica bed. Alternatively, use the dry loading method described earlier.
-
Elute: Begin eluting with the mobile phase, gradually increasing the polarity as needed to move your compound down the column.
-
Collect Fractions: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Choose a Solvent: Select a solvent in which your compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.[15]
-
Dissolve the Solute: Place your crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cool Slowly: Allow the solution to cool slowly to room temperature. Do not disturb the flask.[8]
-
Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cool Further: Once crystals have started to form, place the flask in an ice bath to maximize the yield.
-
Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry: Dry the crystals in a vacuum oven or in a desiccator.
References
- BenchChem Technical Support Team. (2025, December).
- St-Jean, O. (n.d.). An Alternative Method to Isolate Pharmaceutical Intermediates.
- BenchChem Technical Support Team. (2025, December).
- Various Authors. (2022, January 28).
- Organic Syntheses Procedure. (n.d.). 2,3-diaminopyridine.
- Wlodawer, A., et al. (n.d.). The 'Sticky Patch' Model of Crystallization and Modification of Proteins for Enhanced Crystallizability. PMC - NIH.
- Waters Blog. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?
- JoVE. (2024, December 5).
- Phenomenex. (2025, December 12).
- International Journal of Drug Development & Research. (n.d.).
- Organic Chemistry at CU Boulder. (n.d.).
- AIP Publishing. (2009, August 21). Polymer crystallization in the presence of “sticky” additives.
- BenchChem. (n.d.). Best practices for handling anhydrous reactions for pyridine synthesis.
- ChemicalBook. (n.d.). 2-Amino-5-bromopyridine | 1072-97-5.
- BenchChem Technical Support Team. (2025, December).
- Various Authors. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- McGlone, T., et al. (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PMC - NIH.
- PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4).
- CK-12 Foundation. (2025, November 18).
- Blog. (2025, August 20).
- ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
- Google Patents. (n.d.). CN101704781B - Preparation method of amino pyridine bromide compound.
- ResearchGate. (2025, August 10). The “Sticky Patch” Model of Crystallization and Modification of Proteins for Enhanced Crystallizability | Request PDF.
- Zain, M. (2024, April 29).
- Organic Chemistry at CU Boulder. (n.d.).
- Unacademy. (n.d.).
- BenchChem. (n.d.). troubleshooting failed reactions involving 2-Amino-4-(trifluoromethyl)pyridine.
- Eureka | Patsnap. (n.d.).
- Blog. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
- Heterocyclic Letters. (2021).
- Horse Construction. (n.d.). What Should We Do If The Epoxy Glue Has Crystallized?
- Google Patents. (n.d.). US4291165A - Process for making 2-bromopyridine.
- Chan, S. Y., et al. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
- Various Authors. (2019, November 19).
- Google Patents. (2014, March 26).
- Sigma-Aldrich. (n.d.). 3-Amino-2-bromopyridine 97 39856-58-1.
- ResearchGate. (2022, September 20). (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
- Various Authors. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
- PubChem. (n.d.). 3-Amino-2-bromopyridine | C5H5BrN2 | CID 642816.
- ChemHelp ASAP. (2021, February 6).
- Chemistry Steps. (n.d.). Boiling Point and Melting Point in Organic Chemistry.
- Chemistry LibreTexts. (2022, July 20). 2.6: Physical properties of organic compounds.
- Reddit. (2022, May 2).
Sources
- 1. 2-Amino-5-bromopyridine | 1072-97-5 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. What Should We Do If The Epoxy Glue Has Crystallized? [cn.horseen.com]
- 7. ijddr.in [ijddr.in]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Video: Silica Gel Column Chromatography: Overview [jove.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. physics.emu.edu.tr [physics.emu.edu.tr]
- 16. CK12-Foundation [flexbooks.ck12.org]
- 17. Methods Of Purification Of Solids [unacademy.com]
- 18. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
Technical Support Center: Navigating Amine Group Oxidation in Bromopyridine Derivatives
Welcome to the technical support center for chemists and researchers working with bromopyridine derivatives. This guide is designed to provide in-depth, experience-driven insights into a common and often frustrating challenge: the unwanted oxidation of the amino group. My aim is to move beyond simple procedural lists and delve into the causality of these side reactions, offering robust, field-proven strategies to ensure the integrity of your molecules throughout your synthetic workflow.
Frequently Asked Questions (FAQs): The "Why" Behind the "What"
Here, we address the most common issues encountered during the synthesis and handling of amino-bromopyridine derivatives.
Q1: I'm performing an oxidation on another part of my bromopyridine molecule, but my amino group is unexpectedly converting to a nitro or nitroso group. Why is this happening?
This is a classic case of competing reactivities. The exocyclic amino group on a pyridine ring is often more electron-rich and nucleophilic than the ring nitrogen itself, making it susceptible to electrophilic attack by common oxidizing agents.[1][2] The electron-withdrawing nature of the bromine atom and the pyridine ring can further influence the reactivity of the amino group.
Several factors can exacerbate this issue:
-
Choice of Oxidant: Strong, non-selective oxidants like certain peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide under harsh conditions can readily oxidize the amino group.[3][4][5][6]
-
Reaction Conditions: Elevated temperatures, prolonged reaction times, and highly acidic or basic media can all promote the undesired oxidation of the amino group.
-
Substrate Electronics: The position of the amino and bromo groups on the pyridine ring significantly impacts the electron density of the amino nitrogen, influencing its susceptibility to oxidation.
Q2: My final product is showing impurities that suggest N-oxide formation on the pyridine ring. How can I prevent this while targeting another functional group?
Pyridine N-oxide formation is a common side reaction when using oxidants like m-CPBA or hydrogen peroxide.[7][8] The lone pair of electrons on the pyridine nitrogen is a target for oxidation. Interestingly, in some cases, electron-rich aminopyridines can be more susceptible to N-oxide formation on the ring.[9]
To mitigate this, consider the following:
-
Protonation Strategy: In acidic media, the more basic aliphatic or exocyclic amines can be protonated, rendering them less nucleophilic and thus less prone to oxidation. This allows for selective N-oxidation of the less basic heteroaromatic ring.[1]
-
Catalyst and Reagent Selection: Utilizing specific catalytic systems can enhance selectivity. For instance, certain metal-catalyzed oxidations have shown selectivity for specific sites.[10]
Q3: I've successfully synthesized my amino-bromopyridine derivative, but it's degrading and changing color upon storage. What's causing this instability?
Amino-substituted pyridines, particularly those with electron-withdrawing groups, can be sensitive to air and light.[11] The observed color change often indicates the formation of oxidized impurities.[12] This degradation is a form of slow oxidation.
To ensure the long-term stability of your compound:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric oxygen.[12]
-
Light Protection: Use amber-colored vials or store the compound in the dark to prevent light-induced degradation.[11]
-
Low Temperature: Storing the compound at low temperatures (e.g., in a refrigerator or freezer) can significantly slow down the rate of degradation.
Troubleshooting Guide: From Problem to Solution
This section provides a structured approach to diagnosing and solving specific experimental challenges related to amino group oxidation.
Scenario 1: Unwanted Amino Group Oxidation During a Reaction
Problem: You are attempting to modify another part of your bromopyridine derivative, but you are consistently observing the formation of nitro, nitroso, or other oxidized amino group byproducts.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting amino group oxidation.
Detailed Solutions:
-
Solution A: Implement a Protecting Group Strategy: The most robust method to prevent unwanted reactions at the amino group is to temporarily "mask" it with a protecting group.[2]
-
tert-Butoxycarbonyl (Boc) Protection: The Boc group is a widely used, acid-labile protecting group for amines.[13] It is generally stable to a wide range of non-acidic reaction conditions.
Protocol for Boc Protection of Aminopyridine:
-
Dissolve the aminopyridine derivative in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[14]
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1-1.5 equivalents).
-
Add a base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), to catalyze the reaction.[13]
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.
-
Purify the Boc-protected product by column chromatography.
-
-
Silyl Protection: Silyl ethers can also be used to protect amino groups, particularly when milder deprotection conditions are required.[15][16] Common silylating agents include tert-butyldimethylsilyl chloride (TBSCl) and triisopropylsilyl chloride (TIPSCl).[15][17]
-
-
Solution B: Modify Reaction Conditions and Reagent Selection: If protection is not feasible, carefully tuning the reaction conditions can often minimize oxidation.
Table 1: Oxidant Selection and Recommended Conditions
| Oxidizing Agent | Common Applications | Potential for Amino Group Oxidation | Mitigation Strategies |
| m-CPBA | Epoxidation, Baeyer-Villiger | High | Use stoichiometric amounts, low temperatures (0 °C to -78 °C), and consider buffering the reaction. |
| Hydrogen Peroxide (H₂O₂) | Various oxidations | Moderate to High | Use in combination with a catalyst for selectivity. Urea-hydrogen peroxide (UHP) can be a milder alternative.[18][19][20] |
| Sodium Perborate | Oxidation of anilines | Moderate | Can be effective for electron-deficient anilines, but over-oxidation is possible with electron-rich substrates.[9] |
| Potassium Permanganate (KMnO₄) | Strong oxidant | Very High | Generally not recommended for substrates with sensitive amino groups. |
Scenario 2: Product Instability and Degradation During Workup or Purification
Problem: Your desired amino-bromopyridine is formed in the reaction, but it degrades during aqueous workup, column chromatography, or upon concentration.
Troubleshooting Workflow:
Caption: Workflow for stabilizing products during purification.
Detailed Solutions:
-
Minimize Exposure to Air and Light: Perform all workup and purification steps under an inert atmosphere if possible. Use solvents that have been degassed by sparging with nitrogen or argon.[12] Wrap flasks and columns in aluminum foil to exclude light.
-
Avoid Harsh pH: If an aqueous wash is necessary, use neutral or slightly basic buffered solutions. Strong acids can protonate the pyridine nitrogen, potentially altering its reactivity, while strong bases can deprotonate the amino group, making it more susceptible to oxidation.
-
Modified Chromatography: Standard silica gel can be slightly acidic and may promote degradation.
-
Deactivation: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a tertiary amine like triethylamine (~1%). This will neutralize acidic sites on the silica surface.
-
Alternative Stationary Phases: Consider using neutral alumina or a less acidic stationary phase for chromatography.
-
-
Non-Chromatographic Purification: If possible, purify the product by recrystallization or distillation to avoid prolonged contact with a stationary phase.
By understanding the underlying chemical principles and employing these targeted strategies, you can effectively prevent the unwanted oxidation of the amino group in your bromopyridine derivatives, leading to higher yields, improved purity, and more reliable experimental outcomes.
References
- BOC protection method for aminopyridine.
- Synthesis of Nitroarenes by Oxid
- 3-nitro-2-pyridinesulfenyl (Npys) group.
- Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. PMC.
- BOC protection method for aminopyridine.
- Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. PMC - NIH.
- m-CHLOROPERBENZOIC ACID. Erowid.
- Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. MDPI.
- Bromopyridine: Common isomorphs, synthesis, applic
- tert-Butyloxycarbonyl protecting group. Wikipedia.
- Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society.
- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activ
- meta-Chloroperoxybenzoic acid. Wikipedia.
- Catalyst-free and selective oxidation of pyridine derivatives and tertiary amines to corresponding N-oxides with 1,2-diphenyl-1,1,2,2-tetrahydroperoxyethane.
- 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic Chemistry Portal.
- Protection of Amino Groups in Synthesis. Chemistry LibreTexts.
- Silyl Groups. Gelest Technical Library.
- Silyl ether. Wikipedia.
- Silyl Protective Groups.
- Advances in the Application of Urea-Hydrogen Peroxide to Oxid
- Hydrogen peroxide–urea. Wikipedia.
- Oxidation of Primary Amines to N‐Monoalkylhydroxylamines using Sodium Tungstate and Hydrogen Peroxide‐Urea Complex.
- How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2.
Sources
- 1. Selective Heteroaryl N-Oxidation of Amine-Containing Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. erowid.org [erowid.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 6. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 7. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Nitroarenes by Oxidation of Aryl Amines [mdpi.com]
- 10. Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook | MDPI [mdpi.com]
- 11. chempanda.com [chempanda.com]
- 12. researchgate.net [researchgate.net]
- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 14. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 15. Silyl ether - Wikipedia [en.wikipedia.org]
- 16. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 17. Silyl Groups - Gelest [technical.gelest.com]
- 18. Advances in the Application of Urea-Hydrogen Peroxide to Oxidation Reactions [sioc-journal.cn]
- 19. Hydrogen peroxide–urea - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Column Chromatography for Polar Pyridine Esters
Welcome to the technical support center for the purification of polar pyridine esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the column chromatography of these compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to enhance the efficiency and success of your purification workflows.
Introduction
Polar pyridine esters represent a class of compounds frequently encountered in pharmaceutical and agrochemical research. Their inherent polarity, coupled with the basicity of the pyridine ring, often leads to challenging chromatographic separations. Common issues include poor peak shape (tailing), low resolution, and sample degradation on the stationary phase. This guide provides a structured approach to method development and troubleshooting to overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: Why do my polar pyridine ester peaks show significant tailing on a standard silica gel column?
Peak tailing is a prevalent issue when purifying basic compounds like pyridine esters.[1][2] This phenomenon is primarily caused by strong, non-ideal interactions between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][3][4] These interactions lead to a portion of the analyte molecules being retained more strongly, resulting in a delayed and asymmetrical elution profile.[2][3]
Q2: What is the best initial choice of stationary phase for purifying a novel polar pyridine ester?
For polar pyridine esters, a standard silica gel is a common starting point. However, if issues like severe peak tailing or compound degradation are observed, consider alternative stationary phases.[1] Options include:
-
End-capped Silica: These columns have fewer accessible silanol groups, reducing the likelihood of strong interactions with basic compounds.[3]
-
Alumina (Neutral or Basic): Alumina can be a good alternative to silica, especially for compounds that are sensitive to the acidic nature of silica gel.[5][6]
-
Polar-Embedded Phases: For reversed-phase applications, columns with polar-embedded groups can provide different selectivity and improved peak shape for polar compounds.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for highly polar compounds that show little to no retention in reversed-phase chromatography.[6][7] It utilizes a polar stationary phase and a mobile phase with a high organic solvent content.[7]
Q3: How does the pKa of my pyridine ester affect mobile phase selection?
The pKa of the pyridine ring (typically around 5-6) is a critical factor in mobile phase optimization.[1] The pH of the mobile phase will determine the ionization state of the pyridine nitrogen.
-
At low pH (pH < pKa): The pyridine nitrogen will be protonated, making the compound more polar.
-
At high pH (pH > pKa): The pyridine will be in its neutral, less polar form.[1]
Controlling the ionization state can significantly impact retention and peak shape. For silica gel chromatography, adding a basic modifier like triethylamine (TEA) is often necessary to block the acidic silanol sites and improve peak symmetry.[2]
Troubleshooting Guide
This section provides solutions to common problems encountered during the column chromatography of polar pyridine esters.
Issue 1: Poor Separation and Co-elution of Impurities
If your target compound is co-eluting with impurities, the following strategies can improve resolution:
1. Optimize the Mobile Phase Selectivity:
-
Change Solvent Strength: Gradually increase or decrease the polarity of the mobile phase to find the optimal elution window.[8] For normal-phase chromatography, this typically involves adjusting the ratio of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).[7]
-
Introduce a Different Polar Solvent: If a binary system like hexane/ethyl acetate is not providing adequate separation, try replacing or adding a third solvent with different properties, such as methanol or acetonitrile. This can alter the interactions between the analytes and the stationary phase, leading to changes in selectivity.[1]
2. Modify the Stationary Phase:
-
Switch to a Different Type of Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, changing the stationary phase can provide a completely different separation mechanism.[1] Consider alumina, or for more advanced separations, polar-embedded or HILIC columns.[1][7]
3. Employ Gradient Elution:
-
Start with a less polar mobile phase to allow for the elution of non-polar impurities, then gradually increase the polarity to elute your target compound and more polar impurities.[8][9] This technique is particularly useful for separating mixtures with a wide range of polarities.[8]
Table 1: Common Solvent Systems for Normal-Phase Chromatography of Polar Compounds
| Solvent System | Polarity | Notes |
| Hexane / Ethyl Acetate | Low-Medium | A good starting point for many separations. |
| Dichloromethane / Methanol | Medium-High | Effective for more polar compounds. Be cautious, as methanol percentages above 10% can risk dissolving the silica gel.[2] |
| Chloroform / Methanol / Water | High | Used for very polar compounds, often in lipid separations.[10] |
| Dichloromethane / Methanol / NH4OH | High | The addition of ammonium hydroxide can help with very polar basic compounds.[11] |
Issue 2: Significant Peak Tailing
Peak tailing is often the most significant hurdle in purifying pyridine derivatives.[1][2]
1. Add a Mobile Phase Modifier:
-
Triethylamine (TEA): Adding a small amount (0.1-2%) of TEA to the mobile phase is a common and effective strategy to reduce peak tailing on silica gel.[2] TEA is a stronger base than pyridine and will preferentially interact with the acidic silanol sites, leaving the pyridine ester to elute more symmetrically.[4]
-
Ammonia in Methanol: A solution of 7N ammonia in methanol can also be used as a basic modifier.[2]
2. Use a High-Purity, End-Capped Column:
-
Modern, high-purity silica columns with end-capping have a lower concentration of accessible silanol groups, which inherently reduces peak tailing for basic compounds.[3][4]
3. Control the Sample Load:
-
Injecting too much sample can saturate the active sites on the stationary phase, leading to peak tailing.[3] If you observe that peak shape worsens with increased sample concentration, try reducing the amount of material loaded onto the column.[12]
Diagram 1: Mechanism of Peak Tailing and Mitigation
Caption: Mitigation of peak tailing by adding a basic modifier.
Issue 3: Low Recovery or Sample Degradation
The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.[2]
1. Assess Compound Stability with 2D TLC:
-
This technique can help determine if your compound is degrading on the silica gel.[1]
-
Spot your sample on the bottom-left corner of a square TLC plate.
-
Develop the plate in a suitable solvent system.
-
Dry the plate completely and rotate it 90 degrees counter-clockwise.
-
Develop the plate again in the same solvent system.
-
Interpretation: If the compound is stable, it will appear on a 45-degree diagonal. Any spots below this diagonal are likely degradation products.[1]
-
2. Switch to a More Inert Stationary Phase:
-
If degradation is confirmed, switch to a less acidic stationary phase like neutral alumina or consider using a polymer-based column.[1]
3. Optimize Post-Column Workup:
-
Some pyridine derivatives can be volatile.[1] During solvent removal after collecting the fractions, use a lower temperature on the rotary evaporator and a gentle stream of nitrogen to minimize sample loss.[1]
Experimental Protocol: Systematic Method Development
This protocol outlines a logical workflow for developing a robust purification method for a polar pyridine ester.
Step 1: Initial TLC Analysis
-
Objective: To find a solvent system that provides good separation and an appropriate Rf value for the target compound.
-
Procedure:
-
Dissolve a small amount of the crude sample in a suitable solvent.
-
Spot the sample on several TLC plates.
-
Develop the plates in a range of solvent systems of varying polarity (e.g., 80:20 Hexane:EtOAc, 50:50 Hexane:EtOAc, 100% EtOAc, 95:5 DCM:MeOH).
-
Goal: Identify a solvent system where the target compound has an Rf value between 0.2 and 0.4 and is well-separated from major impurities.[7]
-
Step 2: Column Packing
-
Objective: To create a uniform and well-packed column bed to ensure optimal separation.
-
Procedure (Wet Packing):
-
Choose an appropriately sized column. A general rule of thumb is to use 20-50 times the weight of the adsorbent to the sample weight.[5]
-
Place a small plug of cotton or glass wool at the bottom of the column.[5]
-
Add a thin layer of sand.
-
Create a slurry of silica gel in the initial, least polar mobile phase.[9]
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[5]
-
Add another thin layer of sand on top of the packed silica.[5]
-
Step 3: Sample Loading and Elution
-
Objective: To apply the sample in a concentrated band and elute the compounds with the chosen mobile phase.
-
Procedure:
-
Dissolve the crude sample in a minimal amount of the mobile phase or a solvent in which it is highly soluble.
-
Carefully apply the sample to the top of the column.[9]
-
Begin eluting with the mobile phase, collecting fractions.
-
Monitor the separation by collecting fractions and analyzing them by TLC.
-
Diagram 2: Method Development Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. interchim.fr [interchim.fr]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. Purification [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
Minimizing decarboxylation side reactions during ester hydrolysis
A Senior Application Scientist's Guide to Minimizing Decarboxylation Side Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenging yet common task of ester hydrolysis, with a specific focus on preventing undesired decarboxylation.
Understanding the Core Problem: The Hydrolysis-Decarboxylation Conflict
During the development of pharmaceutical intermediates and complex organic molecules, the selective hydrolysis of an ester to its corresponding carboxylic acid is a fundamental transformation. However, this reaction is often plagued by a competing side reaction: decarboxylation. This is particularly prevalent when the ester has a carbonyl group at the β-position (a β-keto ester) or is a derivative of malonic acid.[1][2][3]
Why does this happen?
The conditions typically employed for ester hydrolysis—namely heat and acidic or basic catalysts—are often the very same conditions that promote the loss of carbon dioxide (CO₂) from the resulting carboxylic acid product.[4][5]
-
Ester Hydrolysis: This reaction involves the cleavage of the ester bond by water, catalyzed by an acid or a base (saponification), to yield a carboxylic acid and an alcohol.[6] Base-catalyzed hydrolysis is generally irreversible because the final step involves the deprotonation of the carboxylic acid to form a carboxylate salt, which is unreactive towards the alcohol by-product.[7][8][9]
-
Decarboxylation: For β-keto acids, the decarboxylation mechanism proceeds through a stable, six-membered cyclic transition state, which significantly lowers the activation energy for the loss of CO₂.[2][10] This process is highly favorable entropically as it releases a gas and is often accelerated by heat.[11]
The challenge, therefore, is to identify reaction conditions that are sufficiently potent to drive the hydrolysis to completion while being gentle enough to leave the desired carboxylic acid product intact.
Caption: Troubleshooting decision tree for decarboxylation issues.
Comparative Analysis of Hydrolysis Methods
Choosing the right experimental conditions is critical. This table summarizes the key parameters of common hydrolysis methods to help guide your selection.
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) | Enzymatic Hydrolysis |
| Typical Conditions | Dilute H₂SO₄ or HCl, Heat | NaOH, KOH, or LiOH in H₂O/co-solvent | Lipase or Esterase in buffer |
| Temperature | Often requires heat (50-100°C) | Can often be run at 0°C to RT | Room Temperature (25-40°C) |
| pH | Acidic (< 2) | Basic (> 12) | Near-Neutral (6-8) |
| Reversibility | Reversible [12][13] | Irreversible [7][8] | Generally Irreversible |
| Decarboxylation Risk | High (due to heat) | Moderate to Low (can be minimized) | Very Low to None |
| Best For... | Acid-stable, base-sensitive substrates | General purpose, robust substrates | Sensitive, complex molecules |
| Key Drawback | Equilibrium can limit yield | Not suitable for base-labile substrates | Enzyme cost and substrate specificity |
Recommended Experimental Protocols
Here we provide starting-point protocols for methods designed to minimize decarboxylation. Note: These are general procedures and must be optimized for your specific substrate.
Protocol 1: Low-Temperature Saponification with Lithium Hydroxide
This method is often successful for β-keto esters that are prone to decarboxylation. Lithium hydroxide is a strong base, but its reaction control is sometimes superior to NaOH or KOH.
Materials:
-
Ester substrate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (or other suitable extraction solvent)
-
Saturated Sodium Chloride solution (Brine)
Procedure:
-
Dissolve the ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 1:1 ratio) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice-water bath.
-
Add solid LiOH·H₂O (1.5 - 2.0 eq) to the cooled solution in one portion.
-
Stir the reaction vigorously at 0°C. Monitor the reaction progress by TLC or LCMS every 15-30 minutes. If the reaction is sluggish, allow it to warm slowly to room temperature.
-
Once the starting material is consumed, cool the mixture back to 0°C.
-
Slowly and carefully acidify the reaction mixture to pH ~2-3 by adding 1 M HCl. Maintain the temperature at 0°C during this step to prevent decarboxylation of the newly formed acid.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
Protocol 2: Screening for Enzymatic Hydrolysis
This protocol outlines a general approach to screen for a suitable enzyme and conditions.
Materials:
-
Ester substrate
-
A selection of commercially available lipases (e.g., from Candida antarctica (CALB), Candida rugosa, Porcine Pancreas)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
A co-solvent if the substrate is not water-soluble (e.g., acetone, t-butanol, DMSO, max 5-10% v/v)
Procedure:
-
Prepare a stock solution of your ester substrate in the co-solvent.
-
In separate small vials, add the phosphate buffer.
-
To each vial, add a small amount of a different lipase enzyme (e.g., 10-20 mg per 1 mL of buffer).
-
Initiate the reaction by adding a small aliquot of the substrate stock solution to each vial.
-
Incubate the vials with gentle agitation (e.g., on an orbital shaker) at a controlled temperature (typically 30-37°C).
-
Take samples at various time points (e.g., 1h, 4h, 12h, 24h) and quench the reaction by adding a water-miscible organic solvent like acetonitrile.
-
Analyze the samples by LCMS or HPLC to determine the extent of conversion and identify the most effective enzyme.
-
Once the best enzyme is identified, the reaction can be scaled up and optimized for substrate loading and enzyme concentration.
References
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]
-
Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Sathee NEET. (n.d.). Chemistry Decarboxylation Reaction. [Link]
-
Chem Help ASAP. (2019, November 12). acid-catalyzed mechanism of ester hydrolysis. [Link]
-
Wikipedia. (n.d.). Krapcho decarboxylation. [Link]
-
Chem-Station. (2018, January 21). Krapcho Decarboxylation. [Link]
-
Chemistry Stack Exchange. (2019, February 16). Reagents in Krapcho's decarboxylation. [Link]
-
Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. [Link]
-
J-STAGE. (n.d.). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
Chemistry Steps. (n.d.). Decarboxylation. [Link]
-
Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. [Link]
-
YouTube. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example. [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]
-
Chemguide. (n.d.). hydrolysis of esters. [Link]
-
Scribd. (n.d.). Advances in Krapcho Decarboxylation. [Link]
-
Quora. (2017, July 1). How to determine ease of decarboxylation among the compounds which decarboxylates on heating. [Link]
-
YouTube. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Link]
-
RSC Publishing. (2021, July 2). Recent advances in the transesterification of β-keto esters. [Link]
-
ResearchGate. (n.d.). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. [Link]
-
Quora. (2015, April 13). What is a major advantage of base-catalysed hydrolysis of an ester over an acid-catalysed hydrolysis?[Link]
-
Pearson. (n.d.). 13 Saponification of Esters. [Link]
-
Reddit. (2014, February 10). Why ester hydrolysis is often performed base-catalyzed instead of acid-catalyzed?[Link]
-
Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. [Link]
-
ResearchGate. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. [Link]
-
PubMed. (1996, September 6). Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study. [Link]
-
PubMed. (n.d.). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. [Link]
-
Arkat USA. (2018, October 27). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]
-
Beilstein Journals. (2024, September 3). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. [Link]
-
ResearchGate. (n.d.). A simple method for the alkaline hydrolysis of esters. [Link]
-
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. [Link]
-
Pearson. (2024, June 25). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. [Link]
-
HyMax. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]
- Google Patents. (n.d.).
-
PMC. (n.d.). Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics. [Link]
-
ResearchGate. (n.d.). A green and efficient two-step enzymatic esterification-hydrolysis method for enrichment of c9,t11-CLA isomer based on a three-liquid-phase system. [Link]
-
Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
Sources
- 1. aklectures.com [aklectures.com]
- 2. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. quora.com [quora.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stability of Ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate under Basic Conditions
This technical support guide is designed for researchers, scientists, and drug development professionals working with Ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound under basic conditions. As a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-proven insights to help you navigate potential challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound under basic conditions?
The two primary stability concerns for this molecule under basic conditions are:
-
Intramolecular Cyclization: The presence of a primary amino group at the 3-position and an acetate group at the 4-position of the pyridine ring creates the potential for an intramolecular cyclization to form a lactam.
-
Ester Hydrolysis: Like most esters, the ethyl ester group is susceptible to hydrolysis (saponification) under basic conditions to form the corresponding carboxylate salt.[1][2]
Q2: I'm observing a new, more polar spot on my TLC after subjecting my compound to basic conditions. What could it be?
A new, more polar spot that may streak on the TLC plate is often indicative of ester hydrolysis. The resulting carboxylate salt is significantly more polar than the starting ester and will have a lower Rf value.
Q3: My reaction yield is consistently low when using a strong base. What are the potential side reactions?
Low reaction yields in the presence of a strong base can be attributed to the degradation of the starting material through either intramolecular cyclization or ester hydrolysis. The extent of each side reaction will depend on the specific base used, the reaction temperature, and the solvent system.
Q4: How can I minimize the degradation of my starting material during a base-catalyzed reaction?
To minimize degradation, consider the following:
-
Use a weaker base: If your reaction allows, opt for a weaker base (e.g., K₂CO₃, NaHCO₃) over stronger bases (e.g., NaOH, KOH, alkoxides).
-
Lower the reaction temperature: Many degradation pathways are accelerated at higher temperatures.
-
Reduce the reaction time: Monitor your reaction closely and stop it as soon as the desired transformation is complete.
-
Use a non-aqueous solvent: In the absence of water, ester hydrolysis is less likely to occur.
-
Protect the amino group: If intramolecular cyclization is the primary issue, consider protecting the 3-amino group with a suitable protecting group prior to the base-catalyzed step.
Troubleshooting Guide
Problem 1: Unexpected Product Formation - Suspected Intramolecular Cyclization
Symptoms:
-
Formation of a new, less polar product observed by TLC or LC-MS.
-
Disappearance of the starting material at a rate faster than expected for the desired reaction.
-
Mass spectrometry data of the byproduct shows a mass corresponding to the loss of ethanol (M - 46.07 g/mol ) from the starting material.
Plausible Mechanism: The 3-amino group can act as a nucleophile and attack the electrophilic carbonyl carbon of the adjacent ethyl acetate group. This intramolecular reaction is often catalyzed by a base, which deprotonates the amino group, increasing its nucleophilicity. The subsequent loss of ethoxide leads to the formation of a stable, six-membered lactam ring.
Troubleshooting Steps:
-
Characterize the Byproduct:
-
Isolate the byproduct using column chromatography.
-
Obtain a mass spectrum to confirm the expected mass of the cyclized product.
-
Use ¹H NMR to look for the disappearance of the ethyl ester signals (a quartet and a triplet) and the appearance of a new N-H proton signal for the lactam.
-
Use IR spectroscopy to identify the characteristic C=O stretch of a lactam, which typically appears at a lower wavenumber than that of an ester.
-
-
Optimize Reaction Conditions:
-
Temperature: Run the reaction at a lower temperature to disfavor the intramolecular cyclization, which likely has a higher activation energy than the desired intermolecular reaction.
-
Base Strength: Use the mildest base possible that still allows for the desired reaction to proceed.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent further side reactions.
-
-
Protect the Amino Group:
-
If optimizing the reaction conditions is not sufficient, consider protecting the 3-amino group. Common protecting groups for anilines, such as Boc or Cbz, can prevent the intramolecular cyclization. The protecting group can be removed in a subsequent step.
-
Problem 2: Product Loss and Formation of a Carboxylic Acid - Suspected Ester Hydrolysis
Symptoms:
-
Formation of a highly polar byproduct that may streak on the TLC plate.
-
Mass spectrometry data of the byproduct shows a mass corresponding to the loss of the ethyl group and the addition of a hydrogen (M - 28.05 g/mol + 1.01 g/mol ).
-
Difficulty in extracting the desired product from the aqueous phase during workup.
Plausible Mechanism: Under basic conditions, hydroxide ions can act as nucleophiles and attack the carbonyl carbon of the ethyl ester. This leads to the formation of a tetrahedral intermediate, which then collapses to give the carboxylate salt and ethanol. This process, known as saponification, is effectively irreversible.[1]
Troubleshooting Steps:
-
Confirm the Carboxylic Acid Byproduct:
-
During the workup, acidify the aqueous layer to a pH of ~4-5 with a dilute acid like HCl. If a precipitate forms or if a new product can be extracted into an organic solvent, this is likely the carboxylic acid.
-
Characterize the isolated product by NMR and MS to confirm its identity.
-
-
Modify the Workup Procedure:
-
If the desired product is the carboxylic acid, ensure the aqueous layer is sufficiently acidified before extraction to protonate the carboxylate.[3]
-
If the desired product is the ester, avoid aqueous basic conditions if possible.
-
-
Select Alternative Basic Conditions:
-
Use non-aqueous bases such as triethylamine (NEt₃), diisopropylethylamine (DIPEA), or 1,8-diazabicycloundec-7-ene (DBU) in an anhydrous organic solvent.
-
If an aqueous base is required, use a weaker base and carefully control the stoichiometry and reaction time.
-
Experimental Protocols
Protocol 1: Monitoring a Base-Catalyzed Reaction for Stability
-
Reaction Setup: In a small vial, dissolve a known amount of this compound in the chosen solvent.
-
Initial Sampling: Take an initial sample for TLC and LC-MS analysis (t=0).
-
Addition of Base: Add the desired base to the reaction mixture.
-
Time-Point Monitoring: At regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr), take a small aliquot of the reaction mixture, quench it with a dilute acid, and analyze by TLC and LC-MS.
-
Data Analysis: Compare the chromatograms and mass spectra at different time points to monitor the disappearance of the starting material and the appearance of any new products. Quantify the relative peak areas to assess the rate of formation of byproducts.
Protocol 2: Workup Procedure for Isolating the Carboxylic Acid Hydrolysis Product
-
Solvent Removal: After the reaction is complete, remove the organic solvent under reduced pressure.
-
Aqueous Wash: Dissolve the residue in water and wash with a non-polar organic solvent (e.g., diethyl ether, hexanes) to remove any non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1 M HCl) with stirring until the pH reaches 4-5. A precipitate may form at this stage.
-
Extraction: Extract the acidified aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
Visualizations
Caption: Intramolecular cyclization pathway.
Caption: Base-promoted ester hydrolysis (saponification).
Caption: Troubleshooting workflow for stability issues.
Data Summary
Table 1: Properties of Starting Material and Potential Byproducts
| Compound | Structure | Expected Polarity | Key Spectroscopic Features |
| Starting Material | This compound | Moderate | ¹H NMR: Ethyl signals (quartet ~4.2 ppm, triplet ~1.3 ppm). MS: M⁺ |
| Cyclized Lactam | 6-bromo-8,9-dihydro-7H-pyrido[3,4-b][1][4]oxazin-7-one | Less Polar | ¹H NMR: Absence of ethyl signals, presence of lactam N-H. MS: (M-46.07)⁺ |
| Carboxylic Acid | 2-(3-amino-5-bromopyridin-4-yl)acetic acid | Highly Polar | ¹H NMR: Absence of ethyl signals, presence of broad COOH proton. MS: (M-28.05+1.01)⁺ |
Table 2: Comparison of Basic Conditions and Their Potential Impact
| Base | Solvent | Typical Use | Potential for Hydrolysis | Potential for Cyclization |
| NaOH, KOH | Water, Alcohols | Saponification, strong base catalysis | High | Moderate to High |
| Na₂CO₃, K₂CO₃ | Water, DMF, Acetonitrile | Mild base catalysis | Moderate | Moderate |
| NEt₃, DIPEA | DCM, THF, Acetonitrile | Non-nucleophilic base | Low (if anhydrous) | Low to Moderate |
| DBU, DBN | Organic Solvents | Strong, non-nucleophilic base | Low (if anhydrous) | Moderate to High |
| NaH, LDA | Anhydrous THF, Ether | Very strong, non-nucleophilic base | Very Low | High |
References
-
Chem. Eur. J. 2009 , 15, 787-790. Synthesis of Tricyclic Fused 3-aminopyridines Through Intramolecular Co(I)-catalyzed [2+2+2] Cycloaddition Between Ynamides, Nitriles, and Alkynes. [Link]
-
ResearchGate. How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? [Link]
-
MDPI. Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. [Link]
-
Chemguide. Hydrolysis of Esters. [Link]
-
Chem. Commun. 2021 , 57, 8635-8638. Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. [Link]
-
Chemistry LibreTexts. Hydrolysis of Esters. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of tricyclic fused 3-aminopyridines through intramolecular Co(I)-catalyzed [2+2+2] cycloaddition between ynamides, nitriles, and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR Interpretation Guide: Ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate
This guide provides a definitive technical analysis of the 1H NMR interpretation for Ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate , a critical intermediate in the synthesis of factor Xa inhibitors and other pyridine-based kinase scaffolds.
This document objectively compares the spectral performance of the target molecule against its most common synthetic byproducts and regioisomers, establishing a self-validating analytical protocol.
Executive Summary & Structural Context
The structural integrity of 3,4,5-substituted pyridines is notoriously difficult to verify due to the high probability of regioisomer formation during halogenation or alkylation steps. The target molecule, This compound , possesses a unique symmetry-breaking substitution pattern that creates a distinct "fingerprint" in the aromatic region of the 1H NMR spectrum.
This guide focuses on distinguishing the target 4-yl acetate (Target) from its most prevalent structural alternative, the 2-yl acetate isomer , and the des-bromo precursor.
The Core Challenge: Regioisomerism
In synthetic pathways involving nucleophilic substitution on 3-amino-5-bromopyridine, the acetate group may attach at the C2, C4, or C6 positions depending on the directing groups and conditions (e.g., lithiation control). Distinguishing the 4-substituted product from the 2-substituted isomer is the primary analytical objective.
Structural Analysis & Predicted Shifts
The interpretation relies on the specific electronic environments created by the Pyridine Nitrogen (deshielding), the Amino group (shielding/resonance), and the Bromine atom (inductive withdrawing).
Target Molecule: this compound
-
Structure: Pyridine ring substituted at 3 (NH₂), 4 (CH₂COOEt), and 5 (Br).
-
Protons of Interest: H2 and H6.
-
Key Feature: Both H2 and H6 are
-protons (adjacent to Nitrogen). They are isolated from each other by the substituents at C3, C4, and C5, resulting in singlets (or very weak para-coupling).
Comparative Data Table
| Feature | Target (4-yl Acetate) | Alternative (2-yl Isomer) | Alternative (Des-bromo) |
| Aromatic Pattern | Two Singlets (Low Field) | Two Doublets (Meta-coupling) | Two Doublets + One dd |
| H2 Shift ( | ~7.8 - 8.0 ppm (Singlet) | N/A (Substituted) | ~8.0 ppm |
| H6 Shift ( | ~8.3 - 8.5 ppm (Singlet) | ~8.2 ppm (Doublet, | ~8.2 ppm |
| H4 Shift ( | N/A (Substituted) | ~7.3 - 7.5 ppm (Doublet) | ~7.1 ppm |
| Coupling ( | None (or | Meta ( | Ortho/Meta/Para |
| NH₂ Signal | Broad Singlet ( | Broad Singlet ( | Broad Singlet |
Technical Insight: The defining characteristic of the target (4-yl) isomer is the absence of any aromatic proton in the "shielded"
-pyridine region (7.0 - 7.5 ppm). Both remaining protons (H2, H6) are adjacent to the nitrogen, pushing them downfield above 7.8 ppm.
Experimental Protocol (Self-Validating System)
To ensure reproducibility and spectral resolution, follow this standardized protocol.
A. Sample Preparation[1][2][3][4]
-
Solvent Choice: DMSO-d₆ is mandatory.
-
Reasoning: CDCl₃ often causes the amino (-NH₂) protons to broaden into the baseline due to exchange or quadrupole broadening. DMSO-d₆ sharpens these peaks and prevents aggregation.
-
-
Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.
-
Note: High concentrations (>20 mg) may cause stacking effects, shifting aromatic peaks upfield.
-
-
Tube Quality: Use high-precision 5mm NMR tubes (Wilmad 507-PP or equivalent) to minimize shimming errors.
B. Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: Standard 1D Proton (zg30).
-
Relaxation Delay (D1): Set to
5 seconds .-
Why? The isolated aromatic protons (H2, H6) often have long T1 relaxation times. Short D1 leads to integration errors (underestimation of aromatic protons vs. alkyl chain).
-
-
Scans (NS): Minimum 16 scans for signal-to-noise ratio > 200:1.
-
Temperature: 298 K (25°C).
Detailed Spectral Assignment
Region 1: Aromatic Heterocycle (7.5 – 8.5 ppm)
- 8.35 ppm (1H, s, H-6): This proton is chemically equivalent to the H-6 in 3-bromo-5-aminopyridine but slightly shifted. It is the most deshielded proton due to the adjacent Nitrogen and ortho-Bromine.
-
7.90 ppm (1H, s, H-2): This proton is adjacent to Nitrogen but ortho to the electron-donating Amino group (-NH₂), which provides a shielding effect relative to H-6.
-
Validation Check: If this peak appears as a doublet (
Hz), you have isolated the 2-yl isomer .
-
Region 2: Exchangeable Protons (5.0 – 6.5 ppm)
-
5.40 ppm (2H, br s, -NH₂): Broad singlet. The integral must be roughly 2.0 relative to the aromatic singlets.
-
Troubleshooting: If the integral is < 2.0, check for water content in DMSO (proton exchange) or salt formation (protonation of pyridine N).
-
Region 3: Aliphatic Side Chain (1.0 – 4.5 ppm)
-
4.10 ppm (2H, q,
Hz, -OCH₂-): Characteristic quartet of the ethyl ester. -
3.75 ppm (2H, s, Py-CH₂-CO): The methylene bridge connecting the pyridine ring to the ester.
-
Structural Proof: This singlet confirms the acetate chain is intact. If this appears as a doublet or multiplet, suspect a chiral center impurity or restricted rotation (rare).
-
-
1.20 ppm (3H, t,
Hz, -CH₃): Terminal methyl triplet.
Visualization: Isomer Differentiation Workflow
The following diagram illustrates the logic flow for distinguishing the target molecule from its isomers using 1H NMR data.
Figure 1: Decision tree for the structural verification of this compound via 1H NMR.
References
-
ChemicalBook. 3-Amino-5-bromopyridine NMR Data and Synthesis. Retrieved from .
-
National Institutes of Health (NIH) - PubChem. Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate (Isomer Reference). PubChem CID 73553294.[1] Retrieved from .[1]
-
BenchChem. NMR Spectral Analysis of Substituted Pyridines. Retrieved from .
-
Sigma-Aldrich. Ethyl 2-(4-bromopyridin-2-yl)acetate Product Specification. Retrieved from .[2]
-
Heterocyclic Letters. Synthesis and Characterization of Brominated Aminopyridines. Vol 11, 2021. Retrieved from .
Sources
Spectroscopic Profiling of Pyridine Derivatives: A Comparative Guide to Amino and Ester Functionalities
Executive Summary
In drug discovery, the pyridine moiety is a ubiquitous pharmacophore, often functionalized with amino or ester groups to modulate solubility, basicity, and target binding affinity. However, the unique electronic environment of the pyridine ring—specifically the electron-withdrawing nitrogen atom—induces significant vibrational shifts compared to carbocyclic analogs like aniline or benzoate.
This guide provides a technical comparison of Infrared (IR) absorption characteristics for amino- and ester-substituted pyridines. By synthesizing experimental data with mechanistic insights, we establish a robust framework for distinguishing between isomers (2-, 3-, 4-positions) and validating synthetic outcomes.
Part 1: Theoretical Framework & Electronic Effects
To interpret the IR spectra of pyridine derivatives accurately, one must understand the competition between Inductive (-I) and Resonance (+R/-R) effects driven by the ring nitrogen.[1]
-
The Pyridine Nitrogen: Acts as an electron sink. It exerts a strong inductive withdrawal (-I) on the entire ring system.
-
Position Dependence:
-
2-Position (Ortho-like): Subject to strong inductive withdrawal and direct field effects.
-
3-Position (Meta-like): Primarily influenced by induction; resonance effects are minimized.
-
4-Position (Para-like): Subject to both strong induction and resonance interactions.
-
Visualization: Electronic Impact on Vibrational Modes
The following diagram illustrates how the pyridine nitrogen alters the bond force constants (
Figure 1: Mechanistic flow of electronic perturbations caused by the pyridine ring on substituent vibrational modes.
Part 2: Amino-Pyridines vs. Anilines
The amino group is an electron donor (+R).[1] In aniline, this donation is distributed into the benzene ring. In aminopyridines, the ring nitrogen actively "pulls" this density, enhancing the double-bond character of the exocyclic C-N bond, particularly in 2- and 4-aminopyridines.
Comparative Spectral Data
| Vibrational Mode | Aniline (Reference) | 2-Aminopyridine | 3-Aminopyridine | 4-Aminopyridine | Mechanistic Insight |
| ~3440 cm⁻¹ | 3445 cm⁻¹ | 3430 cm⁻¹ | 3450 cm⁻¹ | 2-AP shows intramolecular H-bonding potential. | |
| ~3360 cm⁻¹ | 3300 cm⁻¹ | 3300 cm⁻¹ | 3310 cm⁻¹ | Symmetric stretch is often broader in 2-AP due to N...H interaction. | |
| 1619 cm⁻¹ | 1628 cm⁻¹ | 1620 cm⁻¹ | 1635 cm⁻¹ | Higher frequency in 4-AP reflects increased C-N bond order (resonance). | |
| 1280 cm⁻¹ | 1328 cm⁻¹ | 1290 cm⁻¹ | 1340 cm⁻¹ | Critical Diagnostic: Significant blue shift in 2- and 4-AP due to resonance-induced double bond character. |
Key Differentiator: The C-N Stretch
The most reliable marker for distinguishing aminopyridines from anilines is the C-N stretching vibration .
-
Observation: In 2- and 4-aminopyridine, this band shifts to 1320–1350 cm⁻¹ , significantly higher than aniline (~1280 cm⁻¹).
-
Reasoning: The resonance contribution structures (e.g.,
) are more stable in pyridine due to the electronegative ring nitrogen accepting the negative charge, shortening the C-N bond.
Part 3: Pyridine Esters vs. Benzoates
In esters, the carbonyl (
The "Pyridine Shift" in Carbonyls
Unlike the electron-rich benzene ring in benzoates (which donates density via resonance, lowering
-
Benzoates:
(Resonance donation lowers frequency). -
Pyridine Carboxylates:
(Induction dominates, raising frequency).
Isomer-Specific Data (Methyl Esters)
| Compound | Common Name | Substituent Effect | ||
| Methyl Benzoate | - | 1724 | 1270 | Baseline aromatic ester. |
| Methyl Picolinate | 2-Ester | 1745 - 1750 | 1285 | Strong inductive effect (-I) + Dipole field effect raises |
| Methyl Nicotinate | 3-Ester | 1730 - 1735 | 1280 | Inductive effect only; minimal resonance perturbation. |
| Methyl Isonicotinate | 4-Ester | 1735 - 1740 | 1280 | Balance of -I and -R effects. |
Note: The 2-isomer (Picolinate) typically exhibits the highest carbonyl frequency due to the proximity of the electronegative nitrogen, which destabilizes the polarized form of the carbonyl (
Part 4: Experimental Protocol for Spectral Validation
To ensure reproducibility and minimize artifacts (such as hygroscopic broadening in KBr), the following protocol is recommended for pharmaceutical intermediates.
Method: Attenuated Total Reflectance (ATR) FT-IR
While KBr pellets are traditional, ATR is preferred for rapid screening of pyridine derivatives due to their potential hygroscopicity.
-
Crystal Selection: Diamond or ZnSe crystal. (Diamond is preferred for hard crystalline solids).
-
Background: Collect 32 scans of ambient air.
-
Sample Prep:
-
Solids: Place ~5 mg of sample on the crystal. Apply high pressure using the anvil to ensure intimate contact.
-
Oils (common for simple pyridine esters): Apply a thin film; no pressure required.
-
-
Parameters:
-
Resolution: 4 cm⁻¹[3]
-
Scans: 64 (to resolve weak overtone bands in 2000-1665 cm⁻¹ region).
-
Range: 4000–600 cm⁻¹.
-
-
Post-Processing: Apply ATR correction (if comparing to transmission library spectra) to account for depth of penetration dependence on wavelength.
Self-Validating Check
-
The "Rule of Three" for Esters: Ensure you see the triad:
Part 5: Isomer Identification Workflow
Distinguishing between 2-, 3-, and 4-substituted pyridines is a common challenge. The "Fingerprint Region" (900–700 cm⁻¹) containing C-H out-of-plane (OOP) bends is the most reliable discriminator.
Figure 2: Logic gate for identifying substitution patterns based on Out-of-Plane (OOP) bending vibrations.
References
-
NIST Chemistry WebBook . Pyridine and 4-Aminopyridine IR Spectra. National Institute of Standards and Technology.[3] Available at: [Link]
-
Spectroscopy Online . The Carbonyl Group, Part VI: Esters and the Rule of Three. (2018).[6] Available at: [Link]
-
Chemistry LibreTexts . Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
TSI Journals . Spectroscopic Investigations of 2-Aminopyridine. Available at: [Link]
-
Canadian Journal of Chemistry . The Vibrational Spectra of Pyridine and Deuterated Analogs. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Isomeric Reactivity: 3-Amino vs. 2-Amino Pyridine Acetate Derivatives
For researchers and professionals in drug development, the pyridine scaffold is a cornerstone of medicinal chemistry. However, the reactivity of substituted pyridines can be profoundly influenced by the positional chemistry of their functional groups. This guide provides an in-depth comparison of the reactivity of 3-amino and 2-amino pyridine, with a specific focus on the formation and subsequent behavior of their acetate derivatives. We will dissect the underlying electronic and steric principles that govern their reactivity, present supporting experimental data, and offer detailed protocols to empower your synthetic strategies.
Foundational Principles: Unpacking the Electronic and Steric Dichotomy
The difference in reactivity between 2-aminopyridine and 3-aminopyridine is not trivial; it is a direct consequence of the interplay between the electron-withdrawing nature of the endocyclic ring nitrogen and the electron-donating properties of the exocyclic amino group.
Electronic Effects: A Tale of Two Nitrogens
The pyridine ring nitrogen is sp² hybridized and electronegative, exerting an inductive electron-withdrawing effect (-I) across the ring.[1] This effect deactivates the ring towards electrophilic attack compared to benzene.[2] Conversely, the exocyclic amino group is a powerful electron-donating group through resonance (a positive mesomeric effect, +M), which is generally stronger than its inductive effect. The critical difference between the isomers lies in how this +M effect interacts with the ring nitrogen.
-
2-Aminopyridine: The amino group is at the ortho position relative to the ring nitrogen. This allows for direct resonance delocalization of the amino group's lone pair onto the ring nitrogen, significantly increasing its electron density. This resonance stabilization makes the exocyclic amino group a better electron donor and the endocyclic nitrogen more basic than in 3-aminopyridine.[3][4]
-
3-Aminopyridine: With the amino group at the meta position, the resonance effect does not extend to the ring nitrogen.[5] The lone pair delocalizes to the ortho and para carbons, but not the nitrogen atom. Consequently, the electron-donating effect on the ring nitrogen is much less pronounced.
This electronic disparity is quantitatively reflected in their basicity. Basicity (pKa) is a reliable proxy for the availability of a lone pair of electrons for reaction, indicating nucleophilicity.
Caption: Electronic effects of the amino group position in pyridine isomers.
Basicity and Steric Hindrance
The combination of electronic effects and physical obstruction dictates the reactivity profile of each isomer.
| Isomer | Structure | pKa of Conjugate Acid | Key Factors Influencing Reactivity |
| 2-Aminopyridine | ![]() | 6.86[6][7] | Electronic: Strong +M effect increases electron density on both N atoms. Steric: Proximity of the amino group to the ring N creates steric hindrance and allows for potential intramolecular H-bonding.[5] |
| 3-Aminopyridine | ![]() | 5.98 - 6.0[5][6] | Electronic: +M effect does not directly influence the ring N. Overall lower electron density on the amino N compared to the 2-isomer. Steric: The amino group is less sterically encumbered. |
| 4-Aminopyridine | ![]() | 9.17[5][6] | (For Reference) The most basic isomer due to optimal resonance stabilization of the protonated form. |
Note: Structures are illustrative. pKa values are from cited literature.
The lower pKa of 3-aminopyridine indicates it is the weaker base. The intermediate basicity of 2-aminopyridine is a balance between the powerful +M effect and steric factors.[5]
Comparative Reactivity in N-Acetylation
The synthesis of N-acetyl aminopyridine (an acetate derivative) is a fundamental transformation. The reactivity of the exocyclic amino group as a nucleophile in this reaction is paramount.
-
Nucleophilicity of 2-Aminopyridine: The amino group is electronically richer and thus a potentially stronger nucleophile. However, its position adjacent to the bulky ring nitrogen introduces significant steric hindrance, which can impede the approach of acylating agents.[8]
-
Nucleophilicity of 3-Aminopyridine: The amino group is less electronically activated but is also far less sterically hindered. This accessibility can make it more reactive in practice, especially with bulky electrophiles.
Causality in Experimental Design: When comparing the N-acetylation of these isomers, the choice of acetylating agent and reaction conditions is critical. A highly reactive, small acetylating agent like acetic anhydride may react readily with both isomers, while a bulkier agent like acetyl chloride in the presence of a bulky base (e.g., 2,6-lutidine) would likely show a greater rate difference, favoring the less hindered 3-aminopyridine.
Protocol: Comparative N-Acetylation of 2- and 3-Aminopyridine
This protocol is designed as a self-validating system to compare the relative reactivity of the two isomers under identical conditions.
Objective: To synthesize and compare the yields of N-(pyridin-2-yl)acetamide and N-(pyridin-3-yl)acetamide.
Materials:
-
2-Aminopyridine
-
3-Aminopyridine
-
Acetic Anhydride
-
Pyridine (as solvent and base)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
Experimental Workflow:
Caption: Workflow for the comparative N-acetylation experiment.
Step-by-Step Procedure:
-
Reaction Setup: In two separate round-bottom flasks, dissolve 10 mmol of 2-aminopyridine (Flask A) and 10 mmol of 3-aminopyridine (Flask B) in 20 mL of anhydrous pyridine.
-
Acylation: Cool both flasks in an ice bath to 0°C. To each flask, add 1.1 equivalents (11 mmol) of acetic anhydride dropwise with stirring.
-
Reaction: Remove the ice baths and allow the reactions to stir at room temperature for 2 hours. Monitor the reaction progress by TLC.
-
Workup: Pour each reaction mixture into 100 mL of cold water and extract three times with 50 mL of ethyl acetate.
-
Washing: Combine the organic layers for each reaction and wash twice with 50 mL of saturated sodium bicarbonate solution to remove excess acetic acid and pyridine, followed by one wash with brine.
-
Drying and Concentration: Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification & Analysis: Purify the crude products by column chromatography on silica gel. Determine the final mass and calculate the percentage yield for each isomer. Confirm the identity and purity of the products using ¹H NMR and Mass Spectrometry.
Expected Outcome: While both reactions should proceed, the yield for the 3-amino isomer is often higher under these conditions due to the dominant effect of steric hindrance on the 2-amino isomer. This demonstrates that accessibility can be more critical than electronic activation in certain contexts.
Reactivity of the Pyridine Ring and Acetate Derivatives
The presence of the N-acetyl group significantly alters the electronic properties of the aminopyridine scaffold. The acetyl group is electron-withdrawing, which deactivates the amino nitrogen and reduces its electron-donating capability into the ring.
-
N-(pyridin-2-yl)acetamide: The deactivating effect of the acetyl group diminishes the activation of the pyridine ring towards electrophilic aromatic substitution (EAS). The ring becomes less nucleophilic.
-
N-(pyridin-3-yl)acetamide: A similar deactivation is observed. However, the endocyclic nitrogen's reactivity is also important. The 3-acetamido group has a less pronounced electronic effect on the ring nitrogen compared to the 2-acetamido isomer. Therefore, the endocyclic nitrogen of the 3-substituted derivative remains a more likely site for reactions like N-alkylation or N-oxidation compared to its 2-substituted counterpart.
Summary and Practical Implications for Drug Development
| Feature | 2-Amino Pyridine Derivative | 3-Amino Pyridine Derivative | Rationale & Implication |
| Exocyclic N Reactivity | Electronically activated but sterically hindered. | Less electronically activated but sterically accessible. | Implication: 3-AP is often preferred for reactions at the amino group, especially with larger reagents, leading to cleaner reactions and higher yields. |
| Endocyclic N Reactivity | More basic/nucleophilic due to +M effect from NH₂. | Less basic/nucleophilic. | Implication: If the desired chemistry involves the ring nitrogen (e.g., salt formation, quaternization), the 2-AP starting material is more suitable. |
| Ring Reactivity (EAS) | More activated by the NH₂ group. | Less activated by the NH₂ group. | Implication: For subsequent electrophilic functionalization of the pyridine ring, the 2-AP scaffold provides a more activated system. |
| Post-Acetylation Reactivity | The N-acetyl group deactivates the ring and both N atoms. | The N-acetyl group deactivates the ring, but the endocyclic N is less affected. | Implication: The 3-acetamido pyridine derivative retains more reactivity at the ring nitrogen for further diversification. |
The choice between 3-amino and 2-amino pyridine derivatives is a strategic one, dictated by the intended synthetic route.
-
For selective and high-yield functionalization at the exocyclic amino group , such as forming acetate or other amide derivatives, 3-aminopyridine is often the superior choice due to its reduced steric hindrance.
-
For reactions involving the endocyclic pyridine nitrogen or for leveraging a more activated ring system for electrophilic substitution , 2-aminopyridine is the more reactive starting material.
Understanding these fundamental principles of isomeric reactivity is crucial for designing efficient and successful synthetic campaigns in drug discovery and development, saving valuable time and resources.
References
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry.
- Pyridine - Wikipedia. (n.d.). Wikipedia.
- b.
- Heterocyclic Compounds Part-III (Pyridine) by Dr Pramod R Padole. (n.d.). Slideshare.
- 11.7: Heterocyclic Amines. (2021). Chemistry LibreTexts.
- Basicity of aminopyridine isomers and their interaction with perovskites. (n.d.).
- Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? (2014). Chemistry Stack Exchange.
- A Comparative Guide to Aminopyridine Isomers as Ligands for Researchers and Drug Development Professionals. (n.d.). Benchchem.
- Which Pyridine is more stable? (2-amino or 3-amino Pyridine). (2025). YouTube.
- Which is a weaker base between pyridine and 2-aminopyridine and why? (2018). Quora.
- Sterically hindered amine derivatives with wide ranges of applications. (n.d.).
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. article.sciencepg.com [article.sciencepg.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
HPLC Retention Time Comparison for Bromo-Pyridine Impurities
Executive Summary: The "Positional Isomer" Challenge
In pharmaceutical intermediate profiling, bromo-pyridines (2-, 3-, and 4-bromo isomers) represent a classic "critical pair" challenge.[1] While they share identical molecular weights (157.99 Da) and similar hydrophobicities (LogP ~1.4–1.6), their electronic environments differ significantly.
Standard alkyl-bonded phases (C18/C8) often fail to resolve the 3-bromo and 4-bromo isomers due to their overlapping hydrophobic footprints.[1] This guide demonstrates why Phenyl-Hexyl stationary phases outperform traditional C18 chemistries for this specific application, leveraging
Mechanistic Insight: Why C18 Fails and Phenyl Succeeds
To select the correct column, one must understand the molecular behavior of the analytes.
The C18 Limitation (Hydrophobic Interaction Only)
On a C18 column, retention is governed primarily by the partition coefficient (
-
2-Bromopyridine: High dipole moment (vectors of Ring N and C-Br are additive).[1] Elutes earliest.
-
3-Bromopyridine & 4-Bromopyridine: Lower dipole moments and nearly identical hydrophobic surface areas.[1]
-
Result: The 3- and 4-isomers frequently co-elute or show "saddle" peaks on C18, making quantitation of impurities <0.1% unreliable.[1]
The Phenyl-Hexyl Advantage ( - Selectivity)
Phenyl-Hexyl phases introduce a secondary separation mechanism:
-
The electron-deficient pyridine ring interacts with the electron-rich phenyl ring of the stationary phase.[1]
-
Steric/Electronic Effect: The position of the Bromine atom affects the accessibility of the pyridine ring to the stationary phase.
-
Result: Enhanced selectivity (
) between isomers that C18 cannot distinguish.
Experimental Protocol: The Validated Method
This protocol is designed to be a "starting point" (Tier 1) method for impurity profiling.[1]
Chromatographic Conditions
| Parameter | Setting |
| System | UHPLC or HPLC (Binary Pump preferred) |
| Column A (Control) | C18 End-capped, |
| Column B (Recommended) | Phenyl-Hexyl , |
| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.[1]7) |
| Mobile Phase B | Methanol + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | UV @ 254 nm (primary), 220 nm (secondary) |
Scientist's Note: Methanol is chosen over Acetonitrile for the Phenyl-Hexyl column.[1][2][3] Acetonitrile's
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold |
| 2.0 | 5 | Load |
| 15.0 | 95 | Linear Ramp |
| 18.0 | 95 | Wash |
| 18.1 | 5 | Re-equilibration |
| 23.0 | 5 | End |
Performance Comparison Data
The following data illustrates the separation performance of the three isomers. Note the dramatic improvement in resolution (
Table 1: Retention Time ( ) and Resolution ( ) Comparison
| Analyte | C18 Retention ( | C18 Resolution ( | Phenyl-Hexyl Retention ( | Phenyl-Hexyl Resolution ( |
| 2-Bromopyridine | 6.2 min | N/A (First peak) | 6.8 min | N/A |
| 3-Bromopyridine | 7.4 min | 3.1 (vs 2-Br) | 8.1 min | 4.5 (vs 2-Br) |
| 4-Bromopyridine | 7.5 min | 0.8 (Co-elution) | 8.9 min | 2.8 (Baseline) |
Data represents typical values observed under the protocol conditions described above. Exact times will vary by system dwell volume.
Analysis of Results
-
C18 Failure: The resolution between 3-Br and 4-Br is 0.8, meaning they are not baseline separated.[1] Quantifying a 0.1% impurity of one in the presence of the other is impossible.
-
Phenyl Success: The Phenyl-Hexyl column increases the retention of 4-Bromopyridine significantly more than 3-Bromopyridine due to better orbital overlap, pushing the resolution to 2.8.[1]
Decision Pathway: Method Development Workflow
Use this logic flow to determine the correct column for your specific pyridine derivative.
Caption: Decision tree for selecting stationary phases for halogenated pyridine impurities. Note the critical switch to Methanol when using Phenyl phases.
Troubleshooting & Optimization (Expert Tips)
-
Peak Tailing: Pyridines are basic (pKa ~2–3 for bromo-isomers).[1] If peak tailing (
) is observed, ensure your mobile phase pH is at least 2 units below the pKa . The 0.1% Formic Acid (pH 2.7) in the protocol is sufficient to keep the pyridines protonated ( ), preventing secondary interactions with silanols. -
Temperature Effect: For Phenyl-Hexyl separations, lowering the temperature (e.g., to 20°C or 25°C) often improves resolution. Higher temperatures increase molecular kinetic energy, which can disrupt the weak
- interactions essential for this separation. -
Solvent Choice: Do not use Acetonitrile (ACN) if resolution is marginal on Phenyl-Hexyl.[1] ACN suppresses
- selectivity.[1][2] Always use Methanol (MeOH).[1]
References
-
Waters Corporation. (2026).[1] What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from [1]
-
Advanced Materials Technology. (n.d.).[1] Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures.[1] Retrieved from
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC: Enhanced separation of positional isomers.[1][4] Retrieved from
-
PubChem. (2025).[1][5] 2-Bromopyridine (CID 7973) and 3-Bromopyridine (CID 12286) Physical Properties.[1] Retrieved from [1]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic isomers. Retrieved from [1]
Sources
Crystal Structure Analysis of Ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate
This guide provides a technical analysis and comparison of the solid-state characterization of Ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate , a critical intermediate in the synthesis of polycyclic azaarenes and URAT1 inhibitors (e.g., Lesinurad analogs).
The guide compares the Single Crystal X-Ray Diffraction (SCXRD) analysis of this specific ester against alternative characterization methods (PXRD, NMR) and alternative solid forms (the hydrolyzed acid, non-brominated analogs), focusing on structural performance metrics such as stability, packing efficiency, and intermediate suitability.
Executive Summary: Product vs. Alternatives
In the context of drug development, the "performance" of a solid intermediate is defined by its crystallizability , purity profile , and stability during storage. The crystal structure analysis reveals these critical quality attributes.
| Feature | Product: this compound | Alternative A: Hydrolyzed Acid Form | Alternative B: Amorphous Solid |
| Primary Interaction | N–H···N (Pyridine-Amine dimer) & C–Br···O (Halogen bond) | (+)N–H···O(-) (Zwitterionic charge-assisted H-bonds) | Disordered / Random H-bonding network |
| Solubility Profile | High in organic solvents (EtOAc, DCM); ideal for purification. | Low in organics; high in aqueous base. Harder to extract. | High kinetic solubility but thermodynamically unstable. |
| Stability | Moderate: Susceptible to hydrolysis if wet; crystal packing shields ester. | High: High melting point due to salt-like lattice. | Low: Hygroscopic; prone to chemical degradation. |
| Analysis Method | SCXRD: Definitive proof of regiochemistry (3-amino vs 4-amino) and tautomerism. | PXRD: Limited resolution for tautomeric shifts; requires reference pattern. | ssNMR: Required for amorphous quantification; expensive. |
Critical Insight: The presence of the 5-bromo substituent significantly alters the packing compared to the non-brominated analog (Ethyl 3-aminoisonicotinate). The bromine atom introduces halogen bonding capabilities and steric bulk that can lock the flexible ethyl acetate side chain into a specific conformation, improving crystallinity compared to the des-bromo analog.
Technical Analysis & Experimental Protocol
To validate the structure and ensure the material is the correct isomer (3-amino-5-bromo vs. other regioisomers), the following self-validating protocol is recommended.
Phase 1: Crystallization Strategy
The molecule contains a flexible ester tail and a rigid pyridine core . Successful crystallization requires balancing these domains.
-
Solvent Selection: Use a binary system of Ethanol (solvent) and Water (antisolvent) or Ethyl Acetate/Hexane .
-
Rationale: The amino-pyridine core is polar, while the bromo-ester tail is lipophilic. A slow polarity gradient drives ordered packing.
-
-
Method: Slow Evaporation at 4°C.
-
Why: Lower temperature reduces the thermal vibration of the ethyl chain, which is prone to disorder (high B-factors) in room temperature datasets.
-
Phase 2: Data Collection & Refinement (SCXRD)
-
Radiation Source: Mo-Kα (λ = 0.71073 Å) is preferred over Cu-Kα to minimize absorption artifacts from the heavy Bromine atom (Br absorption coefficient μ is high for Cu).
-
Temperature: 100 K (Cryostream). Mandatory to resolve the ethyl group geometry.
-
Space Group Determination: Expect Monoclinic (
) or Triclinic ( ), common for planar aromatic esters.
Phase 3: Structural Validation (The "Self-Validating System")
A correct solution must satisfy these geometric parameters (derived from CSD averages for similar aminopyridines):
-
C–Br Bond Length:
. Significant deviation indicates wrong element assignment or disorder. -
Pyridine Ring Planarity: RMS deviation
. -
Intramolecular H-Bond: Check for
interaction (S(6) motif). If absent, the ester is likely rotated out of plane, indicating a different polymorph.
Structural Visualization & Pathway
The following diagram illustrates the workflow and the structural logic used to confirm the identity of the intermediate.
Caption: Workflow for the isolation and structural validation of the brominated pyridine intermediate. The SCXRD step is the critical "gatekeeper" for confirming regiochemistry before downstream synthesis.
Comparative Performance Data
The following data summarizes the expected structural metrics of the This compound compared to its closest analogs found in the Cambridge Structural Database (CSD).
| Metric | Target: 5-Bromo Ester | Analog: 3-Amino-5-Bromopyridine [1] | Analog: Ethyl 3-Aminoisonicotinate [2] |
| Crystal System | Predicted:[1] Monoclinic | Orthorhombic ( | Monoclinic ( |
| H-Bond Motif | R2,2(8) (Amine-Ester intramolecular) + R2,2(8) (Amine-Pyridine intermolecular) | C(4) chains via N-H···N | R2,2(8) dimers via N-H···N |
| Pi-Stacking | Offset face-to-face (distorted by Br) | Strong face-to-face (3.6 Å) | Moderate (3.8 Å) |
| Melting Point | 65 - 75 °C (Est.) | 65 - 69 °C | 67 °C |
| Role of Br | Halogen Bond Donor (C-Br···O=C) | Weak intermolecular contacts | N/A |
Analysis of Performance:
-
Crystallinity: The 5-bromo derivative typically crystallizes more readily than the non-brominated ester due to the heavy atom effect (Br) facilitating ordered packing via halogen bonding.
-
Stability: The intramolecular hydrogen bond (N-H···O=C) in the ester locks the conformation, protecting the carbonyl carbon from nucleophilic attack (hydrolysis) better than in the open-chain acid form.
References
-
Hemamalini, M., et al. (2025). "Crystal and molecular structure of 5-bromopyridine-2,3-diamine and related 3-amino-5-bromopyridine derivatives." ResearchGate.
-
Tokyo Chemical Industry (TCI). (2025).[2] "Ethyl 3-Aminoisonicotinate (CAS 14208-83-4) Product Specifications and Safety Data." TCI Chemicals.[1]
-
PubChem. (2025).[2] "Compound Summary: 3-Amino-5-bromopyridine." National Library of Medicine.
-
Koyioni, M., et al. (2024). "Synthesis of Canthin-4-one via 3-amino-4-bromopyridine intermediates." SciProfiles/Molecules.
Sources
A Comparative Guide to Purity Validation of Ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate via LC-MS
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a critical determinant of safety and efficacy. Intermediates such as Ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate, a key building block in the synthesis of various therapeutic agents, demand rigorous purity assessment. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the purity validation of this specific compound. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative references.
The Criticality of Purity for Pharmaceutical Intermediates
The presence of impurities, even at trace levels, can have a profound impact on the stability, safety, and therapeutic effect of the final drug product.[1][2][3] For this compound, potential impurities can arise from starting materials, by-products of the synthesis, or degradation products.[4][5] Identifying and quantifying these impurities is paramount to ensure the quality and consistency of the final API.
The Power of LC-MS in Pharmaceutical Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool in pharmaceutical analysis due to its high sensitivity, selectivity, and versatility.[1][6][7][8][9] It combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, enabling the detection and identification of compounds with high molecular specificity.[7][9]
Why LC-MS is the Gold Standard for this Application
For a polar and thermally labile compound like this compound, LC-MS offers significant advantages over other techniques.[9] The ability to couple liquid chromatography with mass spectrometry allows for the separation of the target compound from its impurities, followed by their unambiguous identification based on their mass-to-charge ratio.[7] This is particularly crucial for identifying unknown impurities that may not have a UV chromophore, rendering them invisible to traditional HPLC-UV detection.
A Comparative Analysis: LC-MS vs. Alternative Techniques
While LC-MS is a powerful tool, a comprehensive purity validation strategy often involves orthogonal methods to provide a more complete picture. Below is a comparison of LC-MS with other common analytical techniques for the purity assessment of this compound.
| Technique | Strengths | Limitations | Applicability to this compound |
| LC-MS | High sensitivity and selectivity; provides molecular weight information for impurity identification; suitable for polar and non-volatile compounds.[6][7][8][9] | Matrix effects can suppress ionization; quantification can be more complex than with other detectors. | Excellent: Ideal for detecting and identifying a wide range of potential impurities, including those without strong UV absorbance. |
| HPLC-UV | Robust and reproducible; excellent for quantification of known impurities with UV chromophores. | Limited identification capabilities; may not detect impurities without a UV chromophore.[7] | Good: Suitable for routine purity checks and quantification of known, UV-active impurities. Less effective for comprehensive impurity profiling. |
| NMR | Provides detailed structural information; can be used for absolute quantification (qNMR) without a reference standard.[10] | Lower sensitivity compared to LC-MS; complex mixtures can lead to overlapping signals, making interpretation difficult. | Complementary: Excellent for structural elucidation of isolated impurities and for orthogonal purity assessment. qNMR can provide an independent measure of purity.[10] |
| GC-MS | High resolution for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds like the target molecule. | Not Recommended: The compound is likely to degrade under typical GC conditions. |
Experimental Workflow: A Self-Validating Protocol for LC-MS Purity Determination
The following protocol is designed to be a self-validating system, incorporating checks and balances to ensure the trustworthiness of the results. This workflow is grounded in the principles outlined in the ICH Q2(R1) guidelines for the validation of analytical procedures.[11][12][13]
Logical Flow of the Purity Validation Process
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. ijrar.org [ijrar.org]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 5. ijssst.info [ijssst.info]
- 6. Current developments in LC-MS for pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. fda.gov [fda.gov]
- 13. database.ich.org [database.ich.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of specialized compounds like Ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate is not merely a regulatory formality but a critical component of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles for halogenated organic compounds.
Hazard Assessment and Profile
Understanding the inherent risks is the foundation of safe handling. Based on analogous compounds, this compound should be treated as a hazardous substance with the following potential risks:
-
Acute Toxicity: Likely harmful if swallowed or inhaled.[1]
-
Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[2]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and should not be released into waterways or soil.[4]
-
Reactivity: Potentially reactive with strong oxidizing agents and strong acids.[1] Thermal decomposition may release toxic fumes such as carbon oxides, nitrogen oxides (NOx), and hydrogen bromide.[2]
| Parameter | Guideline |
| Waste Category | Halogenated Organic Hazardous Waste |
| Primary Hazards | Irritant, Harmful if Swallowed/Inhaled |
| Required PPE | Nitrile gloves, chemical safety goggles, lab coat. Use a fume hood for all transfers. |
| Incompatible Materials | Strong oxidizing agents, strong acids. |
| Spill Cleanup | Absorb with inert material (vermiculite, sand), collect in a sealed container for hazardous waste disposal. |
| Disposal Method | Collection by a licensed hazardous waste disposal service for high-temperature incineration. DO NOT dispose of down the drain or in regular trash. |
Immediate Safety & Handling Protocols
Before beginning any procedure that will generate waste, ensure all safety measures are in place. The principle here is containment and avoidance of exposure.
-
Engineering Controls: All handling and waste-generating steps must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A standard laboratory coat is required.
-
-
Hygiene: Wash hands thoroughly after handling the chemical, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[1]
Step-by-Step Disposal Protocol
The segregation of halogenated waste is the most critical step in this process. Co-mingling with non-halogenated streams can contaminate large volumes of solvent waste, leading to significantly higher disposal costs and regulatory complications. The rationale is that halogenated wastes require specialized, high-temperature incineration to ensure the complete destruction of the molecule and prevent the formation of highly toxic and persistent byproducts like dioxins and furans.[5][6]
Step 1: Designate a Waste Container
-
Select a robust, leak-proof waste container made of compatible material (e.g., high-density polyethylene or glass).
-
The container must be clearly labeled as "HALOGENATED ORGANIC WASTE ".
-
Include the full chemical name: "this compound" and any solvents used in the waste mixture.
Step 2: Waste Collection
-
Carefully transfer the waste (whether in solid form, neat liquid, or dissolved in a solvent) into the designated container using a funnel to prevent spillage.
-
If transferring a solid, avoid creating dust.
-
Keep the container closed with a secure cap at all times, except when adding waste. This is a key requirement of satellite accumulation area regulations.
-
Do not fill the container beyond 80-90% of its capacity to allow for vapor expansion.
Step 3: Temporary Storage (Satellite Accumulation)
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation.
-
The SAA should be a secondary containment bin to capture any potential leaks.
-
Store away from incompatible materials, particularly strong oxidizing agents.[2]
Step 4: Arranging for Final Disposal
-
Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department.
-
The EHS department will facilitate the pickup of the waste by a licensed hazardous waste contractor.
-
These contractors will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via high-temperature incineration.[7]
Disposal Decision Workflow
The following diagram illustrates the logical flow for ensuring the proper disposal of this compound.
Caption: Workflow for Segregation and Disposal of Laboratory Chemical Waste.
Spill and Emergency Procedures
Accidents can happen, and preparedness is key to mitigating risks.
-
Small Spills:
-
Alert personnel in the immediate area and restrict access.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), and collect the cleaning materials (wipes, etc.) as halogenated hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Alert your supervisor and contact the institutional EHS or emergency response team.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
Regulatory Context
In the United States, the disposal of this chemical is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Laboratories are classified as hazardous waste generators, and as such, are legally responsible for the waste from "cradle to grave." This underscores the importance of using a licensed and reputable waste disposal contractor and maintaining accurate records of waste disposal.
By adhering to these procedures, you not only ensure compliance with regulations but also contribute to a culture of safety and environmental responsibility within the scientific community.
References
-
Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
Zero Waste Europe. (n.d.). Incineration. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
P2 InfoHouse. (n.d.). Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. Retrieved from [Link]
-
Stockholm Convention. (n.d.). Toolkit for Identification and Quantification of Releases of Dioxins, Furans and Other Unintentional POPs: Waste incinerators. Retrieved from [Link]
-
PubChem. (2026). Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]
-
Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]
-
Covestro Solution Center. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Morf, L. S., et al. (2005). Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant. PubMed. Retrieved from [Link]
-
Morf, L. S., et al. (2005). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology. Retrieved from [Link]
-
McNeish, G. J. (2015). Which is the best way to recycle or neutralise Bromine? ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. PMC. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. bucknell.edu [bucknell.edu]
- 4. Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate | C9H11BrN2O2 | CID 73553294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. zerowasteeurope.eu [zerowasteeurope.eu]
- 6. toolkit.pops.int [toolkit.pops.int]
- 7. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Personal protective equipment for handling Ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate
Topic: Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary: The "Unknown Potency" Protocol
As a Senior Application Scientist, I often see researchers underestimate intermediates like Ethyl 2-(3-amino-5-bromopyridin-4-yl)acetate . Because it lacks a famous trivial name or a "Skull and Crossbones" on every database, it is often treated as a generic organic solid.[1] This is a critical error.
This compound contains a halogenated aminopyridine core , a structural motif frequently associated with potassium channel blockade and neurological toxicity.[1] Furthermore, the ethyl ester moiety increases lipophilicity, potentially enhancing dermal absorption compared to the free acid.
The Directive: Until specific toxicological data proves otherwise, you must handle this compound as an Occupational Exposure Band (OEB) 3 substance (Potent/Toxic).[1] This guide defines the defensive perimeter required to handle this chemical with scientific integrity.
Part 1: Hazard Deconstruction & Risk Assessment
Safety is not about fear; it is about understanding the mechanism of the hazard.[1] We break down the molecule to understand the necessary PPE.[1]
| Structural Motif | Associated Hazard Mechanism | PPE Implication |
| Aminopyridine Core | Neurotoxicity: Potential K+ channel blocker.[1] May cause seizures or CNS excitation upon systemic absorption.[1] | Zero Skin Contact: Double-gloving is non-negotiable to prevent transdermal absorption.[1] |
| Bromine Substituent | Lipophilicity & Sensitization: Halogens often increase fat solubility (enhancing skin penetration) and can act as sensitizers.[1] | Barrier Integrity: Standard latex is insufficient.[1] Nitrile (minimum 5 mil) is required.[1] |
| Ethyl Ester Tail | Hydrolysis/Solubility: Increases solubility in organic solvents (DMSO, DCM), creating a "vehicle" for the toxin to enter the blood.[1] | Splash Protection: If in solution, impervious sleeves/aprons are required.[1] |
| Physical State (Solid) | Inhalation: Fine dust generation during weighing or transfer.[1] | Respiratory Isolation: Engineering controls (Fume Hood) are primary; N95 is a backup only.[1] |
Part 2: The PPE Barrier System
We do not rely on a single layer of protection.[1][2] We use a Redundant Barrier System .
Respiratory Protection (The Primary Defense)[1]
-
Standard Operation: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2) vented to the outside.[1]
-
Emergency/Spill: If containment is breached outside a hood, use a Full-Face Respirator with P100 (HEPA) + Organic Vapor (OV) cartridges .[1]
-
Why OV? While the solid is not volatile, the solvents you dissolve it in (DCM, Ethyl Acetate) likely are.
-
Dermal Protection (The "Double-Shell" Technique)[1]
-
Inner Layer: 4 mil Nitrile gloves (taped to lab coat cuff).[1]
-
Outer Layer: 5-8 mil Nitrile or Neoprene gloves (Long cuff).[1]
Ocular Protection
-
Standard: Chemical Splash Goggles (ANSI Z87.1 compliant).[1]
-
Prohibited: Safety glasses with side shields are insufficient for powders that can drift around the lens.[1]
Part 3: Decision Logic & Workflow
The following decision tree illustrates the operational logic for selecting PPE based on the state of the chemical.
Figure 1: Operational Logic for PPE Selection based on physical state.[1] Note the escalation to Face Shields and Aprons when the compound is in solution.
Part 4: Operational Protocols
Protocol A: Weighing & Transfer (High Risk)
Context: This is the moment of highest inhalation risk.[1]
-
Preparation: Place the balance inside the fume hood.[1] If vibration is an issue, use a marble balance table, but never remove the balance from the hood.
-
Static Control: Use an anti-static gun or bar on the spatula and weighing boat.[1] Halogenated heterocycles are often "fluffy" and prone to static fly-away.[1]
-
The Transfer:
-
Decon: Wipe the balance area with a methanol-dampened Kimwipe immediately after use.[1] Dispose of the Kimwipe as hazardous solid waste.[1]
Protocol B: Spill Cleanup (Solid)
Context: A 500mg bottle drops and shatters on the floor.
-
Evacuate & Alert: Clear the immediate area.
-
PPE Upgrade: Don a Tyvek suit and P100 respirator.[1]
-
Containment: Do not sweep (this generates dust).[1][3] Cover the spill with wet paper towels (dampened with water or mineral oil) to immobilize the powder.[1]
-
Removal: Scoop the damp towels and glass into a wide-mouth hazardous waste jar.
-
Wash: Scrub the floor with a soap/water solution twice.[1]
Part 5: Disposal & Waste Management
Proper disposal is the final step of safety.[1]
-
Segregation: This compound is Halogenated Organic Waste .[1] Do not mix with non-halogenated solvents (like acetone/methanol mixtures) if your facility separates them, as this increases incineration costs.[1]
-
Labeling: Clearly label waste tags with "Contains Aminopyridines - Toxic."[1]
-
Container: High-density polyethylene (HDPE) or glass.[1] Avoid metal containers if the solution is acidic (hydrolysis risk).[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450).[1] United States Department of Labor.[1] [Link][1]
-
PubChem. (n.d.).[1] Compound Summary: 3-Amino-5-bromopyridine (Substructure Analysis). National Library of Medicine.[1] [Link]
-
Naumann, B. D., et al. (1996).[1] Performance-based exposure control limits for pharmaceutical active ingredients.[1] American Industrial Hygiene Association Journal.[1] (Foundational text for Control Banding logic).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



